molecular formula C12H14ClNO B1601406 (2-Chlorophenyl)(piperidin-4-yl)methanone CAS No. 792857-93-3

(2-Chlorophenyl)(piperidin-4-yl)methanone

Cat. No.: B1601406
CAS No.: 792857-93-3
M. Wt: 223.7 g/mol
InChI Key: BTRYGLDUFBMBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(piperidin-4-yl)methanone (CAS 792857-93-3) is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is supplied for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound features a piperidinyl scaffold, a significant pharmacophore in medicinal chemistry due to its prevalence in numerous biologically active molecules . Piperidine derivatives are documented in scientific literature to possess a range of pharmacological properties, including effects on the central nervous system, as well as analgesic and anesthetic activities . This makes (2-Chlorophenyl)(piperidin-4-yl)methanone a valuable building block for researchers in drug discovery and development, particularly for the synthesis and exploration of novel therapeutic agents . Furthermore, recent computational studies on structurally similar 2,4-difluorophenyl(piperidin-4-yl)methanoneoxime derivatives have shown potential as contenders to combat antibacterial resistance, indicating the continued research interest in this class of compounds . The product is characterized by identifiers including MDL number MFCD07368388 and a SMILES code of O=C(C1=CC=CC=C1Cl)C2CCNCC2 . For laboratory safety, it is recommended to handle the compound with appropriate personal protective equipment and to consult its Safety Data Sheet (SDS) prior to use. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRYGLDUFBMBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541754
Record name (2-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792857-93-3
Record name (2-Chlorophenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic organic compound featuring a 2-chlorophenyl group bonded to a piperidin-4-yl ketone moiety. This molecule belongs to the broader class of aryl-piperidine ketones, a structural motif present in numerous biologically active compounds. While direct research on this specific positional isomer is limited in publicly accessible literature, its structural similarity to other well-studied compounds allows for a comprehensive analysis of its core properties.

This guide provides a detailed examination of the fundamental physicochemical properties, a plausible synthetic route, analytical methodologies, and the potential pharmacological context of (2-Chlorophenyl)(piperidin-4-yl)methanone. By leveraging data from its close structural analogue, the 4-chloro isomer, and established principles of medicinal chemistry, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.

Core Physicochemical and Structural Properties

The defining features of (2-Chlorophenyl)(piperidin-4-yl)methanone are its aromatic chlorinated ring and the basic piperidine heterocycle. The presence of the secondary amine in the piperidine ring confers basicity to the molecule, allowing for the formation of acid addition salts, such as the hydrochloride salt, which typically exhibit higher crystallinity and aqueous solubility than the free base.

Structural and Chemical Identifiers

Precise identification is critical for database searches and regulatory purposes. The key identifiers for the target compound and its close isomers are summarized below.

Property(2-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride)(4-Chlorophenyl)(piperidin-4-yl)methanone (Free Base)[1](4-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride)[2][3]
Molecular Formula C₁₂H₁₅Cl₂NOC₁₂H₁₄ClNOC₁₂H₁₅Cl₂NO
Molecular Weight 260.16 g/mol 223.70 g/mol 260.16 g/mol
CAS Number 139341-49-253220-41-055695-51-7
Appearance Not specifiedOff-White SolidOff-White Solid
Melting Point Not specifiedNot specified238-239 °C
Boiling Point Not specifiedNot specified356.2 °C at 760 mmHg
Predicted Physicochemical Parameters (Lipophilicity and Basicity)

Lipophilicity (logP) and basicity (pKa) are crucial determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for the 2-chloro isomer, predictions based on its structure and comparison with the 4-chloro isomer are necessary.

  • pKa (Basicity): The pKa of the piperidine nitrogen is the primary determinant of the molecule's ionization state at physiological pH. The electron-withdrawing effect of the 2-chlorobenzoyl group is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine. The position of the chlorine atom (ortho vs. para) will subtly influence this effect, but the pKa is anticipated to be in the range of 8.0 - 9.5, ensuring significant protonation at physiological pH (7.4).

  • logP/logD (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is a more relevant descriptor. The presence of the chlorine atom increases lipophilicity. At pH 7.4, where the molecule will be partially protonated, the logD value will be lower than the logP of the free base. This balance between lipophilicity and aqueous solubility is critical for membrane permeability and interaction with biological targets.

Synthesis and Purification

The most logical and established method for synthesizing aryl-piperidine ketones is through the acylation of a suitably protected piperidine precursor with an appropriate acyl chloride. This approach offers high yields and regiochemical control.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route involves a two-step process starting from commercially available N-Boc-4-piperidinecarboxylic acid. This strategy utilizes the tert-butyloxycarbonyl (Boc) protecting group to prevent N-acylation of the piperidine ring.

G Target (2-Chlorophenyl)(piperidin-4-yl)methanone Intermediate1 tert-Butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate Target->Intermediate1 Deprotection StartingMaterial1 N-Boc-4-piperidinecarboxylic acid Intermediate1->StartingMaterial1 StartingMaterial2 2-Chlorobenzoyl chloride Intermediate1->StartingMaterial2 Step2_reagent Acid (e.g., TFA, HCl) Step2_reagent->Target Step1_reagent Activating Agent (e.g., SOCl₂) then Grignard or Organolithium Reagent Step1_reagent->Intermediate1

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

This key step involves the formation of the carbon-carbon bond between the piperidine ring and the 2-chlorophenyl moiety. A common method is the reaction of an activated carboxylic acid derivative (like an acid chloride) with an organometallic reagent or a Friedel-Crafts type reaction. A more direct and controllable route involves converting the carboxylic acid to an acid chloride and then proceeding.

  • Activation of Carboxylic Acid: To a solution of N-Boc-4-piperidinecarboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-4-piperidinecarbonyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent like dry 1,2-dichloroethane. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 equivalents), in portions at 0 °C.

  • Add chlorobenzene (as both reactant and solvent) and allow the mixture to stir at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, the reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

  • Dissolve the purified tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (1 equivalent) in a solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in dioxane or a saturated solution in ethyl acetate) (3-5 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The resulting precipitate, the hydrochloride salt of the target compound, is collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection a Activate N-Boc-4-piperidine carboxylic acid b Perform Friedel-Crafts Acylation with Chlorobenzene a->b c Aqueous Workup & Extraction b->c d Purify via Column Chromatography c->d e Dissolve Protected Intermediate d->e Purified Intermediate f Add Acidic Solution (e.g., HCl in Dioxane) e->f g Filter & Wash Precipitate f->g h Dry Final Product (HCl Salt) g->h

Caption: Experimental workflow for synthesis.

Analytical Characterization

The identity, purity, and integrity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques. The following protocols are based on standard methods for similar small molecules and can be adapted as needed.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the final compound and identify any residual starting materials or byproducts.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: 230 nm (based on the chromophore).

    • Procedure: A sample solution (approx. 1 mg/mL) is prepared in the mobile phase, injected, and the peak area percentages are calculated to determine purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure of (2-Chlorophenyl)(piperidin-4-yl)methanone.

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) for the free base or deuterium oxide (D₂O)/deuterated methanol (CD₃OD) for the hydrochloride salt, with tetramethylsilane (TMS) as an internal standard.

  • Expected ¹H NMR Signals:

    • Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons of the 2-chlorophenyl ring.

    • Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton adjacent to the carbonyl) will likely be a multiplet further downfield. Protons on carbons adjacent to the nitrogen will also be downfield.

    • N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the piperidine amine proton.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Method: Electrospray Ionization (ESI) is typically used. The compound will readily protonate to give a strong [M+H]⁺ ion.

  • Expected m/z:

    • Free Base: C₁₂H₁₄ClNO, Expected [M+H]⁺ ≈ 224.08.

    • The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable.

Pharmacological Context and Potential Applications

While no specific biological activity has been reported for (2-Chlorophenyl)(piperidin-4-yl)methanone, the aryl-piperidine and aryl-piperazine ketone scaffold is of significant interest in drug discovery.

  • Central Nervous System (CNS) Activity: Many compounds containing the aryl-heterocycle motif interact with CNS targets. For instance, substituted piperazines are known to act as central nervous system stimulants.[5] The structural similarity suggests a potential for interaction with dopaminergic, serotonergic, or adrenergic receptors.

  • Anti-inflammatory and Analgesic Potential: Various aryl-piperidine and related heterocyclic structures have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] Some of these effects are mediated through the inhibition of prostaglandin production or interaction with opioid and serotonergic pathways.[6][7]

  • Intermediate for Complex Molecules: This compound serves as a valuable building block. The secondary amine of the piperidine ring is a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, related structures are used as intermediates in the synthesis of antihistamines like Bepotastine or are found as impurities in drugs like Desloratadine.[4][9]

Safety and Handling

No specific toxicology data is available for (2-Chlorophenyl)(piperidin-4-yl)methanone. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

General safety data sheet (SDS) guidelines for related chemical classes should be followed.[10][11][12][13][14]

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone is a compound with a structural framework that suggests potential for biological activity and utility as a synthetic intermediate. This guide has outlined its fundamental properties by drawing logical inferences from closely related analogues and established chemical principles. The provided synthetic and analytical protocols offer a robust starting point for researchers to produce and characterize this molecule, enabling further exploration of its chemical and biological landscape.

References

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - MDPI. Available at: [Link]

  • (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID - PubChem. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0 ) - angenechemical.com. Available at: [Link]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7 - BIOSYNCE. Available at: [Link]

  • methanone - PubChem. Available at: [Link]

  • (4-Chlorophenyl)(piperazin-1-yl)methanone. Available at: [Link]

  • (4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride - ChemBK. Available at: [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. Available at: [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents.
  • Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed. Available at: [Link]

  • Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed. Available at: [Link]

  • Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed. Available at: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. Available at: [Link]

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472 - PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

Sources

(2-Chlorophenyl)(piperidin-4-yl)methanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, a heterocyclic ketone scaffold with significant potential in medicinal chemistry and drug development. While public data on this specific ortho-chloro isomer is limited, this document leverages established principles of organic synthesis and structure-activity relationships from analogous compounds to present a robust framework for its preparation, characterization, and potential applications. We detail a reliable two-step synthesis involving a strategic Friedel-Crafts acylation followed by amine deprotection, outline expected analytical characterization data, and discuss its prospective role as a key intermediate for novel therapeutics, particularly those targeting the central nervous system (CNS). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel pharmacophores.

Introduction and Strategic Importance

(2-Chlorophenyl)(piperidin-4-yl)methanone belongs to the 4-aroylpiperidine class of compounds. This structural motif is a cornerstone in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The piperidine ring offers a versatile, saturated heterocyclic scaffold that can be readily functionalized, while the aryl ketone component provides a rigid anchor for receptor interaction and a handle for further chemical modification.

The specific placement of a chlorine atom at the ortho-position of the phenyl ring is a strategic design element. Compared to its more commonly studied para- and meta-isomers, the 2-chloro substituent can profoundly influence the molecule's conformational preferences, electronic distribution, and metabolic stability through steric and inductive effects. This makes (2-Chlorophenyl)(piperidin-4-yl)methanone a particularly interesting, albeit underexplored, building block for generating chemical diversity and fine-tuning pharmacological activity.[2][3] Its primary value lies not as an end-product, but as a crucial intermediate for the synthesis of more complex molecules targeting a range of biological systems.[4]

synthesis_workflow start1 N-Boc-piperidine step1 Step 1: Friedel-Crafts Acylation start1->step1 start2 2-Chlorobenzoyl Chloride start2->step1 intermediate N-Boc-(2-Chlorophenyl)(piperidin-4-yl)methanone step1->intermediate step2 Step 2: N-Boc Deprotection intermediate->step2 product (2-Chlorophenyl)(piperidin-4-yl)methanone step2->product catalyst AlCl₃ (Lewis Acid) DCM (Solvent) catalyst->step1 reagent TFA or HCl DCM (Solvent) reagent->step2

Caption: Proposed two-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of N-Boc-Piperidine

Causality and Experimental Choice: The direct acylation of piperidine is not feasible as the secondary amine would preferentially react with the Lewis acid catalyst and the acyl chloride. Therefore, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the acylation conditions and its straightforward removal under acidic conditions. [5][6]The reaction proceeds via a Friedel-Crafts acylation, a robust and well-established method for forming aryl ketones. [7][8] Experimental Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 equivalent) and 1-Boc-piperidine (1.1 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-(2-Chlorophenyl)(piperidin-4-yl)methanone, can be purified by flash column chromatography on silica gel.

Step 2: N-Boc Deprotection

Causality and Experimental Choice: The final step is the removal of the Boc protecting group to yield the secondary amine. This is efficiently accomplished under acidic conditions, where the acid catalyzes the cleavage of the tert-butyl carbamate. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, simplifying its removal during work-up. [9][10] Experimental Protocol:

  • Setup: Dissolve the purified N-Boc protected intermediate (1.0 equivalent) from Step 1 in DCM in a round-bottom flask. [5]2. Reagent Addition: Cool the solution to 0 °C and add TFA (5-10 equivalents) dropwise. [5]3. Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic, which neutralizes the TFA salt and yields the free amine.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. Further purification via crystallization or chromatography may be performed if necessary.

Analytical Characterization Profile

Verifying the structure and purity of the synthesized compound is paramount. The following table summarizes the expected spectral data for (2-Chlorophenyl)(piperidin-4-yl)methanone based on its structure and data from analogous compounds. [11][12][13]

Technique Expected Observations
¹H NMR Aromatic Protons: Multiple signals between δ 7.2-7.5 ppm. Piperidine Protons: A complex multiplet for the C4-H methine proton (δ ~3.0-3.5 ppm). Broad multiplets for the axial and equatorial protons on C2, C3, C5, and C6 (δ ~1.5-3.2 ppm). A broad singlet for the N-H proton.
¹³C NMR Carbonyl Carbon: Signal around δ 195-205 ppm. Aromatic Carbons: Signals in the δ 125-140 ppm range, including the carbon bearing the chlorine (ipso-carbon). Piperidine Carbons: Signals in the δ 25-50 ppm range.
Mass Spec. (MS) Molecular Ion (M+): Expected at m/z 223. Isotopic Pattern: A characteristic M+2 peak at m/z 225 with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom.

| Infrared (IR) | C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹. N-H Stretch: A moderate, broad absorption band around 3300-3400 cm⁻¹. |

Table 2: Expected analytical data for (2-Chlorophenyl)(piperidin-4-yl)methanone.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (2-Chlorophenyl)(piperidin-4-yl)methanone lies in its potential as a scaffold for creating novel therapeutic agents. The 4-aroylpiperidine core is a privileged structure in CNS drug discovery.

  • CNS Receptor Ligands: Derivatives of 4-aroylpiperidines are known to be potent and selective ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. [14][15]The secondary amine of the title compound serves as a perfect attachment point for various pharmacophoric extensions to modulate affinity and selectivity for σ₁, σ₂, and other CNS targets like serotonin (5-HT) and dopamine (D₂) receptors. [16]* Scaffold for Library Synthesis: This compound is an ideal starting material for parallel synthesis and the creation of focused chemical libraries. Derivatization of the piperidine nitrogen can rapidly generate a multitude of analogues for high-throughput screening.

  • Bioisosteric Replacement: In drug design, replacing a known active 4-chloro or unsubstituted phenyl group with a 2-chlorophenyl group can serve as a bioisosteric modification to improve pharmacokinetic properties (ADMET) or to explore new binding interactions within a receptor pocket. [17][18]

Safety and Handling

As a matter of standard laboratory practice, (2-Chlorophenyl)(piperidin-4-yl)methanone and its synthetic precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis, particularly those involving volatile solvents (DCM), corrosive acids (TFA, HCl), and Lewis acids (AlCl₃), should be performed in a certified chemical fume hood.

  • Handling: Acyl chlorides and aluminum chloride are moisture-sensitive and corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon). Quenching of the Friedel-Crafts reaction is highly exothermic and should be done slowly and with adequate cooling.

References

  • (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • 2-[4-(2-chlorobenzoyl)-1-piperazinyl]-1,3-benzothiazole - Optional[1H NMR] - Spectrum. (n.d.). Chem-Stack. Retrieved January 22, 2026, from [Link]

  • (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Ntie-Kang, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 22, 2026, from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

  • Ntie-Kang, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10, 53. [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). Journal of Medicinal Chemistry. [Link]

  • Friedel-Crafts Reaction. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

  • 4-Chlorophenyl 4-pyrimidin-2-ylpiperazinyl ketone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1966). Journal of the Chemical Society C: Organic. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved January 22, 2026, from [Link]

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6994. [Link]

  • 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Methanone, (2-chlorophenyl)phenyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules, 21(11), 1462. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2014). Molecules, 19(6), 7557-7574. [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0). (n.d.). Angene Chemical. Retrieved January 22, 2026, from [Link]

  • 1-(2-Chlorophenyl)-4-piperidin-4-ylbutan-2-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2023). Molecules, 28(13), 5032. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6241. [Link]

  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]

  • Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound featuring a piperidine ring acylated at the 4-position with a 2-chlorobenzoyl group. While this specific molecule is not extensively documented in publicly accessible databases, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2-chlorophenyl moiety can influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, including its systematic nomenclature, probable synthetic routes with detailed experimental protocols, predicted physicochemical properties, and expected spectroscopic data for characterization. Furthermore, we will explore its potential biological activities and applications by drawing logical inferences from structurally related compounds.

Chemical Identity and Nomenclature

The structure of (2-Chlorophenyl)(piperidin-4-yl)methanone consists of a piperidin-4-yl group linked to the carbonyl carbon of a ketone, with the other side of the carbonyl being a 2-chlorophenyl group.

  • IUPAC Name: (2-chlorophenyl)(piperidin-4-yl)methanone

  • Synonyms: 4-(2-Chlorobenzoyl)piperidine

  • Molecular Formula: C₁₂H₁₄ClNO

  • Molecular Weight: 223.70 g/mol

  • CAS Number: While a specific CAS number for this compound is not readily found, it is important to distinguish it from its isomers, such as (3-chlorophenyl)(piperidin-4-yl)methanone[1] and (4-chlorophenyl)(piperidin-4-yl)methanone[2][3].

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Weight 223.70 g/mol Calculated
Molecular Formula C₁₂H₁₄ClNOCalculated
XLogP3 2.5Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 2Predicted
Exact Mass 223.07639Predicted
Monoisotopic Mass 223.07639Predicted
Topological Polar Surface Area 29.1 ŲPredicted
Heavy Atom Count 15Predicted
Complexity 228Predicted

Synthetic Pathways and Experimental Protocols

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be logically approached through several established organic chemistry reactions. The most direct method would likely involve the acylation of a piperidine derivative. Below are two plausible synthetic routes.

Route 1: Friedel-Crafts Acylation of Chlorobenzene with Piperidine-4-carbonyl Chloride

This classical approach involves the reaction of chlorobenzene with piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst. However, the Friedel-Crafts acylation of halogenated benzenes can be challenging due to the deactivating nature of the halogen substituent and can lead to a mixture of ortho, meta, and para isomers[4][5]. The ortho isomer is typically a minor product.

Diagram 1: Friedel-Crafts Acylation Pathway

G cluster_reactants Reactants chlorobenzene Chlorobenzene product (2-Chlorophenyl)(N-protected-piperidin-4-yl)methanone chlorobenzene->product acyl_chloride Piperidine-4-carbonyl Chloride (N-protected) acyl_chloride->product catalyst AlCl₃ catalyst->product solvent Solvent (e.g., CS₂, Nitrobenzene) solvent->product deprotection Deprotection product->deprotection final_product (2-Chlorophenyl)(piperidin-4-yl)methanone deprotection->final_product

Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol (Hypothetical):

  • N-Protection of Piperidine-4-carboxylic Acid: To a solution of piperidine-4-carboxylic acid (1 eq.) in a suitable solvent (e.g., dioxane/water), add a base (e.g., NaOH, 2.2 eq.). Cool the mixture to 0 °C and add a protecting group reagent (e.g., benzyl chloroformate or di-tert-butyl dicarbonate, 1.1 eq.). Stir the reaction mixture at room temperature overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.

  • Formation of Acyl Chloride: To the N-protected piperidine-4-carboxylic acid (1 eq.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to obtain the crude N-protected piperidine-4-carbonyl chloride.

  • Friedel-Crafts Acylation: To a suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq.) in an excess of chlorobenzene (which also acts as the solvent) at 0 °C, add the N-protected piperidine-4-carbonyl chloride (1 eq.) dropwise. Allow the reaction to stir at room temperature for several hours. Quench the reaction by pouring it onto ice and hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to isolate the ortho-isomer.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group or treatment with a strong acid like TFA for a Boc group) to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone.

Route 2: Grignard Reaction of 2-Chlorophenylmagnesium Bromide with a Piperidine-4-carboxaldehyde Derivative

This route offers better regioselectivity for the ortho-substituted product. It involves the preparation of a Grignard reagent from 2-chlorobromobenzene, followed by its reaction with an N-protected piperidine-4-carboxaldehyde and subsequent oxidation of the resulting secondary alcohol.

Diagram 2: Grignard Reaction Pathway

G reactant1 2-Chlorobromobenzene grignard 2-Chlorophenylmagnesium Bromide reactant1->grignard reactant2 Mg, THF reactant2->grignard intermediate_alcohol (2-Chlorophenyl)(N-protected- piperidin-4-yl)methanol grignard->intermediate_alcohol reactant3 N-Protected Piperidine- 4-carboxaldehyde reactant3->intermediate_alcohol oxidation Oxidation (e.g., PCC, DMP) intermediate_alcohol->oxidation protected_product (2-Chlorophenyl)(N-protected- piperidin-4-yl)methanone oxidation->protected_product deprotection Deprotection protected_product->deprotection final_product (2-Chlorophenyl)(piperidin-4-yl)methanone deprotection->final_product

Caption: Proposed Grignard reaction and oxidation route.

Experimental Protocol (Hypothetical):

  • Preparation of Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere, add a small amount of iodine. Add a solution of 2-chlorobromobenzene (1 eq.) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-chlorobromobenzene solution and reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-protected piperidine-4-carboxaldehyde (1 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude alcohol by column chromatography.

  • Oxidation: To a solution of the secondary alcohol (1 eq.) in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq.). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate. Purify the crude ketone by column chromatography.

  • Deprotection: Remove the N-protecting group as described in Route 1 to obtain the final product.

Spectroscopic Characterization (Predicted)

The structural elucidation of (2-Chlorophenyl)(piperidin-4-yl)methanone would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the 2-chlorophenyl group would appear as multiplets in the range of δ 7.2-7.8 ppm. - The proton at the 4-position of the piperidine ring (methine proton) would likely be a multiplet around δ 3.0-3.5 ppm. - The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets around δ 2.8-3.2 ppm (axial) and δ 2.5-2.9 ppm (equatorial). - The protons at positions 3 and 5 of the piperidine ring would appear as multiplets around δ 1.6-2.0 ppm. - A broad singlet for the N-H proton of the piperidine ring would be observed, which is exchangeable with D₂O.
¹³C NMR - The carbonyl carbon would show a resonance around δ 200-210 ppm. - Aromatic carbons of the 2-chlorophenyl group would appear in the range of δ 125-140 ppm. - The carbon attached to chlorine would be in the range of δ 130-135 ppm. - The methine carbon at position 4 of the piperidine ring would resonate around δ 45-55 ppm. - The carbons at positions 2 and 6 of the piperidine ring would be in the range of δ 40-50 ppm. - The carbons at positions 3 and 5 of the piperidine ring would be in the range of δ 25-35 ppm.
IR (Infrared) Spectroscopy - A strong absorption band for the C=O (ketone) stretching vibration would be expected around 1670-1690 cm⁻¹. - Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations would be observed in the range of 2800-3000 cm⁻¹. - The N-H stretching of the secondary amine in the piperidine ring would be a broad band around 3300-3500 cm⁻¹. - C-Cl stretching vibration would be in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS) - The mass spectrum would show a molecular ion peak (M⁺) at m/z 223. - An isotopic peak (M+2) at m/z 225 with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns would likely involve the loss of the 2-chlorophenyl group or cleavage of the piperidine ring.

Potential Biological Activities and Applications

While no specific biological activity has been reported for (2-Chlorophenyl)(piperidin-4-yl)methanone, its structural components are present in many biologically active molecules. The piperidine moiety is a common feature in central nervous system (CNS) active drugs, and various substituted piperidines exhibit a wide range of pharmacological activities, including analgesic, antipsychotic, and antiviral effects[6].

Derivatives of 4-aryl-4-acylpiperidine have been investigated for their analgesic activity[7][8]. For instance, a new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic and hypotensive activities[9]. The presence of the chlorophenyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through the blood-brain barrier. Furthermore, the electronic properties of the chlorine substituent can influence the binding affinity of the molecule to its biological target.

Diagram 3: Potential Drug Development Workflow

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development synthesis Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone screening In Vitro Biological Screening (e.g., Receptor Binding Assays) synthesis->screening in_vivo In Vivo Animal Models (e.g., Analgesia, CNS activity) screening->in_vivo admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet phase1 Phase I Clinical Trials (Safety in Humans) admet->phase1 phase2 Phase II Clinical Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) phase2->phase3 approval Regulatory Approval (e.g., FDA, EMA) phase3->approval

Caption: A generalized workflow for drug development.

Given the structural similarities to known bioactive compounds, (2-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives could be valuable candidates for screening in various therapeutic areas, particularly those related to CNS disorders.

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone is a molecule of significant interest for chemical and pharmaceutical research. Although not widely cataloged, its synthesis is achievable through established synthetic methodologies such as Friedel-Crafts acylation or Grignard reactions. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and predicted analytical data. The structural alerts within this molecule suggest that it and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the search for novel CNS-active agents. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related compounds.

References

  • SpectraBase. (2-Chlorobenzoyl chloride). Retrieved from [Link]

  • PubChem. ((3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590). Retrieved from [Link]

  • Google Patents. (US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal).
  • Pharmaffiliates. ((3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone). Retrieved from [Link]

  • Google Patents. (US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal).
  • DTIC. (Piperidine Synthesis.). Retrieved from [Link]

  • NIST. (Benzoyl chloride, 2-chloro-). Retrieved from [Link]

  • SpectraBase. (2-Chlorobenzoyl chloride - Optional[Near IR] - Spectrum). Retrieved from [Link]

  • Chemsrc. ((2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride). Retrieved from [Link]

  • Angene Chemical. ((4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0)). Retrieved from [Link]

  • Chemical Review and Letters. (Synthesis and crystallization procedure of piperidin-4-one and its derivatives). Retrieved from [Link]

  • Scribd. (4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene). Retrieved from [Link]

  • PubMed. (Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives). Retrieved from [Link]

  • Sciencemadness.org. (Theoretical Synthesis of 4-Piperidone/Piperidine). Retrieved from [Link]

  • PubChem. (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472). Retrieved from [Link]

  • PubChem. (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005). Retrieved from [Link]

  • PubChem. (2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine). Retrieved from [Link]

  • Pharmaffiliates. (2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine). Retrieved from [Link]

  • PubMed. (Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists). Retrieved from [Link]

  • Google Patents. (CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer).
  • Google Patents. (US4895984A - Acylation of aromatics).
  • Khan Academy. (Friedel-Crafts acylation). Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene). Retrieved from [Link]

  • PubChem. ((3-Chlorophenyl)(piperidin-4-yl)methanone | C12H14ClNO | CID 3645096). Retrieved from [Link]

  • Google Patents. (Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine).
  • International Journal of Novel Research and Development. (Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance). Retrieved from [Link]

  • MDPI. (Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles). Retrieved from [Link]

  • PubMed. (Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development). Retrieved from [Link]

  • PubMed Central. (Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties). Retrieved from [Link]

Sources

An In-Depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical scaffold (Chlorophenyl)(piperidin-4-yl)methanone, a key building block in modern medicinal chemistry. While the specific isomer (2-Chlorophenyl)(piperidin-4-yl)methanone is not widely cataloged with a dedicated CAS number, this document establishes a robust framework for its synthesis, characterization, and potential applications by leveraging extensive data from its well-documented isomer, (4-Chlorophenyl)(piperidin-4-yl)methanone . This guide is designed to empower researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Chemical Identity and Physicochemical Properties

A precise CAS number for (2-Chlorophenyl)(piperidin-4-yl)methanone is not found in prominent chemical registries, suggesting it is either a novel compound or not extensively reported. In contrast, the 4-chloro isomer is well-characterized and serves as an excellent reference for this chemical class.

Table 1: Physicochemical Data of (4-Chlorophenyl)(piperidin-4-yl)methanone and its Hydrochloride Salt

Property(4-Chlorophenyl)(piperidin-4-yl)methanone(4-Chlorophenyl)(piperidin-4-yl)methanone HCl
CAS Number 53220-41-0[1]55695-51-7[2]
Molecular Formula C₁₂H₁₄ClNOC₁₂H₁₄ClNO·HCl
Molecular Weight 223.70 g/mol 260.16 g/mol
IUPAC Name (4-chlorophenyl)-piperidin-4-ylmethanone[3](4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride[2]
Melting Point Not available238-239°C[2]
Boiling Point (est.) 356.2°C at 760 mmHgNot available
Appearance Likely a solidCrystalline solid

Synthesis and Strategic Considerations

The synthesis of (Chlorophenyl)(piperidin-4-yl)methanones is readily achievable through established synthetic organic chemistry routes. The most direct and widely applicable method is the Friedel-Crafts acylation, which forms the crucial ketone bridge between the aromatic and piperidine moieties. The following protocol is proposed for the synthesis of the target 2-chloro isomer, leveraging principles applied to analogous structures.

Proposed Retrosynthetic Pathway

The logical disconnection for this target molecule is at the carbonyl carbon, suggesting a Friedel-Crafts acylation between a protected piperidine-4-carbonyl chloride and 2-chlorobenzene.

Synthesis_Workflow Target (2-Chlorophenyl)(piperidin-4-yl)methanone Intermediate1 Protected Ketone Intermediate Target->Intermediate1 Deprotection Reactant1 N-Boc-Piperidine-4-carbonyl Chloride Intermediate1->Reactant1 Friedel-Crafts Acylation (AlCl₃) Reactant2 2-Chlorobenzene Intermediate1->Reactant2 Precursor1 N-Boc-Isonipecotic Acid Reactant1->Precursor1 Acid Chloride Formation (e.g., SOCl₂)

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol details a robust, three-step synthesis designed for high yield and purity.

Part A: Preparation of N-Boc-Piperidine-4-carbonyl Chloride

  • Setup: In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N-Boc-isonipecotic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude acid chloride is used directly in the next step.

Part B: Friedel-Crafts Acylation

  • Setup: In a separate dry flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to a solution of 2-chlorobenzene (2.0 eq) in anhydrous DCM.

  • Addition of Acid Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of the crude N-Boc-piperidine-4-carbonyl chloride from Part A in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Part C: Boc Deprotection

  • Reaction: Dissolve the purified Boc-protected intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Monitoring: Stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Comprehensive Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Results

TechniquePurposeExpected Observations for (2-Chlorophenyl)(piperidin-4-yl)methanone
¹H NMR Structural ElucidationAromatic protons in the 7.2-7.5 ppm region, piperidine protons in the 1.5-3.5 ppm range.
¹³C NMR Carbon Skeleton ConfirmationCarbonyl signal (~195-205 ppm), distinct signals for all aromatic and aliphatic carbons.
Mass Spectrometry Molecular Weight and Formula VerificationMolecular ion peak corresponding to C₁₂H₁₄ClNO with the characteristic 3:1 isotopic pattern for chlorine.
FT-IR Spectroscopy Functional Group IdentificationStrong C=O stretch around 1680 cm⁻¹, N-H stretch for the free base around 3300 cm⁻¹.
HPLC Purity AssessmentA single major peak with >95% purity under standard chromatographic conditions.

Applications in Drug Discovery and Development

The (Chlorophenyl)(piperidin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate for more complex drug candidates. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, particularly those targeting the central nervous system.[4]

Role as a Synthetic Intermediate

This core structure is a key precursor for compounds with potential therapeutic activities, including:

  • Antipsychotics: Many atypical antipsychotics feature a substituted piperidine or piperazine moiety.[5]

  • Analgesics: The scaffold can be elaborated to produce potent analgesic agents.[6]

  • Antihistamines: It is an intermediate in the synthesis of H1-antagonists like Bepotastine.[][8]

Potential Biological Activity and Signaling Pathways

While the biological activity of the 2-chloro isomer itself is uncharacterized, related molecules are known to modulate key signaling pathways. The piperidine moiety often confers affinity for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in neuropsychiatric disorders.

Signaling_Pathway_Modulation Ligand {(Chlorophenyl)(piperidin-4-yl)methanone Derivative} Receptor GPCR Target (e.g., D₂/5-HT₂A Receptor) Ligand->Receptor Binds & Modulates G_Protein G-Protein Activation Receptor->G_Protein Effector Downstream Effector (Adenylyl Cyclase / PLC) G_Protein->Effector Second_Messenger Second Messenger Modulation (cAMP / IP₃, DAG) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (PKA / PKC) Second_Messenger->Kinase_Cascade Response Physiological Response (Neurotransmission Regulation) Kinase_Cascade->Response

Caption: Potential mechanism of action via GPCR signaling.

References

  • PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride.
  • ChemicalBook. (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride.
  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Gokula Krishnan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. 7-[(4-Substituted phenyl-piperazin-1-yl)
  • Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0).
  • Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0).
  • Molecules. (2021).
  • Google Patents. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • BOC Sciences. CAS 201594-84-5 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
  • Pharmaffiliates. 122368-54-1 | Product Name : 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.
  • PubMed. Phenylpiperazinylalkylamino substituted pyridazinones as potent alpha(1) adrenoceptor antagonists.
  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
  • BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7.
  • ResearchGate. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
  • PubMed. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists.
  • Chemdiv. Compound (2-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone.
  • UNODC.
  • PubMed Central.

Sources

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, a piperidine-based ketone of significant interest in medicinal chemistry and drug discovery. While this specific positional isomer is less documented than its 4-chloro counterpart, this document extrapolates its fundamental chemical properties, outlines plausible synthetic routes, and discusses its potential applications based on the established roles of related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-containing molecules.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is a recognized "privileged structure" in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. The versatility of the piperidine ring, combined with the electronic and steric properties of the substituted benzoyl group, allows for the fine-tuning of pharmacological activity. These compounds have found applications as antipsychotics, antihistamines, and anti-inflammatory agents, underscoring the therapeutic potential embedded within this chemical scaffold. The specific substitution pattern on the phenyl ring, as with the 2-chloro substituent in the topic compound, can significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties.

Molecular and Physicochemical Profile

This section details the core chemical identifiers and predicted properties of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Molecular Formula and Weight
  • Molecular Formula: C₁₂H₁₄ClNO

  • Molecular Weight: 223.70 g/mol

Table 1: Summary of Core Molecular Data

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO
Molecular Weight223.70 g/mol
IUPAC Name(2-Chlorophenyl)(piperidin-4-yl)methanone
Structural Representation

Caption: 2D Structure of (2-Chlorophenyl)(piperidin-4-yl)methanone

Proposed Synthetic Methodologies

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be approached through several established organic chemistry reactions. The following are two plausible and robust synthetic routes.

Friedel-Crafts Acylation of Chlorobenzene

This classical approach involves the acylation of chlorobenzene with a suitable piperidine-derived acylating agent.

Workflow Diagram:

G cluster_0 Step 1: Preparation of Piperidine-4-carbonyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation A Piperidine-4-carboxylic acid C Piperidine-4-carbonyl chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D Chlorobenzene G (2-Chlorophenyl)(piperidin-4-yl)methanone D->G Reaction E Piperidine-4-carbonyl chloride E->G Acylating Agent F Lewis Acid (e.g., AlCl₃) F->G Catalyst

Caption: Friedel-Crafts Acylation Workflow

Experimental Protocol (Hypothetical):

  • Preparation of Piperidine-4-carbonyl Chloride: To a solution of N-protected piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the conversion is complete (monitored by IR spectroscopy). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in chlorobenzene is prepared. The piperidine-4-carbonyl chloride, dissolved in chlorobenzene, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with ice water.

  • Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the final compound. The protecting group on the piperidine nitrogen would then be removed under appropriate conditions.

Grignard Reaction

An alternative strategy involves the reaction of a Grignard reagent derived from 2-chloro-bromobenzene with a piperidine-4-carboxaldehyde or a related derivative.

Workflow Diagram:

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Nucleophilic Addition and Oxidation A 2-Chlorobromobenzene C 2-Chlorophenylmagnesium bromide A->C Reaction B Magnesium B->C Reagent D N-Protected Piperidine-4-carboxaldehyde F Intermediate Alcohol D->F Reaction E 2-Chlorophenylmagnesium bromide E->F Nucleophile H (2-Chlorophenyl)(piperidin-4-yl)methanone F->H Oxidation G Oxidizing Agent (e.g., PCC, DMP) G->H Reagent

Caption: Grignard Reaction Workflow

Experimental Protocol (Hypothetical):

  • Grignard Reagent Formation: 2-Chlorophenylmagnesium bromide is prepared by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is added dropwise to a solution of N-protected piperidine-4-carboxaldehyde in anhydrous ether at low temperature. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

  • Oxidation: The resulting secondary alcohol is extracted, dried, and then oxidized to the corresponding ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Deprotection and Purification: The protecting group on the piperidine nitrogen is removed, and the final product is purified by column chromatography.

Potential Applications in Drug Discovery

While specific biological activity data for (2-Chlorophenyl)(piperidin-4-yl)methanone is not widely available, its structural similarity to known bioactive molecules suggests several potential areas of application:

  • Central Nervous System (CNS) Agents: The benzoylpiperidine core is prevalent in antipsychotic and neuroleptic drugs. The 2-chloro substitution could modulate binding to dopamine and serotonin receptors.

  • Antihistamines: Many H1 receptor antagonists feature a substituted benzoylpiperidine moiety.

  • Enzyme Inhibitors: This compound could serve as a scaffold for the development of inhibitors for various enzymes, where the piperidine and chlorophenyl groups can be tailored to fit into specific binding pockets.

Safety and Handling

As a novel chemical entity, (2-Chlorophenyl)(piperidin-4-yl)methanone should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone represents a valuable, albeit under-explored, chemical scaffold for the development of novel therapeutic agents. This technical guide provides the foundational chemical knowledge, including its molecular formula and weight, and outlines robust synthetic strategies to facilitate its synthesis and further investigation. The exploration of its biological activities is a promising avenue for future research in drug discovery.

References

The following is a list of general references for the chemical principles and reactions discussed in this guide.

  • Friedel-Crafts Acylation: For a detailed overview of the Friedel-Crafts reaction, its mechanisms, and applications in organic synthesis, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
  • Grignard Reagents: Detailed procedures and applications of Grignard reagents can be found in "Advanced Organic Chemistry, Part B: Reactions and Synthesis" by Carey and Sundberg.
  • Privileged Structures in Medicinal Chemistry: A comprehensive review of the benzoylpiperidine fragment as a privileged structure can be found in scholarly articles within journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2-Chlorophenyl)(piperidin-4-yl)methanone moiety represents a cornerstone of the broader benzoylpiperidine class of compounds, a scaffold that has proven to be exceptionally fruitful in the field of medicinal chemistry. While the specific, individual discovery of this particular positional isomer is not marked by a singular "eureka" moment in the annals of pharmaceutical science, its history is intrinsically woven into the systematic exploration of aryl-piperidine structures as potent modulators of central nervous system (CNS) targets. This technical guide will illuminate the scientific rationale and historical context that led to the synthesis of molecules like (2-Chlorophenyl)(piperidin-4-yl)methanone, detail plausible and historically significant synthetic routes, and explore the pharmacological significance of this structural class. The narrative will be grounded in the principles of structure-activity relationship (SAR) studies that drive modern drug discovery.

Introduction: The Benzoylpiperidine as a "Privileged Structure"

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The benzoylpiperidine fragment is a quintessential example of such a scaffold.[1] Its inherent structural rigidity, combined with the hydrogen bonding capabilities of the piperidine nitrogen and the diverse substitutions possible on the phenyl ring, has made it a recurring motif in a vast array of clinically significant drugs.[2][3]

The piperidine ring itself is a highly desirable component in drug design due to its favorable pharmacokinetic properties, including metabolic stability and its ability to confer appropriate lipophilicity for crossing the blood-brain barrier.[2] When combined with an aryl ketone, the resulting benzoylpiperidine structure has been successfully employed to develop agents targeting a wide range of receptors and enzymes, including those involved in cancer, infectious diseases, and, most prominently, CNS disorders.[1][4]

The story of (2-Chlorophenyl)(piperidin-4-yl)methanone is therefore not one of isolation, but of participation in a broader scientific endeavor to understand and manipulate the interactions of this privileged scaffold with biological systems. Its synthesis can be seen as a logical step in the exploration of the chemical space around more extensively studied analogues, such as the 4-chloro and 4-fluoro isomers, which have been investigated for indications ranging from psychosis to allergies.[1][5] The placement of the chlorine atom at the ortho (2) position of the phenyl ring is a deliberate synthetic choice aimed at probing the effects of steric hindrance and altered electronic distribution on target binding and pharmacological activity.

The Genesis of Aryl-Piperidinyl Methanones: A Historical Perspective

The exploration of aryl-piperidinyl methanones gained significant momentum in the mid to late 20th century with the rise of neuropharmacology. The discovery of the antipsychotic properties of chlorpromazine in the 1950s spurred a massive effort to develop new classes of CNS-active agents. A key breakthrough in this area was the development of butyrophenones, such as haloperidol, which features a 4-fluorobenzoylpiperidine moiety. This cemented the importance of the benzoylpiperidine scaffold in the development of dopamine receptor antagonists.

Subsequent research expanded the utility of this scaffold to other receptor systems, notably the serotonin (5-HT) receptors. The development of ketanserin, a potent 5-HT2A antagonist, which contains a benzoylpiperidine fragment, was a landmark achievement.[1] This discovery opened the door to a new generation of potential treatments for a variety of conditions, including hypertension, thrombosis, and certain psychiatric disorders. The pharmacological profile of ACP-103, a potent 5-HT2A receptor inverse agonist, further underscores the therapeutic potential of this class of compounds in treating psychosis.[6][7]

It is within this rich historical context of CNS drug discovery that the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone and its isomers would have been undertaken. The primary motivation for its creation was likely to systematically evaluate how substitutions on the phenyl ring influence binding affinity and selectivity for various CNS targets.

Synthetic Pathways: From Conception to Realization

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be achieved through several well-established chemical transformations. The most direct and industrially scalable approach is the Friedel-Crafts acylation of chlorobenzene with a suitably protected piperidine-4-carbonyl chloride. This method allows for the direct formation of the key carbon-carbon bond between the aromatic ring and the ketone.

Below is a detailed, generalized protocol for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone, based on common synthetic strategies for this class of compounds.

Experimental Protocol: Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone

Step 1: N-Protection of Piperidine-4-carboxylic Acid

  • To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to achieve a pH of 9-10.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents), while maintaining the pH between 9 and 10 by the addition of aqueous NaOH.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with aqueous HCl to a pH of 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected piperidine-4-carboxylic acid.

Step 2: Formation of the Acid Chloride

  • Dissolve the N-protected piperidine-4-carboxylic acid (1 equivalent) in an inert, anhydrous solvent such as dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude N-protected piperidine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Friedel-Crafts Acylation

  • To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 equivalents), in an excess of 2-chlorotoluene (which acts as both reactant and solvent) at 0°C, slowly add the N-protected piperidine-4-carbonyl chloride (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected (2-Chlorophenyl)(piperidin-4-yl)methanone.

Step 4: Deprotection

  • Dissolve the N-protected compound in a suitable solvent. For a Cbz group, a common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. For a Boc group, treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM is effective.

  • Monitor the reaction for completion.

  • Upon completion, filter the catalyst (for hydrogenation) or remove the acid and solvent under reduced pressure.

  • Work up the reaction mixture as appropriate (e.g., neutralize with a base and extract) to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. The product can be further purified by crystallization or chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Protection cluster_intermediate2 Acid Chloride Formation cluster_intermediate3 Friedel-Crafts Acylation cluster_final Deprotection Piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid N-Protected_Acid N-Protected Piperidine-4-carboxylic Acid Piperidine-4-carboxylic_acid->N-Protected_Acid Base, Solvent Protecting_Group Protecting Group (e.g., Boc2O) Protecting_Group->N-Protected_Acid Acid_Chloride N-Protected Piperidine-4-carbonyl Chloride N-Protected_Acid->Acid_Chloride SOCl2 or (COCl)2 N-Protected_Product N-Protected (2-Chlorophenyl)(piperidin-4-yl)methanone Acid_Chloride->N-Protected_Product 2-Chlorotoluene, AlCl3 Final_Product (2-Chlorophenyl)(piperidin-4-yl)methanone N-Protected_Product->Final_Product Acid or H2/Pd-C Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates Ligand Serotonin (5-HT) Ligand->Receptor Activates Antagonist (2-Chlorophenyl)(piperidin-4-yl)methanone (Hypothetical Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical antagonism of the 5-HT2A Gq-coupled signaling pathway.

Conclusion and Future Directions

The history of (2-Chlorophenyl)(piperidin-4-yl)methanone is not that of a single molecule but of a successful and enduring concept in medicinal chemistry. Its existence is a testament to the power of systematic, rational drug design, where variations on a privileged scaffold are created to map out the complex landscape of structure-activity relationships. While it may not have emerged as a blockbuster drug itself, its synthesis and the study of its properties, alongside countless other analogues, have contributed to the fundamental knowledge base that has produced life-changing CNS therapies.

Future research involving this and similar scaffolds will likely focus on achieving even greater selectivity for specific receptor subtypes to minimize off-target effects. The continued exploration of novel substitutions on both the phenyl and piperidine rings, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The benzoylpiperidine story is far from over, and the foundational work on molecules like (2-Chlorophenyl)(piperidin-4-yl)methanone will continue to inform the next generation of drug discovery.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry.
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Piperidine-An important medicinal moiety:A review of its derivatives excellent analgesics.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005. PubChem.
  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines.
  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.
  • A novel synthesis of 1-aryl-3-piperidone deriv
  • (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride. Chemicalbook.
  • A facile synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones via domino bis-cyclization using the Baylis-Hillman adducts.
  • Synthesis of methanone. ResearchGate.

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics.
  • New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences.
  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • (2-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone. Chemdiv.
  • {4-[(2-chlorophenyl)methyl]piperazin-1-yl}(5-ethylthiophen-3-yl)methanone. Chemdiv.
  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem.
  • (R)-4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid. BLDpharm.
  • N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octa-deuterated JD5037. ResearchGate.

Sources

(2-Chlorophenyl)(piperidin-4-yl)methanone: A Mechanistic Hypothesis and Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active therapeutic agents. This guide presents a detailed mechanistic hypothesis for the action of (2-Chlorophenyl)(piperidin-4-yl)methanone, a compound whose specific pharmacological profile is not yet extensively characterized in public literature. Based on a comprehensive analysis of its structural motifs and the established pharmacology of analogous compounds, we hypothesize that this molecule functions as a multi-target modulator of key G-protein coupled receptors (GPCRs) and the Sigma-1 receptor. This profile suggests its potential as a novel therapeutic candidate for neuropsychiatric disorders. This document provides the theoretical underpinnings of this hypothesis and a rigorous, step-by-step framework for its experimental validation.

Introduction: Deconstructing the Pharmacophore

(2-Chlorophenyl)(piperidin-4-yl)methanone is a molecule of interest due to its structural features, which are common to a variety of neuropharmacological agents. The core structure consists of a piperidine ring linked via a carbonyl group to a 2-chlorophenyl moiety. This arrangement suggests a high potential for interaction with several key receptor systems implicated in neuropsychiatric conditions.

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone in the design of ligands for dopamine, serotonin, and sigma receptors.[1][2][3] Its basic nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pockets of many aminergic GPCRs.[3]

  • The 2-Chlorophenyl Ketone Group: This lipophilic aromatic group, connected via a ketone linker, is critical for defining receptor affinity and selectivity. The position of the chlorine atom influences the electronic distribution and steric profile of the molecule, which can fine-tune its interaction with different receptor subtypes. This motif is present in ligands targeting both serotonin and dopamine receptors.

Given these features, a logical starting point for a mechanistic hypothesis is to consider the established targets of structurally similar compounds, which are predominantly atypical antipsychotics and investigational neurological drugs.

The Multi-Target Hypothesis: A Trifecta of Neuromodulation

We hypothesize that (2-Chlorophenyl)(piperidin-4-yl)methanone exerts its effects through concurrent modulation of three primary receptor systems: Dopamine D2, Serotonin 5-HT2A, and the Sigma-1 (σ1) receptor. This profile is characteristic of several second-generation (atypical) antipsychotic drugs, which offer a broader spectrum of efficacy and a more favorable side-effect profile compared to typical antipsychotics that primarily act on D2 receptors.[4]

Dopamine D2 Receptor Antagonism

The blockade of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic therapy. The piperidine scaffold is a well-established pharmacophore for D2 receptor antagonists.[5][6] We propose that (2-Chlorophenyl)(piperidin-4-yl)methanone acts as a competitive antagonist at the D2 receptor. This action is predicted to be central to its potential efficacy in mitigating the positive symptoms of psychosis.

Serotonin 5-HT2A Receptor Antagonism/Inverse Agonism

High affinity for the 5-HT2A receptor is a defining characteristic of atypical antipsychotics.[4][7] Antagonism at this receptor, particularly in the frontal cortex, is believed to alleviate some of the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects (EPS) that arise from potent D2 blockade.[4] The combination of a piperidine ring and a substituted aromatic moiety is a recurring theme in potent 5-HT2A antagonists.[7][8] We hypothesize that our compound of interest exhibits potent antagonist or inverse agonist activity at the 5-HT2A receptor.

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, involved in regulating calcium signaling and cellular stress responses.[9] Piperidine derivatives are prominent among σ1 receptor ligands, which are being explored for their potential in treating psychosis, pain, and neurodegenerative diseases.[1][9][10] Depending on the specific substitutions, these ligands can act as either agonists or antagonists.[11] We hypothesize that (2-Chlorophenyl)(piperidin-4-yl)methanone binds to the σ1 receptor, potentially acting as an antagonist, which could contribute to a unique therapeutic profile, possibly enhancing cognitive function or providing neuroprotective effects.

Hypothesized Signaling Pathway

The proposed multi-target mechanism of action is depicted in the signaling pathway diagram below.

Mechanistic_Hypothesis cluster_membrane Cell Membrane cluster_er ER Membrane Compound (2-Chlorophenyl)(piperidin-4-yl)methanone D2R Dopamine D2 Receptor (Gi-coupled) Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor (Gq-coupled) Compound->HT2AR Antagonism Sigma1R Sigma-1 Receptor Compound->Sigma1R Modulation AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC Activation ER_Stress Modulation of ER Stress & Ca²⁺ Homeostasis Sigma1R->ER_Stress cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release

Caption: Hypothesized multi-target signaling cascade of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered approach is required, progressing from initial binding affinity to functional activity and downstream cellular effects.

Tier 1: Receptor Binding Affinity

The initial step is to determine if (2-Chlorophenyl)(piperidin-4-yl)methanone physically interacts with the hypothesized targets. This is achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing human D2, 5-HT2A, or σ1 receptors.

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add cell membranes, the specific radioligand, and varying concentrations of the test compound ((2-Chlorophenyl)(piperidin-4-yl)methanone).

    • D2 Assay: Radioligand: [³H]Spiperone. Non-specific binding defined by 10 µM haloperidol.

    • 5-HT2A Assay: Radioligand: [³H]Ketanserin. Non-specific binding defined by 10 µM mianserin.

    • σ1 Assay: Radioligand: -Pentazocine. Non-specific binding defined by 10 µM haloperidol.

  • Incubation & Detection:

    • Incubate plates at an appropriate temperature and duration (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters to remove unbound radioligand.

    • Measure radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Expected Outcome & Data Presentation

The results should provide Ki values for each receptor target, allowing for a quantitative comparison of binding affinity.

Receptor TargetRadioligandKi (nM) of (2-Chlorophenyl)(piperidin-4-yl)methanone
Dopamine D2[³H]SpiperoneExperimental Value
Serotonin 5-HT2A[³H]KetanserinExperimental Value
Sigma-1 (σ1)-PentazocineExperimental Value
Tier 2: Functional Activity Characterization

Once binding is confirmed, the functional consequence of that binding (antagonism, agonism, or inverse agonism) must be determined.

Experimental Workflow: Functional Assays

Functional_Assay_Workflow cluster_assays Select Functional Assay Based on Receptor G-Protein Coupling start Compound with Confirmed Binding (Tier 1) d2_assay D2 Receptor (Gi-coupled) Measure cAMP Inhibition start->d2_assay ht2a_assay 5-HT2A Receptor (Gq-coupled) Measure Calcium Flux start->ht2a_assay sigma1_assay Sigma-1 Receptor Measure IP3R-mediated Ca²⁺ release modulation start->sigma1_assay agonist_mode Agonist Mode: Apply compound alone and measure response. d2_assay->agonist_mode antagonist_mode Antagonist Mode: Pre-incubate with compound, then challenge with known agonist. d2_assay->antagonist_mode ht2a_assay->agonist_mode ht2a_assay->antagonist_mode sigma1_assay->agonist_mode sigma1_assay->antagonist_mode analysis Data Analysis: Generate dose-response curves. Calculate EC50 (agonist) or IC50 (antagonist). agonist_mode->analysis antagonist_mode->analysis

Caption: Workflow for characterizing the functional activity of the compound at its target receptors.

Protocol 1: D2 Receptor cAMP Inhibition Assay

  • Cell Plating: Plate CHO cells stably expressing the human D2 receptor in a 96-well plate.

  • Assay:

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration (EC80) of a known D2 agonist (e.g., quinpirole) along with 10 µM forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: Plot the inhibition of the agonist response against the test compound concentration to determine its IC50.

Protocol 2: 5-HT2A Receptor Calcium Flux Assay

  • Cell Loading: Plate HEK293 cells expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well plate. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay:

    • Antagonist Mode: Use a fluorescence imaging plate reader (FLIPR) or similar instrument to measure baseline fluorescence.

    • Add varying concentrations of the test compound.

    • After a pre-incubation period, challenge the cells with an EC80 concentration of a known 5-HT2A agonist (e.g., serotonin or DOI).

  • Detection: Continuously record fluorescence intensity. The agonist challenge will induce a transient increase in fluorescence in the absence of an antagonist.

  • Analysis: Quantify the peak fluorescence response and plot it against the test compound concentration to calculate the IC50 for antagonism.

Tier 3: Downstream Signaling & Target Engagement

To confirm that receptor modulation translates to downstream cellular changes, key signaling nodes can be investigated. A common pathway modulated by both D2 and 5-HT2A receptors is the ERK (Extracellular signal-regulated kinase) phosphorylation cascade.

Protocol: Western Blot for pERK/ERK Ratio

  • Cell Treatment: Culture SH-SY5Y cells (which endogenously express these receptors) or transfected cells. Treat cells with the test compound, a known agonist, or a combination for a short period (e.g., 5-15 minutes).

  • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated ERK (pERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK (tERK) as a loading control.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the pERK/tERK ratio for each condition to determine the effect of the compound on this downstream signaling event.

Conclusion and Future Directions

This guide outlines a clear, evidence-based hypothesis for the mechanism of action of (2-Chlorophenyl)(piperidin-4-yl)methanone. We posit that it is a multi-target ligand with antagonist properties at D2 and 5-HT2A receptors and modulatory activity at the σ1 receptor. This profile is highly relevant for the development of novel treatments for neuropsychiatric disorders.

The provided experimental framework offers a robust, phase-gated approach to validating this hypothesis. Successful validation of these in-vitro activities would provide a strong rationale for advancing the compound into more complex cellular models, and eventually, into in-vivo studies to assess its behavioral pharmacology, pharmacokinetic profile, and therapeutic potential.

References

  • Abate, C., et al. (2018). Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. [Link not available in search results, but the reference highlights the role of the piperidine scaffold for sigma-1 ligands.][9]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link][10]

  • Di Mola, A., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands. Journal of Medicinal Chemistry, 61(1), 372-384. [Link][11]

  • Kozak, J., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link][3]

  • Lezcano, E., et al. (2003). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry, 46(3), 353-67. [Link][8]

  • Fantegrossi, W. E., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(8), 1473-86. [Link][7]

  • Roth, B. L., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics, 230, 107960. [Link][4]

  • Wall, M., et al. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole and related heteroaromatic analogues of 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol. Journal of Medicinal Chemistry, 53(15), 5649-60. [Link][5]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved January 22, 2026, from [Link][12]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved January 22, 2026, from [Link][13]

  • Butini, S., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10839. [Link][6]

Sources

Unveiling the Therapeutic Promise of (2-Chlorophenyl)(piperidin-4-yl)methanone: A Technical Guide to Navigating its Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Intrigue

In the vast landscape of medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous pharmaceuticals.[1][2] Its inherent structural versatility allows for the exploration of diverse chemical spaces, leading to compounds with a wide array of pharmacological activities.[2] Within this distinguished class of molecules, (2-Chlorophenyl)(piperidin-4-yl)methanone emerges as a compound of significant interest. Its unique amalgamation of a substituted phenyl ring, a ketone linker, and a piperidine core suggests the potential for interaction with a variety of biological targets, heralding possibilities for novel therapeutic interventions.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed to navigate the potential biological landscape of (2-Chlorophenyl)(piperidin-4-yl)methanone. By leveraging structure-activity relationships gleaned from analogous compounds, we will illuminate the most probable biological targets and provide a detailed roadmap for their experimental validation and computational prediction. This document is not merely a collection of protocols but a strategic guide, empowering researchers to unlock the full therapeutic potential of this intriguing molecule.

Part 1: Delineating the Path of Inquiry - Inferred Biological Targets

Direct pharmacological data for (2-Chlorophenyl)(piperidin-4-yl)methanone is not extensively available in the public domain. However, a meticulous examination of structurally related compounds provides a fertile ground for inferring its potential biological targets. This deductive approach, rooted in established medicinal chemistry principles, forms the initial trajectory of our investigation.

The Cannabinoid System: A Prime Suspect

The structural resemblance of (2-Chlorophenyl)(piperidin-4-yl)methanone to known synthetic cannabinoid receptor agonists is striking. Compounds such as JWH-203 and RCS-4 share key pharmacophoric features, notably a substituted aromatic ring linked to a carbonyl group.[3][4] JWH-203, which incorporates a 2-chlorophenylacetyl moiety, exhibits high affinity for both the cannabinoid CB1 and CB2 receptors, with Kᵢ values of 8.0 nM and 7.0 nM, respectively.[3] Similarly, RCS-4 is a potent agonist at both CB1 and CB2 receptors.[4][5]

The (2-Chlorophenyl)methanone portion of our topic compound strongly suggests that the cannabinoid receptors (CB1 and CB2) are primary targets for investigation. Activation of these G protein-coupled receptors (GPCRs) modulates a plethora of physiological processes, including pain perception, inflammation, and neurotransmitter release.

Table 1: Bioactivity of Structurally Related Cannabinoid Receptor Agonists

CompoundTarget(s)Bioactivity (Kᵢ or EC₅₀)Reference
JWH-203 CB1, CB2Kᵢ = 8.0 nM (CB1), 7.0 nM (CB2)[3]
RCS-4 CB1, CB2EC₅₀ = 146 nM (CB1), 46 nM (CB2)[5]
The Histaminergic System: An Alternative Avenue

The piperidine core is a prevalent feature in many ligands targeting the histamine receptors , particularly the H3 subtype.[6][7] N-aryl-piperidine derivatives have been successfully designed as potent histamine H3 receptor agonists.[6] The histamine H3 receptor, a GPCR predominantly expressed in the central nervous system, acts as an autoreceptor and heteroreceptor, modulating the release of various neurotransmitters.[7] Given the presence of the piperidine moiety, the potential for (2-Chlorophenyl)(piperidin-4-yl)methanone to interact with histamine receptors warrants thorough investigation.

Sigma Receptors: A Target for Neuromodulation

The 4-aroylpiperidine scaffold has been identified as a key structural motif for ligands of sigma receptors , particularly the sigma-1 subtype.[8][9] These receptors are unique membrane-bound proteins implicated in a range of cellular functions and are considered promising targets for the treatment of various central nervous system disorders.[8][9] The structural similarity of (2-Chlorophenyl)(piperidin-4-yl)methanone to known sigma receptor ligands makes this an important avenue of exploration.

Analgesic and Anti-inflammatory Potential: A Functional Hypothesis

Beyond specific receptor targets, the broader pharmacological profile of piperidine-containing compounds often includes analgesic and anti-inflammatory activities.[2][10] Therefore, it is plausible that (2-Chlorophenyl)(piperidin-4-yl)methanone may exhibit such functional effects, which could be mediated by one or more of the aforementioned receptor systems or through other mechanisms.

Part 2: From Hypothesis to Evidence - Experimental Target Validation

The cornerstone of drug discovery lies in rigorous experimental validation. The following section provides detailed, step-by-step protocols for key assays to interrogate the potential biological targets of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Cannabinoid Receptor Binding Affinity: A Radioligand Approach

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol outlines the procedure for assessing the binding of (2-Chlorophenyl)(piperidin-4-yl)methanone to the human CB1 receptor.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available cell membranes from cells stably expressing the human CB1 receptor or prepare them from appropriate tissues.

    • Thaw membranes on ice and resuspend in a cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Homogenize the membrane suspension gently and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer

      • A fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940).

      • A range of concentrations of the test compound, (2-Chlorophenyl)(piperidin-4-yl)methanone.

      • For determining non-specific binding, add a high concentration of a known CB1 antagonist (e.g., rimonabant).

      • For total binding, add only the radioligand and assay buffer.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Diagram: Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand & Compound Dilution Radioligand_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Caption: A streamlined workflow for determining receptor binding affinity.

In Vivo Assessment of Analgesic Activity

Should the compound demonstrate significant affinity for receptors implicated in pain modulation, such as the cannabinoid receptors, in vivo studies are the next logical step. The hot plate test and the acetic acid-induced writhing test are standard models for evaluating analgesic potential.[11][12]

Experimental Protocol: Hot Plate Test in Mice

  • Animal Acclimatization:

    • Acclimatize mice to the laboratory environment for at least one hour before the experiment.

  • Baseline Measurement:

    • Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the first sign of nociception (e.g., licking of hind paws or jumping).

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Compound Administration:

    • Administer (2-Chlorophenyl)(piperidin-4-yl)methanone or a vehicle control intraperitoneally or orally.

    • Include a positive control group treated with a known analgesic (e.g., morphine).

  • Post-Treatment Measurements:

    • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Compare the % MPE between the treated, vehicle, and positive control groups using appropriate statistical tests.

Part 3: In Silico Insights - Computational Target Prediction

Computational approaches offer a rapid and cost-effective means to prioritize experimental efforts and gain a deeper understanding of molecular interactions.

Pharmacophore Modeling: Unveiling the "Key" Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[13][14]

Workflow for Ligand-Based Pharmacophore Modeling

  • Ligand Set Selection:

    • Compile a set of structurally diverse known active ligands for a potential target (e.g., CB1 agonists).

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Model Generation:

    • Align the conformations of the active ligands and generate a 3D pharmacophore model that encapsulates the common features.

  • Model Validation:

    • Validate the model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between the two.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen a virtual library of compounds, including (2-Chlorophenyl)(piperidin-4-yl)methanone, to predict its potential activity.

Diagram: Interplay of Computational and Experimental Approaches

G cluster_comp Computational Prediction cluster_exp Experimental Validation Pharmacophore Pharmacophore Modeling Binding_Assay Binding Assays Pharmacophore->Binding_Assay Prioritize Targets Docking Molecular Docking Docking->Binding_Assay Predict Affinity Functional_Assay Functional Assays Binding_Assay->Functional_Assay Confirm Activity In_Vivo In Vivo Studies Functional_Assay->In_Vivo Assess Efficacy In_Vivo->Pharmacophore Refine Models

Caption: An integrated strategy for target identification and validation.

Molecular Docking: Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[1][15][16]

Protocol for Molecular Docking

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank or through homology modeling).

    • Prepare the receptor structure by adding hydrogen atoms, assigning charges, and removing water molecules.

    • Generate a 3D conformation of (2-Chlorophenyl)(piperidin-4-yl)methanone and assign appropriate atom types and charges.

  • Binding Site Definition:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of the ligand within the defined binding site.

    • The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Interpretation:

    • Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

    • This analysis can provide a structural basis for the observed or predicted biological activity and guide further lead optimization.

Part 4: Synthesizing the Evidence - An Integrated Approach

The true power of this guide lies in the integration of computational predictions and experimental data. Computational methods can efficiently screen a wide range of potential targets, allowing for the prioritization of experimental resources. The results from in vitro binding and functional assays then provide the necessary validation of these predictions. Promising in vitro data can then be followed up with in vivo studies to assess the physiological relevance and therapeutic potential of (2-Chlorophenyl)(piperidin-4-yl)methanone. This iterative cycle of prediction, validation, and refinement is the hallmark of modern drug discovery.

Conclusion: Charting the Course for Future Discovery

(2-Chlorophenyl)(piperidin-4-yl)methanone represents a molecule of considerable promise, situated at the crossroads of several important classes of pharmacologically active compounds. The structural parallels to cannabinoid receptor agonists, histamine receptor ligands, and sigma receptor modulators provide a clear and compelling rationale for a focused investigation into these biological targets. The experimental and computational methodologies detailed in this guide offer a robust framework for elucidating the pharmacological profile of this compound.

By systematically applying these approaches, the scientific community can unlock the therapeutic potential of (2-Chlorophenyl)(piperidin-4-yl)methanone, potentially paving the way for the development of novel treatments for a range of human diseases. The journey from a molecule of interest to a life-changing therapeutic is a challenging one, but with a strategic and evidence-based approach, it is a journey filled with the promise of discovery.

References

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 51. [Link]

  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Wikipedia contributors. (2023). RCS-4. In Wikipedia, The Free Encyclopedia. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-53. [Link]

  • Ali, S., et al. (2017). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 8(11), 389-401. [Link]

  • Wikipedia contributors. (2023). JWH-203. In Wikipedia, The Free Encyclopedia. [Link]

  • Saeed, A., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry, 21(21), 6572-6581. [Link]

  • Weis, D. L., & Kobilka, B. K. (2018). Application of computational methods for class A GPCR Ligand discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1131-1138. [Link]

  • Shrestha, B., et al. (2021). Docking and Molecular Dynamic Investigations of Phenylspirodrimanes as Cannabinoid Receptor-2 Agonists. Molecules, 26(11), 3326. [Link]

  • Shoombuatong, W., et al. (2021). A computational model for GPCR-ligand interaction prediction. Scientific Reports, 11(1), 1-13. [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9575-9596. [Link]

  • Carlier, J., et al. (2014). Metabolite profiling of RCS-4, a novel synthetic cannabinoid designer drug, using human hepatocyte metabolism and TOF-MS. Bioanalysis, 6(13), 1799-1813. [Link]

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10, 51. [Link]

  • Soethoudt, M., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 11(1), 1-15. [Link]

  • Wiley, J. L., et al. (2013). Finding Order in Chemical Chaos - Continuing Characterization of Synthetic Cannabinoid Receptor Agonists. Life Sciences, 93(1), 1-9. [Link]

  • Stein, R. M., et al. (2021). Large library docking for cannabinoid-1 receptor agonists with reduced side effects. bioRxiv. [Link]

  • Angapelly, S., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against. RSC Advances, 14(6), 3943-3958. [Link]

  • Rahman, M. M., et al. (2019). A pharmacoinformatic approach on Cannabinoid receptor 2 (CB2) and different small molecules: Homology modelling, molecular docking, MD simulations, drug designing and ADME analysis. Computational Biology and Chemistry, 78, 95-107. [Link]

  • Gamage, T. F., et al. (2013). Structure-activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4- homologues. Bioorganic & Medicinal Chemistry Letters, 23(17), 4963-4966. [Link]

  • Bononi, M., Belgi, P., & Tateo, F. (2011). Analytical Data for Identification of the Cannabimimetic Phenylacetylindole JWH-203. Journal of Analytical Toxicology, 35(6), 360-363. [Link]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18018-18037. [Link]

  • Tai, S., & Fantegrossi, W. E. (2017). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 18(8), 1746. [Link]

  • Abate, C., et al. (2015). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 58(15), 6033-6045. [Link]

  • Hossain, M. S., et al. (2022). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Journal of Ethnopharmacology, 282, 114620. [Link]

  • Kores, K., et al. (2023). Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. International Journal of Molecular Sciences, 24(3), 2209. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 43-53. [Link]

  • Tsonkov, T. M., et al. (2021). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 22(16), 8847. [Link]

  • Omixium. (2023, September 9). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing [Video]. YouTube. [Link]

  • Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a15. [Link]

  • Patil, P., et al. (2022). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology, 7(9), 1085-1092. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018). RCS-4 Critical-Review Report. [Link]

  • Oummadi, S., et al. (2021). Cannabis Compounds: Docking and Dynamics Study. Journal of Drug Delivery and Therapeutics, 11(5), 1-8. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 58(15), 6033-6045. [Link]

  • Lee, J., et al. (2019). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 35(1), 37-44. [Link]

  • Ronsisvalle, S., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 24(18), 3296. [Link]

  • Tang, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Molecules, 28(6), 2636. [Link]

  • Cairns, E. A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1062168. [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9575-9596. [Link]

  • de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Szałaj, N., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9575-9596. [Link]

  • Soethoudt, M., et al. (2021). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Scientific Reports, 11(1), 1-15. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone and its related chemical analogs, a class of compounds demonstrating significant activity as modulators of the cannabinoid receptors CB1 and CB2. This document delves into the synthetic chemistry, structure-activity relationships (SAR), and the underlying pharmacology of these molecules. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to explore this chemical space. The guide also elucidates the intricate signaling pathways associated with cannabinoid receptor activation, offering a deeper understanding of the mechanism of action of these compounds.

Introduction: The Emergence of a Novel Scaffold

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse substitutions.[1] The conjunction of a piperidine ring with an aryl ketone, as seen in (2-Chlorophenyl)(piperidin-4-yl)methanone, gives rise to a chemical class with profound effects on the central nervous system. Initial investigations into related structures hinted at a range of biological activities, but a significant body of evidence now points towards the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2, as the primary molecular targets for this compound class.[2]

These receptors, which are G-protein coupled receptors (GPCRs), are integral to a multitude of physiological processes, including pain perception, appetite regulation, mood, and memory.[3] The development of novel ligands for these receptors holds immense therapeutic potential for a variety of disorders. This guide will provide the foundational knowledge and practical methodologies for the synthesis and evaluation of (2-Chlorophenyl)(piperidin-4-yl)methanone and its analogs, paving the way for further drug discovery and development in this promising area.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives can be efficiently achieved through a variety of established organic chemistry reactions. The primary disconnection for the synthesis of the core scaffold involves the formation of the ketone linkage between the chlorophenyl and piperidine moieties.

Synthesis of the Core Scaffold: (2-Chlorophenyl)(piperidin-4-yl)methanone

A robust and widely applicable method for the synthesis of the core molecule is the Friedel-Crafts acylation .[4][5] This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.

Experimental Protocol: Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

Step 1: Preparation of Piperidine-4-carbonyl Chloride Hydrochloride

  • To a solution of piperidine-4-carboxylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude piperidine-4-carbonyl chloride hydrochloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in dry 1,2-dichloroethane (DCE) at 0 °C, add a solution of piperidine-4-carbonyl chloride hydrochloride (1 equivalent) in DCE dropwise.

  • After the addition is complete, add chlorobenzene (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.

Causality behind experimental choices: The use of a Lewis acid like AlCl₃ is crucial for activating the acyl chloride for electrophilic attack on the chlorobenzene ring. The ortho-directing effect of the chloro substituent on the benzene ring will lead to the desired 2-chloro substitution pattern. The N-H of the piperidine needs to be protonated (as the hydrochloride salt) to prevent it from reacting with the acyl chloride or the Lewis acid.

Synthesis of Chemical Analogs

The modular nature of the synthesis allows for the straightforward generation of a library of analogs by varying the starting materials.

Table 1: Strategies for Analog Synthesis

Modification Site Synthetic Approach Rationale for Modification
Aryl Ring Substitution Utilize substituted chlorobenzenes in the Friedel-Crafts acylation.To probe the effect of electronic and steric factors on receptor binding and activity.
Piperidine N-Substitution Alkylation, acylation, or reductive amination of the piperidine nitrogen of the core molecule.To modulate solubility, cell permeability, and receptor interaction at the N-position.
Piperidine Ring Modifications Employ substituted piperidine-4-carboxylic acids as starting materials.To explore the impact of conformational constraints and additional functional groups on the piperidine ring.

Experimental Workflow: N-Alkylation of (2-Chlorophenyl)(piperidin-4-yl)methanone

N_Alkylation Core (2-Chlorophenyl)(piperidin-4-yl)methanone Reaction Stir at RT or heat Core->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analog N-Alkyl Analog Purification->Analog

Caption: Workflow for N-alkylation of the core molecule.

Biological Activity and Mechanism of Action

The primary biological targets of (2-Chlorophenyl)(piperidin-4-yl)methanone and its analogs are the cannabinoid receptors, CB1 and CB2.[2] These receptors are key components of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body.

Cannabinoid Receptor Signaling

CB1 and CB2 receptors are class A GPCRs that are primarily coupled to the inhibitory G-protein, Gαi/o.[6] Ligand binding to these receptors initiates a conformational change, leading to the dissociation of the G-protein heterotrimer and the subsequent modulation of downstream signaling pathways.

Diagram of Cannabinoid Receptor Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Cannabinoid Ligand ((2-Chlorophenyl)(piperidin-4-yl)methanone analog) CB1R CB1/CB2 Receptor Ligand->CB1R Binding G_protein Gαi/oβγ CB1R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_channel Ca²⁺ Channel K_channel K⁺ Channel G_alpha->AC Inhibition G_beta_gamma->PLC Activation G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activation Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Simplified CB1/CB2 receptor signaling cascade.

The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The Gβγ subunit can also directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2]

Structure-Activity Relationships (SAR)

The potency and efficacy of (2-Chlorophenyl)(piperidin-4-yl)methanone analogs as cannabinoid receptor modulators are highly dependent on their structural features. A systematic exploration of the SAR is crucial for the design of new compounds with improved pharmacological profiles.

Table 2: Key Structure-Activity Relationships

Structural Feature Observation Interpretation
Aryl Ring Substitution Electron-withdrawing groups at the ortho or para position of the phenyl ring generally enhance affinity for CB1 and CB2 receptors.[7]These substitutions may influence the electronic properties of the ketone, affecting its interaction with the receptor binding pocket.
Piperidine N-Substitution Small, lipophilic N-alkyl or N-benzyl groups can increase potency. Larger or more polar substituents may decrease activity.The N-substituent likely occupies a hydrophobic pocket within the receptor. Its size and polarity are critical for optimal fit.
Ketone Linker The ketone functionality is a key pharmacophoric element, likely acting as a hydrogen bond acceptor.Modification or replacement of the ketone can significantly impact binding affinity.

In Vitro Biological Evaluation

A battery of in vitro assays is essential to characterize the pharmacological profile of newly synthesized analogs. These assays are designed to determine the binding affinity, functional activity, and signaling pathways modulated by the compounds.

Cannabinoid Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.[8]

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors.

4.2.1. GTPγS Binding Assay

This assay measures the ability of a ligand to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.[2]

4.2.2. cAMP Assay

This assay measures the downstream effect of Gαi/o activation by quantifying the inhibition of forskolin-stimulated cAMP production.[6]

Experimental Workflow: cAMP Assay

cAMP_Assay Cells Cells expressing CB1/CB2 Receptor Preincubation Pre-incubate with test compound Cells->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC₅₀/IC₅₀ determination) Detection->Analysis

Caption: General workflow for a cAMP functional assay.

Conclusion and Future Directions

(2-Chlorophenyl)(piperidin-4-yl)methanone and its analogs represent a promising class of cannabinoid receptor modulators with significant potential for therapeutic development. This guide has provided a comprehensive overview of their synthesis, pharmacology, and methods for their biological evaluation. The structure-activity relationships discussed herein offer a roadmap for the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the aryl and piperidine rings to further refine the SAR.

  • Investigating the potential for biased agonism , where ligands preferentially activate certain downstream signaling pathways over others, which could lead to therapeutics with fewer side effects.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in animal models of disease.

By leveraging the information and methodologies presented in this guide, researchers can continue to advance our understanding of this important class of molecules and unlock their full therapeutic potential.

References

  • Cannabinoid CB1 and CB2 Receptor Signaling and Bias. PMC - PubMed Central. [Link]

  • Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). PubMed Central. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. PubMed Central. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C. [Link]

  • Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. PMC - PubMed Central. [Link]

  • Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. PMC - PubMed Central. [Link]

  • Signaling pathways of CB1 and CB2 receptors. G proteins are associated... ResearchGate. [Link]

  • Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. ResearchGate. [Link]

  • Endocannabinoid Signaling Pathways. Encyclopedia.pub. [Link]

  • Modulators of the human CCR5 receptor. Part 2: SAR of substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides. PubMed. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. ResearchGate. [Link]

  • Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. PMC. [Link]

  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. Semantic Scholar. [Link]

  • The cannabinoid pathway, including the CB1 and CB2 receptors, mediates the analgesic and anti-inflammatory effects of electroacupuncture. ResearchGate. [Link]

  • Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12. YouTube. [Link]

  • For Review Only. AIR Unimi. [Link]

  • Friedel-Crafts ketone synthesis.
  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • Cannabinoid receptor ligands as templates for drug discovery. BMG Labtech. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

The Pivotal Intermediate: A Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

(2-Chlorophenyl)(piperidin-4-yl)methanone is a heterocyclic ketone that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a 2-chlorophenyl group attached to a piperidin-4-yl moiety via a carbonyl linker, provides a versatile scaffold for the development of compounds targeting a range of biological pathways. While not typically an active pharmaceutical ingredient (API) itself, its importance lies in its role as a key intermediate in the synthesis of complex molecules with significant therapeutic value. This technical guide provides an in-depth review of the synthesis, properties, and applications of (2-Chlorophenyl)(piperidin-4-yl)methanone, with a particular focus on its role in the development of antihistaminic and anxiolytic drugs.

Physicochemical Properties

PropertyValue (for (4-chlorophenyl)(piperidin-4-yl)methanone)Reference
IUPAC Name (2-Chlorophenyl)(piperidin-4-yl)methanone-
Synonyms 4-(2-Chlorobenzoyl)piperidine-
CAS Number 53220-41-0 (for 4-chloro isomer)[1]
Molecular Formula C₁₂H₁₄ClNO[1]
Molecular Weight 223.70 g/mol [1]
Appearance Expected to be a solid-
Melting Point 238-239 °C (hydrochloride salt of 4-chloro isomer)[2]
Boiling Point 356.2°C at 760 mmHg (for 4-chloro isomer)[2]
Solubility Expected to be soluble in organic solvents like DMF and DCM-

Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone: A Methodological Overview

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be approached through several established organic chemistry reactions. A prevalent and logical method is the acylation of a protected piperidine derivative with 2-chlorobenzoyl chloride. This approach is analogous to the well-known Friedel-Crafts acylation.[3]

Proposed Synthetic Pathway: Acylation of Piperidine

A common and effective route involves the reaction of a suitable piperidine precursor with 2-chlorobenzoyl chloride. To prevent N-acylation of the piperidine ring, the nitrogen atom is typically protected with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. The synthesis can be conceptualized in the following steps:

  • Protection of Piperidine-4-carboxylic acid: The starting material, piperidine-4-carboxylic acid, has a reactive secondary amine. This is first protected, for instance, with a Boc group to yield N-Boc-piperidine-4-carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is then activated to facilitate the subsequent C-C bond formation. This can be achieved by converting it to an acid chloride or by using coupling agents.

  • Friedel-Crafts Type Acylation: The activated N-Boc-piperidine-4-carbonyl derivative is then reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-chlorophenyl group. This step, however, can be challenging due to the directing effects of the chlorine atom on the benzene ring.

  • Alternative Acylation Strategy: A more direct and often higher-yielding approach is the reaction of a Grignard reagent derived from 2-chlorobromobenzene with an N-protected piperidine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

  • Deprotection: The final step involves the removal of the protecting group (e.g., Boc group) under acidic conditions to yield the desired (2-Chlorophenyl)(piperidin-4-yl)methanone, often as a hydrochloride salt.

A plausible and more direct laboratory-scale synthesis involves the nucleophilic substitution of 2-chlorobenzoyl chloride with a piperidine derivative.[4]

Experimental Protocol: Synthesis via Acylation of a Piperidine Derivative

This protocol describes a plausible synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.

Materials:

  • Piperidine

  • 2-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred piperidine solution. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude (2-Chlorophenyl)(piperidin-4-yl)methanone can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation (Optional): For better stability and handling, the purified product can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride as a solid.

Role in Drug Development: A Stepping Stone to Potent Therapeutics

(2-Chlorophenyl)(piperidin-4-yl)methanone is a valuable intermediate in the synthesis of several marketed drugs. Its utility stems from the ability to further functionalize the piperidine nitrogen and the carbonyl group to build more complex and pharmacologically active molecules.

Intermediate in the Synthesis of Bepotastine

Bepotastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[5] The synthesis of bepotastine involves a key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol, which is structurally very similar to our topic compound.[6] The synthesis of bepotastine highlights the importance of the chlorophenyl-ketone moiety. A plausible synthetic route to a bepotastine analog starting from a (2-chlorophenyl)(piperidin-4-yl)methanone core is outlined below.

Bepotastine_Synthesis cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Final Product A (2-Chlorophenyl)(piperidin-4-yl)methanone C N-Alkylation A->C B Alkylating Agent (e.g., 4-bromobutanoic acid derivative) B->C D Bepotastine Analog C->D

Caption: Synthetic pathway to a Bepotastine analog.

In this pathway, the secondary amine of the piperidine ring in (2-Chlorophenyl)(piperidin-4-yl)methanone is alkylated with a suitable reagent containing a butanoic acid moiety. This N-alkylation step is a common strategy to introduce side chains that can interact with biological targets.

Connection to the Synthesis of Lorazepam

Lorazepam is a benzodiazepine medication used to treat anxiety disorders, trouble sleeping, active seizures, and for sedation of hospitalized patients.[7] The synthesis of lorazepam typically starts from 2-amino-2',5-dichlorobenzophenone.[8][9] While (2-Chlorophenyl)(piperidin-4-yl)methanone is not a direct precursor, the synthetic principles for creating the benzophenone core are highly relevant. The formation of the 2-aminobenzophenone core often involves a Friedel-Crafts reaction or a related acylation, similar to the proposed synthesis of our topic compound.

The synthesis of a key lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one, involves the reaction of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride, followed by cyclization.[8]

Lorazepam_Intermediate_Synthesis cluster_start_lora Starting Material cluster_reaction_lora Key Synthetic Steps cluster_product_lora Lorazepam Intermediate Lora_A 2-Amino-2',5-dichlorobenzophenone Lora_B Acylation with Chloroacetyl Chloride Lora_A->Lora_B Lora_C Cyclization Lora_B->Lora_C Lora_D 7-chloro-5-(2-chlorophenyl)-1,3-dihydro- 2H-1,4-benzodiazepine-2-one Lora_C->Lora_D

Caption: Synthesis of a key Lorazepam intermediate.

Biological Activity and Mechanism of Action of End-Products

As (2-Chlorophenyl)(piperidin-4-yl)methanone is primarily a synthetic intermediate, it is not expected to have significant biological activity itself. The pharmacological activity resides in the final drug molecules derived from it.

Bepotastine: A Histamine H1 Receptor Antagonist

Bepotastine exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor.[5] During an allergic response, histamine is released from mast cells and binds to H1 receptors, leading to symptoms such as itching, sneezing, and inflammation. Bepotastine competitively blocks the binding of histamine to these receptors, thereby alleviating the symptoms of allergic reactions. Furthermore, bepotastine has been shown to inhibit the release of histamine from mast cells, providing a dual mechanism of action.

Bepotastine_MoA cluster_cellular Cellular Level cluster_drug Drug Action MastCell Mast Cell Histamine Histamine MastCell->Histamine Release H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (Itching, Inflammation) H1Receptor->AllergicSymptoms Leads to Bepotastine Bepotastine Bepotastine->MastCell Inhibits Release Bepotastine->H1Receptor Blocks

Caption: Mechanism of action of Bepotastine.

Lorazepam: A Positive Allosteric Modulator of GABA-A Receptors

Lorazepam, as a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10] GABA is the primary inhibitory neurotransmitter in the central nervous system. When lorazepam binds to the benzodiazepine site on the GABA-A receptor, it does not activate the receptor directly but increases the frequency of chloride channel opening induced by GABA. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect on the brain.

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone is a structurally important and synthetically versatile intermediate in the pharmaceutical industry. While it may not possess intrinsic therapeutic properties, its role in the construction of complex and potent drugs such as bepotastine and its relevance to the synthesis of benzodiazepines like lorazepam underscore its significance. A thorough understanding of its synthesis and chemical properties is essential for chemists and researchers involved in the design and development of new medicines. The synthetic pathways and methodologies discussed in this guide provide a solid foundation for the efficient utilization of this pivotal chemical entity in drug discovery and manufacturing.

References

  • BenchChem. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem. Accessed January 22, 2026.
  • PrepChem. Preparation of 2-chlorobenzyl chloride. PrepChem.com. Accessed January 22, 2026.
  • Google Patents.
  • Pharmaffiliates. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.
  • Stack Exchange. Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Chemistry Stack Exchange. Published July 19, 2017.
  • BenchChem. Cross-validation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone activity in different cancer cell lines. BenchChem. Accessed January 22, 2026.
  • Prospects in Pharmaceutical Sciences. The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. Published August 12, 2024.
  • Google Patents.
  • Google Patents.
  • Vulcanchem. Piperidine, 1-(2-chlorobenzoyl)-. Vulcanchem.com. Accessed January 22, 2026.
  • ResearchGate. Development of a Continuous Flow Synthesis of Lorazepam.
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. Accessed January 22, 2026.
  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Accessed January 22, 2026.
  • The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. Accessed January 22, 2026.
  • Google Patents. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Accessed January 22, 2026.
  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Accessed January 22, 2026.
  • ResearchGate. Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
  • Google Patents. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein. Published February 13, 2014.
  • PubChem. 4-(4-Chlorobenzoyl)Piperidine. PubChem. Accessed January 22, 2026.
  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. Accessed January 22, 2026.
  • NCBI. 4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. NCBI. Published May 2, 2009.
  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook. Accessed January 22, 2026.
  • Taylor & Francis Online. Improved Synthesis of Bepotastine Besilate. Taylor & Francis Online. Published August 24, 2020.
  • ResearchGate. Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam.
  • ChemicalBook. (2-Chlorophenyl)phenyl-methanone(5162-03-8)IR1. ChemicalBook. Accessed January 22, 2026.
  • BenchChem. Independent Verification of the Biological Activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5- yl)piperazin. BenchChem. Accessed January 22, 2026.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Accessed January 22, 2026.
  • Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Wiley Online Library. Accessed January 22, 2026.
  • Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon. Scribd. Accessed January 22, 2026.
  • NIST. Methanone, (4-chlorophenyl)phenyl-. NIST WebBook. Accessed January 22, 2026.
  • Google Patents.
  • ChemScene. (3-Chlorophenyl)(4-methylpyridin-2-yl)methanone. ChemScene. Accessed January 22, 2026.
  • DTIC. Piperidine Synthesis. DTIC. Published June 4, 2025.
  • Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0 ). Angene Chemical. Accessed January 22, 2026.
  • Journal of Pharmaceutical Research. Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research. Accessed January 22, 2026.
  • Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride. Published June 14, 1983.
  • ChemicalBook. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. ChemicalBook. Accessed January 22, 2026.
  • BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. BIOSYNCE. Accessed January 22, 2026.
  • ProQuest. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic. ProQuest. Accessed January 22, 2026.
  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Accessed January 22, 2026.
  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Organic Syntheses. Accessed January 22, 2026., 2026.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a substituted benzophenone core linked to a piperidine ring, is prevalent in compounds targeting the central nervous system, including antihistamines and antipsychotics. The precise and efficient synthesis of this key intermediate is therefore of significant interest to the medicinal chemistry and drug development community.

This technical guide provides an in-depth overview of established and reliable protocols for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. We will explore three primary synthetic strategies, delving into the mechanistic principles that underpin each approach. The protocols have been designed to be self-validating, with clear steps for execution, purification, and characterization, ensuring both reproducibility and high purity of the final product.

Overview of Synthetic Strategies

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be effectively achieved through several distinct chemical pathways. The choice of strategy often depends on the availability of starting materials, scalability requirements, and tolerance for specific reaction conditions. The three most robust and field-proven approaches are:

  • Friedel-Crafts Acylation: A classic and powerful method for forming aryl ketones by reacting an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

  • Grignard Reaction: Utilizes a highly nucleophilic organomagnesium reagent to form a new carbon-carbon bond with a nitrile or aldehyde precursor, which is then converted to the ketone.

  • Oxidation of a Secondary Alcohol: A two-step sequence involving the initial synthesis of a secondary alcohol precursor, followed by its selective oxidation to the target ketone.

The logical relationship between these strategies, starting from common precursors, is outlined below.

cluster_start Key Starting Materials cluster_routes Primary Synthetic Pathways cluster_fc Protocol 1: Friedel-Crafts Acylation cluster_grignard Protocol 2: Grignard Reaction cluster_oxidation Protocol 3: Oxidation of Secondary Alcohol cluster_end Target Molecule N_Boc_Pip_Acid N-Boc-piperidine- 4-carboxylic acid FC_Step1 1. Acyl Chloride Formation (from N-Boc-piperidine-4-carboxylic acid) N_Boc_Pip_Acid->FC_Step1 Chloro_Benzene 2-Chlorobromobenzene G_Step1 1. Grignard Reagent Formation (from 2-Chlorobromobenzene) Chloro_Benzene->G_Step1 O_Step1 1. Alcohol Synthesis (Grignard + Aldehyde) Chloro_Benzene->O_Step1 N_Boc_Pip_Nitrile N-Boc-piperidine- 4-carbonitrile G_Step2 2. Reaction with Nitrile (N-Boc-piperidine-4-carbonitrile) N_Boc_Pip_Nitrile->G_Step2 FC_Step2 2. Friedel-Crafts Reaction (with Chlorobenzene) FC_Step1->FC_Step2 N-Boc-piperidine- 4-carbonyl chloride Final_Product (2-Chlorophenyl) (N-Boc-piperidin-4-yl)methanone FC_Step2->Final_Product G_Step1->G_Step2 2-Chlorophenyl- magnesium bromide G_Step3 3. Hydrolysis G_Step2->G_Step3 G_Step3->Final_Product O_Step2 2. Oxidation O_Step1->O_Step2 (2-Chlorophenyl)(N-Boc- piperidin-4-yl)methanol O_Step2->Final_Product Deprotection Boc Deprotection (Acidic) Final_Product->Deprotection Final_Product_Dep (2-Chlorophenyl) (piperidin-4-yl)methanone Deprotection->Final_Product_Dep

Caption: Overview of primary synthetic routes to the target ketone.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol represents a robust and direct approach to aryl ketones.[1] The core of this method is an electrophilic aromatic substitution where the piperidine ring, protected and activated as an acyl chloride, acylates a chlorobenzene ring.[2][3]

Principle and Mechanism

The reaction proceeds in two key stages. First, N-Boc-piperidine-4-carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride.[4] In the second stage, a strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich chlorobenzene ring to form the desired ketone. The N-tert-butoxycarbonyl (Boc) group is essential to prevent side reactions involving the piperidine nitrogen.

cluster_reactants Reactants AcylChloride N-Boc-piperidine-4-carbonyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Generation of Electrophile LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon Generation of Electrophile Arene Chlorobenzene SigmaComplex Sigma Complex (Intermediate) Arene->SigmaComplex Nucleophilic Attack AcyliumIon->SigmaComplex Nucleophilic Attack Product Ketone Product SigmaComplex->Product Rearomatization (-H⁺, -AlCl₃)

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol

Step A: Synthesis of N-Boc-piperidine-4-carbonyl chloride

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.02 equiv).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equiv) dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-piperidine-4-carbonyl chloride, which is typically used immediately in the next step.

Step B: Friedel-Crafts Acylation

  • To a flask containing anhydrous aluminum chloride (AlCl₃) (1.2 equiv) suspended in chlorobenzene (which acts as both solvent and reactant), cool the mixture to 0 °C.

  • Slowly add a solution of the crude N-Boc-piperidine-4-carbonyl chloride (1.0 equiv) in a minimal amount of chlorobenzene.

  • Maintain the temperature at 0-5 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanone.

Step C: (Optional) Boc Deprotection

  • Dissolve the purified N-Boc protected ketone in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃) and extract the product into an organic solvent to obtain the free base, or precipitate and collect the hydrochloride salt.

Data Summary: Reagents for Protocol 1
ReagentM.W. ( g/mol )Equivalents (Step B)Role
N-Boc-piperidine-4-carbonyl chloride247.721.0Acylating Agent
Chlorobenzene112.56Solvent & ReactantAromatic Substrate
Aluminum Chloride (AlCl₃)133.341.2Lewis Acid Catalyst
Dichloromethane (DCM)84.93-Solvent (Step A)
Oxalyl Chloride126.931.5 (Step A)Chlorinating Agent

Protocol 2: Synthesis via Grignard Reaction

This approach leverages the powerful nucleophilicity of Grignard reagents to construct the ketone from a nitrile precursor. It is an excellent alternative to the Friedel-Crafts route, particularly when substrate sensitivity to strong Lewis acids is a concern.

Principle and Mechanism

First, an organomagnesium halide (Grignard reagent) is prepared by reacting 2-chlorobromobenzene with magnesium metal in an anhydrous ether solvent.[5] This highly reactive species then attacks the electrophilic carbon of the N-Boc-piperidine-4-carbonitrile. This addition forms a magnesium imine salt intermediate. Subsequent acidic workup hydrolyzes this intermediate to furnish the target ketone.

Start 2-Chlorobromobenzene + Mg Metal Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Nucleophilic_Addition Nucleophilic Addition to Nitrile Grignard_Formation->Nucleophilic_Addition Reacts with N-Boc-piperidine-4-carbonitrile Hydrolysis Acidic Hydrolysis of Imine Salt Nucleophilic_Addition->Hydrolysis End Ketone Product Hydrolysis->End

Caption: Experimental workflow for the Grignard synthesis route.

Experimental Protocol

Step A: Preparation of 2-Chlorophenylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine to activate the magnesium surface.[5]

  • Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Slowly add a solution of 2-chlorobromobenzene (1.0 equiv) in anhydrous THF dropwise. The reaction is initiated when the iodine color fades and gentle refluxing begins.

  • Once initiated, add the remaining 2-chlorobromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 1-2 hours.

Step B: Reaction with Nitrile and Hydrolysis

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of N-Boc-piperidine-4-carbonitrile (0.9 equiv) in anhydrous THF.

  • After the addition, allow the mixture to warm to room temperature and stir for 3-5 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanone. The final product can be deprotected as described in Protocol 1, Step C.

Data Summary: Reagents for Protocol 2
ReagentM.W. ( g/mol )Equivalents (Step B)Role
2-Chlorophenylmagnesium Bromide~215.71.0Grignard Reagent
N-Boc-piperidine-4-carbonitrile210.280.9Electrophile
Magnesium Turnings24.311.2 (Step A)Reagent
Tetrahydrofuran (THF)72.11-Anhydrous Solvent
Hydrochloric Acid (aq.)36.46ExcessHydrolysis/Workup

Protocol 3: Oxidation of a Secondary Alcohol Precursor

This two-step method provides an alternative route that avoids the direct use of highly reactive acylating agents or nitriles in the key bond-forming step. It involves creating the corresponding secondary alcohol, which is then oxidized to the ketone.

Principle and Mechanism

The synthesis begins with a Grignard reaction between 2-chlorophenylmagnesium bromide and N-Boc-piperidine-4-carboxaldehyde. This reaction forms the secondary alcohol, (2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanol.[6] In the second step, this alcohol is oxidized to the ketone. Various mild oxidation reagents can be used, such as pyridinium chlorochromate (PCC), or conditions like Swern or Dess-Martin periodinane oxidation, which are selective for secondary alcohols and minimize over-oxidation.[7]

Experimental Protocol

Step A: Synthesis of (2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanol

  • Prepare 2-chlorophenylmagnesium bromide (1.1 equiv) as described in Protocol 2, Step A.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) in anhydrous THF.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude alcohol by column chromatography.

Step B: Oxidation to the Ketone

  • Dissolve the purified alcohol (1.0 equiv) from Step A in anhydrous DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.

  • Stir the mixture at room temperature for 4-8 hours, monitoring by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to yield the target ketone. The final product can be deprotected as described in Protocol 1, Step C.

Data Summary: Reagents for Protocol 3
ReagentM.W. ( g/mol )Equivalents (Step B)Role
(2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanol341.861.0Substrate
Pyridinium Chlorochromate (PCC)215.561.5Oxidizing Agent
Dichloromethane (DCM)84.93-Anhydrous Solvent
N-Boc-piperidine-4-carboxaldehyde213.291.0 (Step A)Electrophile

Analytical Characterization

The identity and purity of the synthesized (2-Chlorophenyl)(piperidin-4-yl)methanone should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment is typically performed on a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) and UV detection.[2][8]

  • ¹H NMR Spectroscopy: The structure can be confirmed by dissolving the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic signals for the aromatic protons of the 2-chlorophenyl ring and the aliphatic protons of the piperidine ring, with appropriate chemical shifts and splitting patterns.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Safety Precautions

  • Grignard Reagents and Lewis Acids: Reagents like 2-chlorophenylmagnesium bromide and aluminum chloride are highly reactive and moisture-sensitive. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere.[5]

  • Chlorinating Agents: Oxalyl chloride and thionyl chloride are toxic and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents with care in a fume hood.

  • General Handling: The final product, (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride, has low toxicity but should be handled with standard laboratory safety procedures, avoiding skin/eye contact and dust inhalation.[9]

References

  • An In-depth Technical Guide to the Core Properties of (2-chlorophenyl)(4-chlorophenyl)methanone. Benchchem.
  • Piperidine, 1-(2-chlorobenzoyl)- - 22342-21-8. Vulcanchem.
  • Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
  • N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • Head-to-head comparison of different 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine suppliers. Benchchem.
  • The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. Benchchem.
  • The Suzuki Reaction. Chem 115 Myers.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Grignard Reagents. Sigma-Aldrich.
  • Research Article. (NIPER) SAS Nagar.
  • What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? - FAQ. Guidechem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. PMC - NIH.
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.
  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. Benchchem.
  • ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. ResearchGate.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride. Benchchem.
  • Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives. Benchchem.
  • Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Method for preparing 2-chlorobenzoyl chloride. Google Patents.
  • A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwntPDq6kFo5qTQDqntV9nq6IINxqrNInJFpun1xQFbu4vO0RtaEmNxf0l--2Xm99_Vo4qGWjhVAvS53HlnbUtNeDesabEwv3m4Dr0D_kW5KKd_9bcBy8Z2eZ5uXm6lFj5mw4Q1Y4kALYuZ6vFx2mvoSE8_wSFQYBWBs6G5MNyZNzvy6cEwpKBEgmLOWOUfCrRW3AAOQU6SUDiR9v9X_nLZohqO851gpXdRPPu0jP8knD3QsZwNScNTCgIpnA2p6zp
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • methanone. MDPI. Available at:

  • (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. BOC Sciences.
  • Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. Benchchem.
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem.
  • (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. BIOSYNCE.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ResearchGate.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
  • Metallocene catalyst and its preparing process, application and selective hydrogenation process. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone, a key intermediate in pharmaceutical development. The described methodology centers on the Friedel-Crafts acylation, a robust and versatile C-C bond-forming reaction. These application notes offer a detailed exploration of the reaction mechanism, critical parameters, and step-by-step protocols for laboratory-scale synthesis. The content is tailored for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of Aryl Piperidinyl Ketones

Aryl piperidinyl methanones represent a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The specific target of this guide, (2-Chlorophenyl)(piperidin-4-yl)methanone, serves as a crucial building block for various therapeutic agents. Its synthesis via Friedel-Crafts acylation offers a direct and efficient route to this valuable intermediate.

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution reaction.[1] It involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst to form a ketone.[2][3] This method is particularly advantageous as the resulting ketone is less reactive than the starting aromatic compound, which prevents over-acylation, a common issue in Friedel-Crafts alkylations.[4]

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the activation of the acylating agent, 2-chlorobenzoyl chloride, by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion.[5][6] This resonance-stabilized acylium ion is the key electrophile in the reaction.

The electron-rich aromatic ring of a suitable N-protected piperidine derivative then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[7] Aromaticity is subsequently restored through the deprotonation of the arenium ion by a weak base, typically AlCl₄⁻, which regenerates the Lewis acid catalyst.[1]

It is crucial to note that the ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1] This complex is then hydrolyzed during the aqueous workup to yield the final ketone product.[6][8]

Critical Experimental Parameters and Reagent Selection

The success of the Friedel-Crafts acylation is highly dependent on the careful control of several key parameters and the appropriate selection of reagents.

The Role of the Protecting Group

The piperidine nitrogen is a basic Lewis site that will readily complex with the Lewis acid catalyst, rendering it inactive. This interaction can prevent the desired acylation reaction from occurring. Therefore, the piperidine nitrogen must be protected with a suitable electron-withdrawing group prior to the Friedel-Crafts reaction.[9][10] An ideal protecting group should be stable under the reaction conditions and easily removable in a subsequent step.[11] Common protecting groups for amines include amides, carbamates, and other functionalities that reduce the nucleophilicity and basicity of the nitrogen atom. The choice of protecting group can also influence the overall yield and purity of the final product.[12]

Choice of Lewis Acid Catalyst

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for Friedel-Crafts acylation due to its strong ability to generate the acylium ion.[3][13] However, its hygroscopic nature and vigorous reaction with water require handling under anhydrous conditions.[14] Alternative Lewis acids, such as iron(III) chloride (FeCl₃), can also be employed and may offer advantages in terms of handling and cost.[13] For more sensitive substrates, milder Lewis acids like zinc chloride (ZnCl₂) or metal triflates may be considered, although they often require higher reaction temperatures or longer reaction times.[15][16]

Solvent and Temperature Control

The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (CH₂) and 1,2-dichloroethane are common choices. The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.[8] The initial addition of the acyl chloride to the Lewis acid and substrate mixture is often performed at low temperatures (e.g., 0 °C) to moderate the reaction rate.[17] The reaction is then allowed to warm to room temperature or heated to drive it to completion.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. Safety Precaution: All manipulations involving aluminum chloride and 2-chlorobenzoyl chloride should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: N-Protection of Piperidine-4-carboxamide

This initial step is crucial to prevent side reactions with the Lewis acid. Here, we use a simple acylation to form an N-acetyl protecting group.

Materials:

  • Piperidine-4-carboxamide

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve piperidine-4-carboxamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-piperidine-4-carboxamide.

Protocol 2: Friedel-Crafts Acylation

Materials:

  • N-acetyl-piperidine-4-carboxamide (from Protocol 1)

  • 2-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask equipped with a condenser and a dropping funnel

  • Nitrogen or argon gas inlet

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride (2.5 eq).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve N-acetyl-piperidine-4-carboxamide (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the N-acetyl-piperidine-4-carboxamide solution to the AlCl₃ suspension.

  • In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

Protocol 3: Workup and Deprotection

Procedure:

  • Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[14] This step is highly exothermic and should be performed with caution.

  • Continue stirring until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • For deprotection, dissolve the crude product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with a 2M NaOH solution to a pH of >12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Chlorophenyl)(piperidin-4-yl)methanone.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

ParameterValue/ConditionRationale
Protecting Group AcetylReadily introduced and removed under acidic conditions.
Acylating Agent 2-Chlorobenzoyl chlorideProvides the desired 2-chlorobenzoyl moiety.
Lewis Acid Aluminum Chloride (AlCl₃)Strong catalyst for efficient acylium ion formation.[2]
Stoichiometry (AlCl₃) 2.5 equivalentsStoichiometric excess is required due to complexation with the product.[1]
Solvent Dichloromethane (DCM)Inert and effectively dissolves reactants.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exothermicity, followed by warming to drive the reaction.[8]
Workup Acidic aqueous quenchDecomposes the aluminum chloride complex and protonates the product.[8]
Deprotection Acidic Hydrolysis (HCl/EtOH)Efficiently removes the N-acetyl protecting group.

Visualizing the Workflow

Reaction Mechanism

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Workup & Deprotection Acyl_Chloride 2-Chlorobenzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring N-Protected Piperidine Derivative Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex Deprotonation (Restores Aromaticity) Final_Product (2-Chlorophenyl)(piperidin-4-yl)methanone Product_Complex->Final_Product 1. Aqueous Workup 2. Deprotection

Caption: Friedel-Crafts Acylation Mechanism.

Experimental Workflow

Experimental_Workflow Start Start: N-Protection of Piperidine Reaction_Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: 1. AlCl₃ in DCM (0 °C) 2. N-Protected Piperidine 3. 2-Chlorobenzoyl Chloride (dropwise) Reaction_Setup->Reagent_Addition Reaction Reaction: - Warm to RT - Stir for 12-16h Reagent_Addition->Reaction Workup Workup: - Quench with Ice/HCl - Extraction Reaction->Workup Deprotection Deprotection: - Acidic Hydrolysis Workup->Deprotection Purification Purification: - Column Chromatography Deprotection->Purification Characterization Characterization: - HPLC, NMR, MS Purification->Characterization End Final Product Characterization->End

Caption: Experimental Workflow for Synthesis.

References

  • Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1997). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 74(11), 1334. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Doon N.. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation with Amides. National Institutes of Health. Retrieved from [Link]

  • Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Retrieved from [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Protecting group. In Wikipedia. Retrieved from [Link]

  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. Google Patents.
  • General strategy for the synthesis of piperidine derivatives. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. Dr. Don's Chemistry Labs. Retrieved from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]

  • Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Google Patents.
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.
  • methanone. MDPI. Retrieved from [Link]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride. BIOSYNCE. Retrieved from [Link]

  • Protecting Groups. University of California, Irvine. Retrieved from [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health. Retrieved from [Link]

  • Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv. Retrieved from [Link]

  • Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (2-Chlorophenyl)(piperidin-4-yl)methanone Scaffolds

The (2-Chlorophenyl)(piperidin-4-yl)methanone core structure is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. The rigid piperidine ring, coupled with the substituted phenyl ketone moiety, allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets. The synthesis of these compounds, therefore, is of paramount importance for the discovery and development of novel therapeutics.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone derivatives utilizing a multi-step approach centered around a key Grignard reaction. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and rationale, ensuring a thorough understanding for successful execution.

Synthetic Strategy Overview

The synthesis of the target compound necessitates a multi-step approach due to the inherent reactivity of the piperidine N-H group, which is incompatible with the highly basic nature of Grignard reagents. The overall strategy involves:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine starting material is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

  • Grignard Reagent Formation and Reaction: The N-Boc protected 4-halopiperidine is converted into a Grignard reagent, which then undergoes a nucleophilic addition to 2-chlorobenzonitrile.

  • Hydrolysis and Deprotection: The resulting imine intermediate is hydrolyzed to the corresponding ketone under acidic conditions, which concurrently removes the Boc protecting group to yield the final product.

Synthetic_Workflow Start 4-Chloropiperidine Hydrochloride Protect N-Boc Protection Start->Protect Boc₂O, Base Grignard_Form Grignard Reagent Formation Protect->Grignard_Form Mg, THF Grignard_React Reaction with 2-Chlorobenzonitrile Grignard_Form->Grignard_React Hydrolysis_Deprotect Acidic Hydrolysis & Deprotection Grignard_React->Hydrolysis_Deprotect H₃O⁺ Product (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrolysis_Deprotect->Product

Caption: Overall synthetic workflow for (2-Chlorophenyl)(piperidin-4-yl)methanone.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis. All operations involving anhydrous solvents and Grignard reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.

Part 1: Synthesis of tert-butyl 4-chloropiperidine-1-carboxylate (N-Boc-4-chloropiperidine)

The protection of the piperidine nitrogen is a critical first step to prevent unwanted side reactions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Chloropiperidine hydrochlorideC₅H₁₁Cl₂N156.0510.064.11.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2515.470.51.1
Triethylamine (TEA)C₆H₁₅N101.1914.31412.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93200 mL--
Saturated aqueous sodium bicarbonateNaHCO₃84.01---
Brine (saturated aqueous NaCl)NaCl58.44---
Anhydrous sodium sulfateNa₂SO₄142.04---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropiperidine hydrochloride (10.0 g, 64.1 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (14.3 g, 141 mmol, 2.2 eq.) to the stirred suspension.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (15.4 g, 70.5 mmol, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 4-chloropiperidine-1-carboxylate as a colorless oil.

Part 2: Grignard Reaction for the Synthesis of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

This is the key carbon-carbon bond-forming step. The Grignard reagent is prepared from N-Boc-4-chloropiperidine and reacted in situ with 2-chlorobenzonitrile.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
tert-butyl 4-chloropiperidine-1-carboxylateC₁₀H₁₈ClNO₂219.7111.050.01.0
Magnesium turningsMg24.311.4660.01.2
IodineI₂253.811 crystal--
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
2-ChlorobenzonitrileC₇H₄ClN137.576.8850.01.0
Saturated aqueous ammonium chlorideNH₄Cl53.49---
Ethyl acetateC₄H₈O₂88.11---

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.46 g, 60.0 mmol, 1.2 eq.).

  • Add a single crystal of iodine to activate the magnesium surface.[2]

  • Cover the magnesium with 20 mL of anhydrous THF.

  • In the dropping funnel, dissolve tert-butyl 4-chloropiperidine-1-carboxylate (11.0 g, 50.0 mmol, 1.0 eq.) in 50 mL of anhydrous THF.

  • Add a small portion of the chloride solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[2]

  • Once the reaction has initiated, add the remaining chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve 2-chlorobenzonitrile (6.88 g, 50.0 mmol, 1.0 eq.) in 30 mL of anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the cooled and stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the nitrile.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate.

Part 3: Deprotection to Yield (2-Chlorophenyl)(piperidin-4-yl)methanone

The final step involves the removal of the Boc protecting group under acidic conditions to furnish the desired product as its hydrochloride salt.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)
tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylateC₁₇H₂₂ClNO₃323.8210.030.9
4M HCl in 1,4-DioxaneHCl36.4650 mL200
Diethyl etherC₄H₁₀O74.12--

Procedure:

  • Dissolve tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (10.0 g, 30.9 mmol) in 50 mL of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 50 mL of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC. A precipitate of the hydrochloride salt should form.[3]

  • Upon completion, add 100 mL of diethyl ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain (2-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride.

  • For the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent like dichloromethane or ethyl acetate.

Characterization of (2-Chlorophenyl)(piperidin-4-yl)methanone

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the 2-chlorophenyl ring, and aliphatic protons from the piperidine ring. The chemical shifts and coupling patterns will be characteristic of the structure. For example, aromatic protons are expected in the range of 7.2-7.5 ppm, while the piperidine protons will appear at higher field.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a signal for the ketone carbonyl carbon (typically around 190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the piperidine ring.[4]

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically in the range of 1670-1690 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₄ClNO, MW: 223.70 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and other protic solvents. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[2]

  • Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and have appropriate fire extinguishing equipment readily available.

Grignard_Mechanism cluster_0 Grignard Reaction Mechanism Grignard R-MgX Nitrile R'-C≡N Grignard->Nitrile Nucleophilic Attack Intermediate [R'-C(R)=N-MgX] Nitrile->Intermediate Imine R'-C(R)=NH Intermediate->Imine H₃O⁺ (Hydrolysis) Ketone R'-C(=O)R Imine->Ketone H₃O⁺ (Hydrolysis)

Caption: Generalized mechanism of Grignard reaction with a nitrile.

Conclusion

The multi-step synthesis outlined in this guide provides a robust and reliable pathway to (2-Chlorophenyl)(piperidin-4-yl)methanone derivatives. By understanding the rationale behind each step, from the crucial N-protection to the final deprotection, researchers can confidently execute this synthesis. The careful control of reaction conditions, particularly the anhydrous environment required for the Grignard reaction, is paramount to achieving high yields and purity. This protocol serves as a foundational method that can be adapted for the synthesis of a diverse library of related compounds for further investigation in drug discovery programs.

References

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry.
  • N-Boc-4-Chloro-piperidine - Chem-Impex. Chem-Impex.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • How do I remove the N-Boc protection group to get the amino acid histidine? Reddit.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry.
  • PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Synthesis of 1-tert-butyl-4-chloropiperidine: Generation of an N-tert-butyl Group by the Reaction of a Dimethyliminium Salt With Methylmagnesium Chloride. PubMed.
  • 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Application Notes: Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol. Benchchem.
  • WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.
  • Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • N-BOC-4-CHLORO-PIPERIDINE CAS#: 154874-94-9. ChemicalBook.
  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride.
  • Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction. Benchchem.
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem.
  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem.
  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. PubChem.
  • (3-Chlorophenyl)(4-methylpyridin-2-yl)methanone. ChemScene.

Sources

Authored by: Senior Application Scientist, Pharmaceutical Development Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of (2-Chlorophenyl)(piperidin-4-yl)methanone by Recrystallization

Abstract

This document provides a comprehensive guide to the purification of (2-Chlorophenyl)(piperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, using the robust technique of recrystallization. Recrystallization is a critical operation in the pharmaceutical industry for ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3] This protocol details the underlying principles, a systematic approach to solvent selection, a step-by-step purification workflow, and methods for assessing final product purity. The methodologies described are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and scalability.

Introduction: The Imperative for Purity in Drug Intermediates

In the pathway of drug development and manufacturing, the chemical purity of each intermediate directly impacts the quality, safety, and efficacy of the final API.[4] (2-Chlorophenyl)(piperidin-4-yl)methanone and its structural analogs are vital building blocks in the synthesis of numerous therapeutic agents. Impurities, which can include unreacted starting materials, by-products, or degradation products, must be diligently removed.

Recrystallization is a powerful and widely used purification technique for crystalline solids.[5] The process leverages differences in solubility between the desired compound and impurities in a chosen solvent system. By dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[6][7]

Physicochemical Profile of the Target Compound

Understanding the physical properties of the compound is essential for developing a successful purification strategy. While data for the specific 2-chloro isomer may vary, the properties of the closely related 4-chloro isomer hydrochloride provide a useful reference point.

PropertyValue (for (4-Chlorophenyl)(piperidin-4-yl)methanone HCl)Source
CAS Number 55695-51-7[8]
Molecular Formula C₁₂H₁₄ClNO · HCl[8]
Molecular Weight 259.16 g/mol [8]
Appearance SolidN/A
Melting Point 238-239°C[8]

Note: The free base form of (2-Chlorophenyl)(piperidin-4-yl)methanone will have a lower melting point and different solubility characteristics than its hydrochloride salt.

The Science of Solvent Selection

The success of any recrystallization procedure hinges on the proper choice of solvent.[5] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5][9]

Core Criteria for an Effective Recrystallization Solvent:

  • High Solvating Power at High Temperature: The solvent must completely dissolve the compound of interest when heated to near its boiling point.[10][11]

  • Low Solvating Power at Low Temperature: Upon cooling, the compound should readily crystallize and precipitate from the solution, ensuring a high recovery yield.[11]

  • Appropriate Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[9][11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying stage.[10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[10]

A useful rule of thumb is that solvents with functional groups similar to the compound being purified often exhibit good solvating properties.[12] Given that (2-Chlorophenyl)(piperidin-4-yl)methanone contains a ketone and a secondary amine (piperidine), polar protic solvents like alcohols (ethanol, methanol, isopropanol) and polar aprotic solvents like acetone are excellent starting points for screening.

Experimental Protocol: Systematic Solvent Screening

Before performing a bulk recrystallization, a small-scale solvent screening is essential to identify the optimal solvent or solvent mixture.

Methodology:

  • Place approximately 20-30 mg of the crude (2-Chlorophenyl)(piperidin-4-yl)methanone into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature, swirling after each addition. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath to induce crystallization.

  • Record the quality and quantity of the crystals formed. The best solvent will be one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.[7]

Data Presentation: Example Solubility Screening Results

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Water InsolubleInsolubleNoneUnsuitable
Ethanol Sparingly SolubleSolubleGood, well-formed crystalsExcellent Candidate
Isopropanol Sparingly SolubleSolubleGood crystal formationGood Candidate
Ethyl Acetate SolubleVery SolublePoor recoveryUnsuitable (may work as anti-solvent)
Toluene InsolubleSparingly SolubleLow recoveryUnsuitable
Acetone SolubleVery SolublePoor recoveryUnsuitable

Based on this hypothetical screening, ethanol and isopropanol are the most promising single-solvent systems.

Detailed Recrystallization Workflow

This protocol assumes ethanol has been selected as the optimal solvent.

Workflow Diagram

G crude Crude Solid dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filt Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filt Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filt->cool ice_bath Ice-Water Bath (maximize precipitation) cool->ice_bath vac_filt Vacuum Filtration (isolate crystals) ice_bath->vac_filt wash Wash with Ice-Cold Ethanol vac_filt->wash dry Dry Crystals (Vacuum Oven) wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for purification.

Step-by-Step Protocol:

  • Dissolution:

    • Place the crude (2-Chlorophenyl)(piperidin-4-yl)methanone into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).

    • Add a small portion of ethanol, just enough to create a slurry.

    • Heat the mixture on a hot plate with stirring. Add hot ethanol in small increments until the solid completely dissolves. It is critical to use the minimum amount of boiling solvent necessary to achieve dissolution to ensure the solution is saturated and maximizes yield.[7]

  • Hot Filtration (Conditional Step):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new, clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the filter paper to remove the insoluble matter. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively.[5]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Once the mother liquor has been drawn through, wash the crystals on the filter paper with a small amount of ice-cold ethanol . This removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystalline solid to a watch glass or drying dish.

    • Dry the product to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of the solvent.

Purity Assessment and Troubleshooting

Purity Verification:

  • Melting Point Analysis: A pure substance will have a sharp and narrow melting point range (typically <1°C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.[9]

  • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is precipitating too quickly from a supersaturated solution.Re-heat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) and allow it to cool more slowly.
Low Recovery/Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

References

  • Benchchem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • Journal of Chemical Education.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • Science Learning Center.
  • AuteKbio.
  • Syrris.
  • Creative Chemistry.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Organic Chemistry I Laboratory Manual.
  • University of Colorado Boulder, Department of Chemistry.
  • BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7.

Sources

Application Note: Structural Elucidation of (2-Chlorophenyl)(piperidin-4-yl)methanone using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Precise Structural Verification

(2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic organic compound featuring a disubstituted aromatic ring and a saturated heterocyclic piperidine moiety linked by a ketone. Such structures are common scaffolds in medicinal chemistry and drug discovery. Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and regulatory submission, ensuring that the desired molecule has been synthesized and is free of isomeric impurities.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for this purpose. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note presents a comprehensive guide to the ¹H NMR spectral analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone, detailing the rationale behind spectral prediction, a robust protocol for data acquisition, and a systematic approach to spectral interpretation.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify the chemically distinct proton environments. The structure of (2-Chlorophenyl)(piperidin-4-yl)methanone contains several unique proton signals that we can predict and later assign.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh Sample (5-10 mg) B 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) A->B C 3. Vortex to Homogenize B->C D 4. Filter into NMR Tube (if particulates are present) C->D E 5. Insert Sample & Lock on CDCl3 D->E F 6. Shim Magnetic Field (Tune & Match Probe) E->F G 7. Set Acquisition Parameters (e.g., ns=16, d1=1s) F->G H 8. Acquire FID Data G->H I 9. Fourier Transform (FT) H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Reference Spectrum (CDCl3 at δ 7.26 ppm) K->L M 13. Integrate Signals L->M N 14. Peak Picking M->N O O N->O Final Spectrum Analysis

Application Notes and Protocols for In Vitro Profiling of (2-Chlorophenyl)(piperidin-4-yl)methanone: A Putative Glycine Transporter 1 (GlyT1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of (2-Chlorophenyl)(piperidin-4-yl)methanone. Based on its structural features, this compound is hypothesized to be a modulator of the Glycine Transporter 1 (GlyT1), a key regulator of neurotransmission. This document outlines the scientific rationale and detailed protocols for a suite of in vitro assays to elucidate the mechanism of action, potency, and selectivity of this compound.

Scientific Rationale: The GlyT1 Hypothesis

The Glycine Transporter 1 (GlyT1), encoded by the SLC6A9 gene, is a critical component of the central nervous system, primarily responsible for the re-uptake of glycine from the synaptic cleft.[1][2] Glycine is an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental for excitatory neurotransmission, synaptic plasticity, learning, and memory.[3][4] By controlling the extracellular glycine concentration, GlyT1 modulates NMDA receptor activity.[5] Inhibition of GlyT1 leads to an elevation of synaptic glycine, thereby potentiating NMDA receptor function.[3] This mechanism has significant therapeutic potential for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[6][7]

The chemical scaffold of (2-Chlorophenyl)(piperidin-4-yl)methanone is present in known GlyT1 inhibitors. Therefore, the following in vitro assays are designed to rigorously test the hypothesis that this compound acts as a GlyT1 inhibitor and to characterize its pharmacological profile.

Part 1: Primary Functional Assay - [³H]Glycine Uptake Inhibition

This assay directly measures the functional inhibition of GlyT1 by quantifying the reduction in the uptake of radiolabeled glycine into cells engineered to express the transporter.

Experimental Objective:

To determine the potency (IC₅₀) of (2-Chlorophenyl)(piperidin-4-yl)methanone in inhibiting human GlyT1.

Cell Models:
  • HEK293 or CHO-K1 cells stably expressing human GlyT1 (hGlyT1): These cell lines provide a robust and reproducible system for assessing GlyT1 activity.[8][9][10] The use of a stable cell line ensures consistent transporter expression levels across experiments.

  • Parental HEK293 or CHO-K1 cells (not expressing GlyT1): These serve as a crucial negative control to identify non-specific effects of the test compound on glycine uptake.

Protocol: [³H]Glycine Uptake Assay in a 384-Well Format[8][11]
  • Cell Plating:

    • Seed hGlyT1-expressing cells and parental cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO₂ overnight.

  • Compound Preparation:

    • Prepare a stock solution of (2-Chlorophenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration range that will span the expected IC₅₀ (e.g., from 1 nM to 100 µM).

  • Assay Procedure:

    • Wash the cell monolayers gently with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Add the diluted test compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This pre-incubation allows the compound to interact with the transporter.

    • Initiate the uptake reaction by adding a solution containing [³H]glycine (final concentration typically at or below the Kₘ for glycine, e.g., 2 µCi/mL).

    • Allow the uptake to proceed for a specific duration (e.g., 10-20 minutes) at room temperature. This time should be within the linear phase of glycine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove unincorporated [³H]glycine.

    • Lyse the cells with a scintillation cocktail or a suitable lysis buffer.

    • Quantify the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Expected Quantitative Output
Parameter(2-Chlorophenyl)(piperidin-4-yl)methanoneReference GlyT1 Inhibitor (e.g., Sarcosine)
IC₅₀ (nM) in hGlyT1 cells To be determinedLiterature Value
IC₅₀ (nM) in parental cells To be determinedExpected to be inactive
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed hGlyT1-expressing cells and parental cells in 384-well plates A1 Wash cell monolayers P1->A1 P2 Prepare serial dilutions of (2-Chlorophenyl)(piperidin-4-yl)methanone A2 Pre-incubate with test compound P2->A2 A1->A2 A3 Add [³H]glycine to initiate uptake A2->A3 A4 Incubate for defined period A3->A4 A5 Terminate uptake and wash A4->A5 A6 Lyse cells A5->A6 A7 Quantify radioactivity A6->A7 D1 Calculate % inhibition A7->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC₅₀ value D2->D3

Caption: Workflow for the [³H]Glycine Uptake Inhibition Assay.

Part 2: Selectivity Profiling - GlyT2 Counter-Screen

To be a viable therapeutic candidate, a GlyT1 inhibitor should exhibit high selectivity over the Glycine Transporter 2 (GlyT2), which is primarily involved in inhibitory neurotransmission in the spinal cord and brainstem.

Experimental Objective:

To determine the IC₅₀ of (2-Chlorophenyl)(piperidin-4-yl)methanone against human GlyT2 and calculate the selectivity ratio (GlyT2 IC₅₀ / GlyT1 IC₅₀).

Methodology:

The protocol is identical to the GlyT1 uptake assay described above, with the key difference being the use of a cell line stably expressing human GlyT2 (hGlyT2).[8][11]

Data Presentation: Selectivity Profile
Parameter(2-Chlorophenyl)(piperidin-4-yl)methanone
GlyT1 IC₅₀ (nM) From Part 1
GlyT2 IC₅₀ (nM) To be determined
Selectivity Ratio (GlyT2/GlyT1) To be calculated

A high selectivity ratio (typically >100-fold) is desirable.

Part 3: Mechanistic Insights - Impact on NMDA Receptor Signaling

Since GlyT1 inhibition is expected to potentiate NMDA receptor function, a cell-based functional assay can be employed to confirm this downstream effect. This can be achieved by co-expressing NMDA receptors and GlyT1 in a host cell line and measuring NMDA receptor-mediated calcium influx.

Experimental Objective:

To assess whether (2-Chlorophenyl)(piperidin-4-yl)methanone enhances NMDA receptor-mediated calcium influx in the presence of glycine.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane GlyT1 GlyT1 Glycine_in Intracellular Glycine GlyT1->Glycine_in NMDAR NMDA Receptor Ca_in Intracellular Ca²⁺ Influx NMDAR->Ca_in Compound (2-Chlorophenyl)(piperidin-4-yl)methanone Compound->GlyT1 Inhibition Glycine_out Extracellular Glycine Glycine_out->GlyT1 Uptake Glycine_out->NMDAR Co-agonist Binding Ca_out Extracellular Ca²⁺ Ca_out->NMDAR Downstream Downstream Signaling Ca_in->Downstream

Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.

Protocol: Calcium Influx Assay
  • Cell System: HEK293 cells co-expressing human NMDA receptor subunits (e.g., GluN1/GluN2A) and hGlyT1.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of (2-Chlorophenyl)(piperidin-4-yl)methanone.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of glutamate and a low concentration of glycine.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the potentiation of the glutamate/glycine-induced calcium response by the test compound.

Part 4: Compound Stability in Assay Media

It is essential to confirm that the test compound is stable in the cell culture medium for the duration of the assay to ensure accurate interpretation of the results.[12]

Experimental Objective:

To determine the stability of (2-Chlorophenyl)(piperidin-4-yl)methanone in the assay medium over time.

Protocol: LC-MS Stability Assessment
  • Sample Preparation: Spike the compound into the cell culture medium at a relevant concentration (e.g., 10 µM).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quantify the concentration of the parent compound at each time point using a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

Data Presentation: Compound Stability Profile
Time (hours)% of (2-Chlorophenyl)(piperidin-4-yl)methanone Remaining
0 100
2 To be determined
4 To be determined
8 To be determined
24 To be determined

Conclusion

This comprehensive suite of in vitro assays provides a robust framework for the initial characterization of (2-Chlorophenyl)(piperidin-4-yl)methanone. By systematically evaluating its potency, selectivity, mechanism of action, and stability, researchers can generate a high-quality data package to support its further development as a potential GlyT1 inhibitor.

References

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • BioIVT. GLYT1 Transporter Assay. BioIVT Website. [Link]

  • Sato, K., et al. (1995). Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells. Neuroscience Letters, 184(3), 171-174. [Link]

  • ION Biosciences. HEK293T GlyT1 (SLC6A9) Recombinant Cell Line. ION Biosciences Website. [Link]

  • Manallack, D. T., et al. (2009). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Drug Discovery & Development, 12(5), 639-648. [Link]

  • Eulenburg, V., et al. (2005). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Brain Research Reviews, 47(1-3), 244-250. [Link]

  • Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1149-1157. [Link]

  • Cesar-Razquin, A., et al. (2015). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 6, 298. [Link]

  • Moraga-Cid, G., et al. (2024). Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]

  • Trotter, B. W., et al. (2001). Expression of Glycine Receptors in Rat Sensory Neurons vs. HEK293 Cells Yields Different Functional Properties. Neuroscience Letters, 309(3), 202-206. [Link]

  • Micheli, F., et al. (2010). Design and synthesis of 4-substituted-8-(2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one as a novel class of GlyT1 inhibitors: achieving selectivity against the mu opioid and nociceptin/orphanin FQ peptide (NOP) receptors. Journal of Medicinal Chemistry, 53(10), 4068-4081. [Link]

  • The Human Protein Atlas. SLC6A9 protein expression summary. The Human Protein Atlas Website. [Link]

  • National Center for Biotechnology Information. SLC6A9 solute carrier family 6 member 9 [Homo sapiens (human)]. NCBI Gene. [Link]

  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592. [Link]

  • PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. PubChem Database. [Link]

  • Alfadhel, M., et al. (2016). Mutation in SLC6A9 encoding a glycine transporter causes a novel form of non-ketotic hyperglycinemia in humans. Human Genetics, 135(10), 1237-1243. [Link]

  • Zhang, X., et al. (2021). Signaling profiles in HEK 293T cells co-expressing GLP-1 and GIP receptors. Acta Pharmacologica Sinica, 42(8), 1335-1344. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem Database. [Link]

  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem Database. [Link]

  • National Center for Biotechnology Information. (2009). [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. NCBI Bookshelf. [Link]

  • Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone. Angene Chemical Website. [Link]

  • BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. BIOSYNCE Website. [Link]

  • Pharmaffiliates. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Pharmaffiliates Website. [Link]

Sources

The Cornerstone Intermediate: A Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chlorophenyl)(piperidin-4-yl)methanone, a key heterocyclic ketone, has emerged as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its unique structural motif, featuring a halogenated aromatic ring coupled with a piperidine core, provides a versatile scaffold for the development of novel therapeutics. This comprehensive guide delves into the significance of this compound, providing detailed protocols for its synthesis and outlining its critical role in the discovery of antihistamines and central nervous system (CNS) agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Phenyl-Piperidine Methanone Scaffold

The fusion of an aryl ketone with a piperidine ring creates a privileged scaffold in medicinal chemistry. The piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. The 2-chlorophenyl group, on the other hand, can engage in crucial binding interactions with biological targets and modulate the electronic properties of the molecule. The methanone linker provides a rigid connection point for further chemical elaboration.

(2-Chlorophenyl)(piperidin-4-yl)methanone, specifically, has garnered significant attention as a precursor to high-value pharmaceuticals. Its most prominent application lies in the synthesis of the second-generation antihistamine, Bepotastine. Furthermore, this intermediate is instrumental in the development of novel CNS agents, including potential anxiolytics and antipsychotics. This guide will explore these applications in detail, underpinned by robust synthetic protocols.

Synthetic Pathways to (2-Chlorophenyl)(piperidin-4-yl)methanone

The synthesis of this key intermediate can be efficiently achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most reliable and widely applicable methods are Friedel-Crafts acylation and the use of Grignard reagents.

Method 1: Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of chlorobenzene with a suitable piperidine-derived acylating agent. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to activate the acylating agent and drive the reaction.

Causality of Experimental Choices:

  • Anhydrous Conditions: The exclusion of water is critical as Lewis acids like AlCl₃ react violently with it, which would quench the catalyst and halt the reaction.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric oxygen and moisture.

  • Temperature Control: The initial cooling to 0-5 °C controls the exothermic reaction between the acyl chloride and the Lewis acid. The subsequent warming to room temperature provides the necessary activation energy for the acylation of chlorobenzene.

  • Quenching with Ice/HCl: This step serves to decompose the aluminum chloride complex with the product and to protonate any basic species, facilitating the separation of the organic product.

Experimental Protocol: Friedel-Crafts Acylation

StepProcedureObservations/Rationale
1Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.Ensures anhydrous and inert reaction conditions.
2To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent.AlCl₃ acts as the Lewis acid catalyst. DCM is a common solvent for Friedel-Crafts reactions.
3Cool the suspension to 0-5 °C using an ice bath.Controls the initial exothermic reaction.
4In the dropping funnel, dissolve piperidine-4-carbonyl chloride hydrochloride (1.0 eq.) in anhydrous DCM.The acylating agent. The hydrochloride salt is often commercially available and can be used directly.
5Add the piperidine-4-carbonyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.Slow addition prevents a runaway reaction.
6After the addition is complete, slowly add chlorobenzene (1.1 eq.) to the reaction mixture.The aromatic substrate for acylation.
7Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.Reaction proceeds to completion.
8Monitor the reaction progress by Thin Layer Chromatography (TLC).Ensures the consumption of starting materials.
9Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.Quenches the reaction and decomposes the catalyst complex.
10Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).To maximize product recovery.
11Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.Neutralizes any remaining acid and removes water-soluble impurities.
12Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Removes residual water.
13Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).To obtain the pure (2-Chlorophenyl)(piperidin-4-yl)methanone.
Method 2: Grignard Reaction

An alternative and often high-yielding route involves the reaction of a Grignard reagent derived from 2-chlorobromobenzene with a piperidine-based nitrile or aldehyde. This organometallic approach is particularly useful for constructing the carbon-carbon bond between the aromatic and piperidine moieties.

Causality of Experimental Choices:

  • Flame-Dried Glassware: Grignard reagents are extremely sensitive to moisture, and any residual water on the glassware will quench the reagent.

  • Anhydrous Ether Solvent (THF or Diethyl Ether): These solvents are essential to stabilize the Grignard reagent.

  • Iodine Crystal: A small crystal of iodine is often used to initiate the formation of the Grignard reagent by activating the surface of the magnesium turnings.

  • Controlled Addition: The dropwise addition of the halide to the magnesium suspension and the subsequent addition of the electrophile at low temperature are crucial for controlling the reaction rate and minimizing side reactions.

Experimental Protocol: Grignard Reaction

StepProcedureObservations/Rationale
1In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) and a small crystal of iodine.Preparation for Grignard reagent formation.
2Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.THF is the solvent and stabilizes the Grignard reagent.
3In a dropping funnel, dissolve 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous THF.The precursor for the Grignard reagent.
4Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.Initiation of the Grignard reaction.
5Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.Controlled formation of the Grignard reagent.
6After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of 2-chlorophenylmagnesium bromide.Completion of Grignard reagent formation.
7In a separate flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carbonitrile (0.9 eq.) in anhydrous THF and cool to 0 °C.The electrophilic partner for the Grignard reagent. The Boc protecting group prevents reaction at the piperidine nitrogen.
8Slowly add the prepared Grignard reagent to the nitrile solution via cannula, maintaining the temperature at 0 °C.Nucleophilic attack of the Grignard reagent on the nitrile.
9Allow the reaction to warm to room temperature and stir for 4-6 hours.Reaction proceeds to completion.
10Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.Mild acidic workup to hydrolyze the intermediate imine.
11Extract the product with ethyl acetate (3 x 50 mL).Product recovery.
12Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Purification of the intermediate ketone.
13The resulting Boc-protected ketone is then deprotected using a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to yield the final product.Removal of the Boc protecting group.
14Purify the final product by recrystallization or column chromatography.To obtain pure (2-Chlorophenyl)(piperidin-4-yl)methanone.

Application in Drug Discovery: A Gateway to Novel Therapeutics

Synthesis of Bepotastine: An Antihistamine

(2-Chlorophenyl)(piperidin-4-yl)methanone is a direct precursor to the antihistamine Bepotastine. The synthesis involves the reduction of the ketone to a secondary alcohol, followed by etherification and subsequent elaboration of the piperidine nitrogen.

The conversion of the methanone to Bepotastine highlights the strategic importance of this intermediate. The ketone functionality serves as a handle for introducing the crucial benzylic alcohol, which is then transformed into the ether linkage present in the final drug molecule.

dot

Bepotastine_Synthesis Intermediate (2-Chlorophenyl)(piperidin-4-yl)methanone Alcohol (2-Chlorophenyl)(piperidin-4-yl)methanol Intermediate->Alcohol Reduction (e.g., NaBH4) Ether 4-((2-Chlorophenyl)methyloxy)piperidine Alcohol->Ether Etherification (e.g., Williamson Ether Synthesis) Bepotastine Bepotastine Ether->Bepotastine N-Alkylation & Hydrolysis

Caption: Synthetic pathway from the intermediate to Bepotastine.

A Scaffold for CNS-Active Agents

The phenyl-piperidine methanone scaffold is also a valuable starting point for the development of drugs targeting the central nervous system. The inherent structure can be modified to interact with various CNS receptors, such as dopamine and serotonin receptors. For instance, derivatives of (2-Chlorophenyl)(piperidin-4-yl)methanone have been investigated as potential anxiolytic and antipsychotic agents.[1]

The synthesis of these CNS drug candidates often involves the modification of the piperidine nitrogen. This can be achieved through reductive amination or N-alkylation reactions, allowing for the introduction of diverse functionalities that can fine-tune the pharmacological profile of the molecule.

dot

CNS_Drug_Discovery Intermediate (2-Chlorophenyl)(piperidin-4-yl)methanone Modification Modification of Piperidine Nitrogen Intermediate->Modification Reductive Amination/ N-Alkylation Anxiolytics Anxiolytics Modification->Anxiolytics Antipsychotics Antipsychotics Modification->Antipsychotics

Caption: Role of the intermediate in CNS drug discovery.

Data Summary

The following table summarizes key data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Analytical Data
Piperidine-4-carbonyl chloride hydrochlorideC₆H₁₁Cl₂NO184.06White to off-white solid
ChlorobenzeneC₆H₅Cl112.56Colorless liquid
1-Bromo-2-chlorobenzeneC₆H₄BrCl191.45Colorless to pale yellow liquid
1-(tert-butoxycarbonyl)piperidine-4-carbonitrileC₁₁H₁₈N₂O₂226.27White to off-white solid
(2-Chlorophenyl)(piperidin-4-yl)methanone C₁₂H₁₄ClNO 223.70 White to off-white solid ¹H NMR, ¹³C NMR, MS consistent with structure

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone stands as a testament to the power of strategic intermediate design in modern drug discovery. Its versatile structure and the accessibility of its synthesis through robust methods like Friedel-Crafts acylation and Grignard reactions make it an invaluable tool for medicinal chemists. The successful application of this intermediate in the synthesis of Bepotastine and its potential as a scaffold for novel CNS agents underscore its continued importance in the pharmaceutical landscape. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this cornerstone intermediate in their drug discovery endeavors.

References

  • New Drug Approvals. (2018). Bepotastine Besilate. [Link]

  • Google Patents. (2019).
  • Google Patents. (2021).
  • Google Patents. (2010).
  • PubMed. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. [Link]

  • PubMed Central (PMC). (2014). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]

Sources

Application Notes and Protocols for the Experimental Use of (2-Chlorophenyl)(piperidin-4-yl)methanone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic compound featuring a 4-benzoylpiperidine core structure. This structural motif is recognized as a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active molecules that interact with central nervous system (CNS) targets.[1][2] Derivatives of 4-benzoylpiperidine and related piperidine-containing compounds have been reported to exhibit a range of pharmacological activities, including interactions with dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors.[3][4][5][6][7][8][9][10][11] The presence of a 2-chloro substitution on the phenyl ring is a common medicinal chemistry strategy to modulate the potency and selectivity of a compound for its biological target.

Given its structural similarity to known monoamine reuptake inhibitors, it is hypothesized that (2-Chlorophenyl)(piperidin-4-yl)methanone may act as a modulator of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[12][13] Substances that inhibit these transporters can significantly alter neurotransmitter levels in the synaptic cleft, leading to a range of psychomotor and behavioral effects.[14][15][16] Consequently, this compound holds potential as a research tool for investigating the neurobiology of monoaminergic systems and as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive guide for the initial characterization of (2-Chlorophenyl)(piperidin-4-yl)methanone in a neuroscience research setting. The protocols outlined below are designed to assess its binding affinity and functional activity at monoamine transporters in vitro and to characterize its psychostimulant-like behavioral effects in vivo.

Putative Mechanism of Action

Based on its core structure, the primary hypothesized mechanism of action for (2-Chlorophenyl)(piperidin-4-yl)methanone is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). Inhibition of DAT blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission. This mechanism is characteristic of many psychostimulant compounds.[14][16] The following protocols are designed to rigorously test this hypothesis.

PART 1: In Vitro Characterization

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of (2-Chlorophenyl)(piperidin-4-yl)methanone for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Principle: This competitive binding assay measures the ability of the test compound to displace a specific radioligand from its target transporter protein expressed in cell membranes.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a selective radioligand:

      • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

      • SERT: [³H]Citalopram or [³H]Paroxetine

      • NET: [³H]Nisoxetine or [³H]Tomoxetine

    • Add increasing concentrations of (2-Chlorophenyl)(piperidin-4-yl)methanone (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, use a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

    • Incubate the plates at room temperature for 60-120 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide the binding affinities of (2-Chlorophenyl)(piperidin-4-yl)methanone for DAT, SERT, and NET, allowing for the determination of its potency and selectivity.

Table 1: Hypothetical Binding Affinity Data

TransporterRadioligandKi of (2-Chlorophenyl)(piperidin-4-yl)methanone (nM)
DAT[³H]WIN 35,42850
SERT[³H]Citalopram850
NET[³H]Nisoxetine250
Neurotransmitter Uptake Assays

Objective: To assess the functional inhibitory potency (IC₅₀) of (2-Chlorophenyl)(piperidin-4-yl)methanone on dopamine, serotonin, and norepinephrine uptake.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Protocol:

  • Cell Culture:

    • Use cell lines stably expressing human DAT, SERT, or NET.

    • Plate the cells in a 96-well format and grow to confluence.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with increasing concentrations of (2-Chlorophenyl)(piperidin-4-yl)methanone for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter:

      • [³H]Dopamine for DAT-expressing cells

      • [³H]Serotonin (5-HT) for SERT-expressing cells

      • [³H]Norepinephrine for NET-expressing cells

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by plotting the percentage of inhibition of neurotransmitter uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcome: This assay will determine the functional potency of the compound as an inhibitor of monoamine transporters.

Table 2: Hypothetical Neurotransmitter Uptake Inhibition Data

TransporterNeurotransmitterIC₅₀ of (2-Chlorophenyl)(piperidin-4-yl)methanone (nM)
DAT[³H]Dopamine75
SERT[³H]Serotonin1200
NET[³H]Norepinephrine350
In Vitro Neurotoxicity Assay

Objective: To evaluate the potential cytotoxic effects of (2-Chlorophenyl)(piperidin-4-yl)methanone on neuronal cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture:

    • Use a neuronal cell line such as SH-SY5Y or PC12.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of (2-Chlorophenyl)(piperidin-4-yl)methanone (e.g., from 1 µM to 100 µM) for 24-48 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Determine the CC₅₀ (the concentration of the compound that reduces cell viability by 50%).

Expected Outcome: This assay will provide information on the concentration range at which the compound may exert toxic effects, which is crucial for interpreting the results of functional assays.

PART 2: In Vivo Behavioral Pharmacology

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Locomotor Activity Assay

Objective: To assess the effect of (2-Chlorophenyl)(piperidin-4-yl)methanone on spontaneous locomotor activity in rodents, a primary indicator of psychostimulant effects.

Protocol:

  • Animals:

    • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer (2-Chlorophenyl)(piperidin-4-yl)methanone or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested (e.g., 1, 3, 10 mg/kg).

    • Immediately place each animal into an open-field arena equipped with infrared beams to automatically record locomotor activity.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: A dose-dependent increase in locomotor activity would be consistent with a psychostimulant-like profile.[17][18]

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding or aversive properties of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Principle: CPP is a classical conditioning paradigm used to measure the motivational effects of a stimulus. Animals learn to associate a specific environment with the effects of a drug.

Protocol:

  • Apparatus:

    • Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers.

  • Procedure (Unbiased Design):

    • Pre-conditioning (Day 1): Allow each animal to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one chamber are excluded.

    • Conditioning (Days 2-9):

      • On drug-conditioning days, administer (2-Chlorophenyl)(piperidin-4-yl)methanone (at a dose that produced significant locomotor activation) and confine the animal to one of the conditioning chambers for 30 minutes.

      • On vehicle-conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.

      • Alternate drug and vehicle conditioning days. The drug-paired chamber should be counterbalanced across animals.

    • Post-conditioning Test (Day 10): Place the animal in the central chamber with free access to all chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

    • Compare the preference scores between the drug-treated and vehicle-treated groups using a t-test or ANOVA.

Expected Outcome: A significant increase in the time spent in the drug-paired chamber indicates that the compound has rewarding properties, which is a common characteristic of psychostimulants.[15][19]

Visualization of Experimental Workflows

in_vitro_workflow cluster_binding 1.1 Radioligand Binding Assay cluster_uptake 1.2 Neurotransmitter Uptake Assay cluster_tox 1.3 Neurotoxicity Assay b_prep Membrane Preparation (DAT, SERT, NET expressing cells) b_assay Competitive Binding Assay (Radioligand + Test Compound) b_prep->b_assay b_filter Filtration & Scintillation Counting b_assay->b_filter b_analysis Data Analysis (IC50 -> Ki calculation) b_filter->b_analysis end End In Vitro Characterization b_analysis->end u_cells Cell Culture (DAT, SERT, NET expressing cells) u_incubate Pre-incubation with Test Compound u_cells->u_incubate u_uptake Addition of Radiolabeled Neurotransmitter u_incubate->u_uptake u_lyse Cell Lysis & Scintillation Counting u_uptake->u_lyse u_analysis Data Analysis (IC50 calculation) u_lyse->u_analysis u_analysis->end t_cells Neuronal Cell Culture (e.g., SH-SY5Y) t_treat Treatment with Test Compound t_cells->t_treat t_mtt MTT Assay t_treat->t_mtt t_read Absorbance Measurement t_mtt->t_read t_analysis Data Analysis (CC50 calculation) t_read->t_analysis t_analysis->end start Start In Vitro Characterization cluster_binding cluster_binding start->cluster_binding cluster_uptake cluster_uptake start->cluster_uptake cluster_tox cluster_tox start->cluster_tox

Caption: In Vitro Characterization Workflow.

in_vivo_workflow cluster_locomotor 2.1 Locomotor Activity Assay cluster_cpp 2.2 Conditioned Place Preference Assay l_habituate Animal Habituation l_admin Compound/Vehicle Administration l_habituate->l_admin l_test Placement in Open-Field Arena l_admin->l_test l_record Automated Activity Recording l_test->l_record l_analysis Data Analysis (Distance, Time Course) l_record->l_analysis end End In Vivo Characterization l_analysis->end c_pre Pre-Conditioning (Baseline Preference) c_cond Conditioning Phase (Drug/Vehicle Pairing with Chambers) c_pre->c_cond c_post Post-Conditioning Test (Drug-Free Preference) c_cond->c_post c_analysis Data Analysis (Preference Score) c_post->c_analysis c_analysis->end start Start In Vivo Characterization cluster_locomotor cluster_locomotor start->cluster_locomotor cluster_cpp cluster_cpp start->cluster_cpp

Caption: In Vivo Behavioral Pharmacology Workflow.

References

  • In vitro and in silico assessment of stimulant properties of novel psychoactive substances (NPS). pA2 Online. Available at: [Link]

  • Chavkin, C., et al. Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Negus, S. S., et al. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Zhang, L., et al. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pantoni, M. M. Cognitive-Behavioral Effects of Monoamine Transporter Inhibitors and Reversers. eScholarship, University of California. Available at: [Link]

  • Tsujii, T., et al. Behavioural effects of monoamine reuptake inhibitors on symptomatic domains in an animal model of attention-deficit/hyperactivity disorder. Behavioural Brain Research. Available at: [Link]

  • Simmler, L. D., et al. Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Available at: [Link]

  • Castagné, V., et al. Behavioral Assessment of Antidepressant Activity in Rodents. Animal Models of Depression. Available at: [Link]

  • Greiner, E., et al. Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. Available at: [Link]

  • Fernando, A. B., et al. Dissociable effects of monoamine reuptake inhibitors on distinct forms of impulsive behavior in rats. Psychopharmacology. Available at: [Link]

  • Liechti, M. E. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. Available at: [Link]

  • Saha, K., et al. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience. Available at: [Link]

  • Piacentino, D., et al. Stimulant and hallucinogenic novel psychoactive substances; an update. Journal of Psychopharmacology. Available at: [Link]

  • Liu, Y., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Available at: [Link]

  • Liu, Y., et al. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Macao Polytechnic University. Available at: [Link]

  • Characterization of the metabolic profile of novel psychoactive substances by a combination of in vitro and in vivo studies and. I.R.I.S. Institutional Research Information System. Available at: [Link]

  • Caraci, F., et al. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Basile, L., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

  • Yamanashi, Y., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Singh, N., et al. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. UTMB Research Experts. Available at: [Link]

  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Fingerprint. Available at: [Link]

  • Vanover, K. E., et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Liu, F., et al. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[3][14][20]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Paudel, K. S., et al. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link]

  • Sakloth, F., et al. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience. Available at: [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. ResearchGate. Available at: [Link]

  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the... ResearchGate. Available at: [Link]

  • Dhiman, P., et al. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2-Chlorophenyl)(piperidin-4-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. This document is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this specific synthesis. As a key intermediate in various pharmaceutical development pipelines, achieving a high-yield, high-purity synthesis is critical. This guide provides in-depth, experience-driven answers to common problems, focusing on the two most prevalent synthetic strategies: the Grignard reaction pathway and the Friedel-Crafts acylation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format. We will explore the causality behind each problem and provide actionable solutions grounded in established chemical principles.

Part 1: Initial Diagnosis & General Issues

Q1: My reaction has failed completely or the yield is less than 10%. What are the first things I should check?

A1: A near-total reaction failure points to a fundamental problem with a core reagent, solvent, or the reaction environment itself. Before investigating more complex side reactions, perform a systematic audit of the basics.

  • Reagent Integrity:

    • Acylating Agent: If using 2-chlorobenzoyl chloride, verify its purity. This reagent is highly susceptible to hydrolysis, reacting with atmospheric moisture to form the unreactive 2-chlorobenzoic acid.[1][2] You can detect hydrolysis via IR spectroscopy by looking for a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid.[2]

    • Grignard Reagent: If preparing a Grignard reagent, its formation is the most critical and sensitive step. Failure here is common and will halt the entire synthesis. (See Q2 for detailed Grignard troubleshooting).

    • Piperidine Derivative: Ensure the N-protected piperidine starting material is pure and that the protecting group is stable to the reaction conditions.

  • Anhydrous Conditions (Especially for Grignard Pathway):

    • Grignard reagents are potent bases and will be instantly quenched by protic sources, including trace water in solvents or on glassware.[3][4] All glassware must be rigorously flame-dried or oven-dried under vacuum, and all solvents must be anhydrous grade, preferably distilled from a suitable drying agent like sodium/benzophenone.[4]

  • Inert Atmosphere:

    • Both Grignard reagents and some Lewis acids can be degraded by oxygen and moisture. Ensure your reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire process.

Below is a logic diagram to guide your initial troubleshooting process.

start Low/No Yield (<10%) reagent_check Reagent Quality Check start->reagent_check env_check Environment Check reagent_check->env_check Reagents OK sub_reagent1 Verify Acyl Chloride Purity (No Hydrolysis) reagent_check->sub_reagent1 Problem Found sub_reagent2 Verify Piperidine Derivative Purity reagent_check->sub_reagent2 Problem Found pathway_check Pathway-Specific Issues env_check->pathway_check Environment OK sub_env1 Strictly Anhydrous? (Solvents, Glassware) env_check->sub_env1 Problem Found sub_env2 Proper Inert Atmosphere? (Ar/N2) env_check->sub_env2 Problem Found grignard Grignard Pathway Issues (See Q2-Q4) pathway_check->grignard Using Grignard fc Friedel-Crafts Issues (See Q5-Q6) pathway_check->fc Using F-C

Caption: Initial troubleshooting logic for catastrophic yield failure.

Part 2: Troubleshooting the Grignard Reaction Pathway

The Grignard pathway involves reacting 2-chlorophenylmagnesium bromide with an N-protected piperidine-4-carbonyl electrophile (e.g., a Weinreb amide or an aldehyde).

Q2: I suspect my Grignard reagent (2-chlorophenylmagnesium bromide) is not forming or has a low concentration. How can I confirm this and improve its formation?

A2: This is the most common failure point. Visual cues for successful formation include the disappearance of shiny magnesium turnings, a gentle reflux upon initiation, and the formation of a gray-to-brown solution.[5]

Causes of Failure & Solutions:

  • Magnesium Oxide Layer: Magnesium turnings are coated with a passivating layer of MgO. This layer must be disrupted for the reaction to start.

    • Solution: Before adding the solvent, gently grind the magnesium turnings in a dry mortar and pestle to expose fresh metal surfaces.[4] Alternatively, use a chemical activator. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[6] The iodine will fade in color as it reacts with the magnesium surface.

  • Poor Quality Reagents/Solvent:

    • Solution: Use fresh, high-purity magnesium turnings. Ensure the 2-chlorobromobenzene or 2-chloroiodobenzene is anhydrous. The rate of Grignard formation follows the trend I > Br >> Cl, so using the chloro-analogue is not recommended.[7] Most importantly, use a freshly distilled anhydrous ether solvent (THF or diethyl ether).[4]

  • Initiation Failure: The reaction can sometimes be difficult to start.

    • Solution: After adding a small amount of your aryl halide solution, gently warm the flask with a heat gun until you see bubbling or reflux. Once initiated, the reaction is exothermic and should sustain itself. Be prepared to cool the flask in a water bath if the reaction becomes too vigorous.

Verification of Concentration: Never assume a 100% yield for Grignard reagent formation. The actual concentration must be determined via titration before use.[5][8] A common method is iodine titration (see Protocol 3). Using an inaccurate concentration leads to incorrect stoichiometry and low yields.[5]

Q3: My Grignard reagent seems to have formed, but the reaction with the N-protected piperidine-4-carbonyl electrophile is still low-yielding. What are the likely causes?

A3: If the Grignard reagent is viable, the issue lies in the addition step.

  • Choice of Electrophile: The reactivity of the electrophile is critical.

    • Aldehydes: Highly reactive, but the resulting secondary alcohol requires a subsequent oxidation step to get to the target ketone. This adds a step and another potential point of yield loss.

    • Esters/Acyl Chlorides: Can react twice with the Grignard reagent, leading to a tertiary alcohol byproduct.[9] This is a significant issue and makes them poor choices.

    • Weinreb Amide (N-methoxy-N-methylamide): This is often the ideal choice. The Grignard reagent adds once to form a stable tetrahedral intermediate that does not collapse until acidic workup. This prevents over-addition and reliably yields the ketone.

  • Steric Hindrance: The ortho-chloro substituent on the Grignard reagent introduces steric bulk. If the piperidine's N-protecting group (e.g., Trt) or the electrophile itself is very bulky, the reaction rate can be significantly reduced.

    • Solution: Use a less bulky N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Ensure the reaction is allowed to stir for a sufficient time (monitor by TLC) and consider gentle heating (e.g., refluxing in THF) to overcome the activation barrier.

Q4: I am observing significant amounts of my starting piperidine electrophile after work-up. Why is this happening?

A4: This indicates that a non-productive pathway is competing with the desired nucleophilic addition.

  • Enolization: If your electrophile has a proton on the carbon alpha to the carbonyl (e.g., in a piperidone derivative), the Grignard reagent can act as a base, abstracting this proton to form an enolate.[5] After workup, this simply reverts to the starting material. This is a major side reaction with sterically hindered ketones.

    • Solution: Add the Grignard reagent slowly to the electrophile solution at a low temperature (e.g., -78 °C to 0 °C).[8] This favors the nucleophilic addition pathway over deprotonation. Using a less sterically hindered Grignard reagent is another option, although not possible in this specific synthesis.

  • Reduction: Some Grignard reagents can reduce a ketone to a secondary alcohol by transferring a beta-hydride. This is less common with aryl Grignards, which lack beta-hydrides, but impurities in the Grignard solution could potentially cause this.

Symptom Possible Cause Recommended Solution
Reaction never starts (no color change, Mg intact)Magnesium oxide layerActivate Mg with I₂ or by grinding. Use fresh Mg turnings.
Low yield despite apparent Grignard formationIncorrect stoichiometryTitrate the Grignard reagent before use to determine its exact molarity.[5]
Formation of tertiary alcohol byproductOver-addition to ester/acyl chlorideUse an N-protected piperidine-4-carboxaldehyde (followed by oxidation) or, ideally, an N-protected piperidine-4-Weinreb amide.
Recovery of starting electrophileEnolization by Grignard reagentPerform the addition at low temperature (-78 °C) by adding the Grignard reagent slowly to the electrophile.[8]
Part 3: Troubleshooting the Friedel-Crafts Acylation Pathway

This pathway involves reacting chlorobenzene with an N-protected piperidine-4-carbonyl chloride using a strong Lewis acid catalyst (e.g., AlCl₃).[10]

Q5: My Friedel-Crafts acylation of chlorobenzene is not working. What are the critical factors to check?

A5: The success of a Friedel-Crafts acylation hinges on the reactivity of the aromatic ring and the activity of the catalyst.[11]

  • Substrate Deactivation: Chlorobenzene is an electron-deactivated aromatic ring due to the inductive effect of chlorine. While it can undergo Friedel-Crafts reactions, it is much less reactive than benzene.[11][12]

    • Solution: Harsher reaction conditions may be required compared to more activated arenes. This can include higher temperatures or a more potent Lewis acid system. However, this must be balanced against the risk of side reactions.

  • Lewis Acid Catalyst Activity: The Lewis acid (e.g., AlCl₃, FeCl₃) is the engine of this reaction.

    • Moisture Sensitivity: Lewis acids like AlCl₃ react violently with water. Using old or improperly stored AlCl₃ that has been exposed to atmospheric moisture is a primary cause of failure. Use a fresh bottle or a freshly sublimed sample.

    • Stoichiometry: Friedel-Crafts acylation requires at least one full equivalent of AlCl₃, not a catalytic amount. This is because the product ketone is a Lewis base and will form a complex with the AlCl₃, rendering it inactive.[11] Often, a slight excess (e.g., 1.1-1.2 equivalents) is used to drive the reaction.

    • Complexation with Reagent: The N-protected piperidine-4-carbonyl chloride also contains basic sites (the carbonyl oxygen and potentially the protecting group) that can complex with AlCl₃. This means more than one equivalent of the catalyst is often necessary.

Q6: I'm getting a complex mixture of products. Could this be due to issues with regioselectivity?

A6: Yes, regioselectivity is a key consideration.

  • Directing Effects: The chlorine atom on chlorobenzene is an ortho, para-director.[13][14] Therefore, you should expect to form two major products: (2-Chlorophenyl)(piperidin-4-yl)methanone (the ortho product) and (4-Chlorophenyl)(piperidin-4-yl)methanone (the para product).

    • Solution: The para product is typically the major isomer due to the steric hindrance of the chlorine atom blocking the ortho positions.[14] These isomers will likely have very similar polarities, making them difficult to separate by standard column chromatography. A careful optimization of the chromatographic conditions (e.g., using a less polar solvent system to increase resolution) or alternative purification methods like crystallization may be necessary.

start Friedel-Crafts Acylation (Chlorobenzene + Acyl-Piperidine) catalyst Lewis Acid (e.g., AlCl3 > 1.0 equiv) start->catalyst electrophile Acylium Ion Formation R-C≡O+ catalyst->electrophile Activates Acyl Chloride attack Electrophilic Attack on Chlorobenzene Ring electrophile->attack ortho_product (2-Chlorophenyl)(piperidin-4-yl)methanone (Desired Product, Minor) attack->ortho_product Ortho Attack (Sterically Hindered) para_product (4-Chlorophenyl)(piperidin-4-yl)methanone (Major Product) attack->para_product Para Attack (Sterically Favored)

Caption: Simplified Friedel-Crafts acylation pathway and product distribution.

Experimental Protocols

Protocol 1: Grignard Pathway via Weinreb Amide

This protocol details the synthesis from N-Boc-piperidine-4-carboxylic acid.

Step 1a: Synthesis of N-Boc-piperidine-4-Weinreb amide

  • Setup: To a dry round-bottom flask under argon, add N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM.

  • Activation: Add EDC (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15 minutes.

  • Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography to yield the Weinreb amide.

    • QC Check: Confirm product formation via ¹H NMR and LC-MS.

Step 1b: Synthesis of (2-Chlorophenyl)(N-Boc-piperidin-4-yl)methanone

  • Grignard Formation: Prepare 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene and Mg turnings in anhydrous THF under argon, as described in Q2. Titrate the resulting solution (Protocol 3).

  • Setup: To a separate flame-dried flask under argon, add the N-Boc-piperidine-4-Weinreb amide (1.0 equiv) and dissolve in anhydrous THF.

  • Addition: Cool the amide solution to 0 °C. Slowly add the titrated Grignard reagent (1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

    • QC Check: Monitor the consumption of the starting amide by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Step 1c: N-Boc Deprotection

  • Setup: Dissolve the purified Boc-protected ketone from Step 1b in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2-3 hours.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ until the aqueous layer is basic. Extract the aqueous layer with DCM. Combine organic layers, dry, and concentrate to yield the final product.

Protocol 2: Titration of Grignard Reagent
  • Setup: Dry a small vial containing a stir bar and accurately weigh in ~100 mg of I₂. Add 2-3 mL of anhydrous THF to dissolve the iodine.

  • Titration: Slowly add the prepared Grignard reagent dropwise from a 1.0 mL syringe to the stirring iodine solution. The dark brown color will fade.

  • Endpoint: The endpoint is reached when the solution becomes colorless and remains so for at least one minute. Record the exact volume of Grignard reagent added.

  • Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L). The stoichiometry is 1:1.[5]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Chlorobenzoyl Chloride from o-Chlorobenzotrichloride. 15

  • Bao, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. 5

  • MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. 16

  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. 8

  • Guidechem. (n.d.). 2-Chlorobenzoyl chloride 609-65-4 wiki. 1

  • BenchChem. (2025). common challenges in working with piperidine-based compounds. 17

  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. 18

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. 19

  • Quora. (2019). How to improve the percent yield in Grignard reaction. 20

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. 21

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. 11

  • NIPER SAS Nagar. (2022). Research Article on Grignard Reaction.

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. 9

  • Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. 22

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. 10

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. 12

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. 23

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. 13

  • Allen Institute. (n.d.). The major product formed in the Friedel-Craft acylation of chlorobenzene is. 14

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction. 6

  • BenchChem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. 2

  • Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. 24

Sources

Technical Support Center: Optimizing Recrystallization of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our goal is to empower you with the scientific principles and experimental know-how to achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting with a new batch of (2-Chlorophenyl)(piperidin-4-yl)methanone. How do I rationally select a starting solvent for recrystallization?

A1: A systematic approach to solvent selection is critical for success. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. The "like dissolves like" principle is a good starting point. Given the structure of (2-Chlorophenyl)(piperidin-4-yl)methanone, which contains a polar piperidine ring and a less polar chlorophenyl group, a solvent of intermediate polarity is often a good choice.

Key Considerations:

  • Polarity Matching: The molecule has both polar (secondary amine, ketone) and non-polar (chlorophenyl ring) features. Solvents like alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are excellent starting points.

  • Solubility Testing: Before committing to a bulk recrystallization, perform small-scale solubility tests with a range of solvents. This will provide empirical data on which solvent system is most promising.

  • Impurity Profile: Consider the polarity of your expected impurities. The chosen solvent should either leave the impurities dissolved in the cold mother liquor or not dissolve them at all, even at high temperatures.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude (2-Chlorophenyl)(piperidin-4-yl)methanone into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve in about 0.5 mL of solvent at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant difference in solubility between hot and cold conditions, leading to good crystal formation upon cooling.

Table 1: Initial Solvent Screening Guide for (2-Chlorophenyl)(piperidin-4-yl)methanone

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior
Hexane0.169Low solubility at all temperatures (good for anti-solvent)
Toluene2.4111Moderate solubility, may require a co-solvent
Ethyl Acetate4.477Good candidate, often effective for similar compounds
Isopropanol3.982Good candidate, protic nature can aid in dissolving the amine
Ethanol4.378Good candidate, similar to isopropanol
Acetonitrile5.882May be too polar, but worth testing
Water10.2100Low solubility, potential as an anti-solvent

Workflow for Solvent Selection

A Start: Crude (2-Chlorophenyl)(piperidin-4-yl)methanone B Perform Small-Scale Solubility Tests (Table 1) A->B C Is there a single solvent with high solubility when hot and low when cold? B->C D Proceed with single solvent recrystallization C->D Yes E No suitable single solvent found C->E No I End: Optimized Recrystallization Protocol D->I F Select a solvent in which the compound is highly soluble (Solvent 1) E->F G Select a miscible solvent in which the compound is poorly soluble (Anti-solvent/Solvent 2) F->G H Perform mixed-solvent recrystallization G->H H->I

Caption: A decision-making flowchart for selecting a recrystallization solvent.

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase instead of a solid crystal lattice. For (2-Chlorophenyl)(piperidin-4-yl)methanone, this can be a common issue, especially with highly concentrated solutions or when cooling is too rapid.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. A Dewar flask with warm water can be used for very slow cooling.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then cool it slowly again.

  • Use a Different Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed-solvent system.

  • Seed the Solution: Introduce a small, pure crystal of (2-Chlorophenyl)(piperidin-4-yl)methanone to the cooled solution to induce nucleation. If no seed crystals are available, gently scratch the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can serve as nucleation sites.

Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A3: Low yield is a frequent problem in recrystallization and can be attributed to several factors. A systematic investigation is key to identifying the root cause.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.

    • Solution: Use a pre-heated funnel and filter the solution as quickly as possible. Adding a small excess of hot solvent before filtration can also help.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the chosen solvent even at low temperatures, the recovery will be poor.

    • Solution: Re-evaluate your solvent choice using the screening protocol outlined in Q1. Consider a mixed-solvent system where the anti-solvent drastically reduces the solubility upon addition.

  • Incomplete Crystallization: The cooling time may have been insufficient, or the final temperature not low enough.

    • Solution: Allow for adequate time in an ice bath (at least 30 minutes) and ensure the final temperature is as low as practical.

Q4: I suspect I have different crystal forms (polymorphs) of (2-Chlorophenyl)(piperidin-4-yl)methanone. How does the recrystallization solvent influence this?

A4: Polymorphism, the ability of a compound to exist in more than one crystal lattice structure, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. The choice of recrystallization solvent is a primary factor in determining which polymorph is obtained.

Influence of Solvent on Polymorphism:

  • Solvent-Solute Interactions: The specific interactions between the solvent and the solute molecules can influence how they arrange themselves into a crystal lattice.

  • Supersaturation and Nucleation: The rate at which supersaturation is achieved and the subsequent nucleation can be controlled by the solvent and the cooling profile, which in turn can favor the formation of a specific polymorph.

  • Thermodynamic vs. Kinetic Control: A rapidly cooled solution may yield a less stable (kinetic) polymorph, while slow cooling is more likely to produce the most stable (thermodynamic) polymorph.

Controlling Polymorphism:

  • Solvent Screening: Perform recrystallizations from a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., toluene vs. ethanol vs. ethyl acetate).

  • Characterization: Analyze the resulting crystals from each solvent system using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphic forms.

  • Consistency: Once a desired polymorph is identified, it is crucial to maintain a consistent recrystallization protocol (solvent, cooling rate, agitation) to ensure reproducible results.

References

  • "Recrystallization." University of California, Los Angeles. [Link]

  • "Recrystallization." Organic Chemistry at CU Boulder. [Link]

  • "Solvents." LibreTexts Chemistry. [Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]

Technical Support Center: Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide troubleshooting strategies in a direct question-and-answer format, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to identify, prevent, and resolve side reactions, thereby improving yield, purity, and process robustness.

Section 1: Understanding the Core Synthetic Strategy

The most reliable and common route to synthesizing (2-Chlorophenyl)(piperidin-4-yl)methanone involves the coupling of a piperidine synthon with a 2-chlorobenzoyl moiety. To prevent undesired reactions at the piperidine nitrogen, a protecting group strategy is essential. The general workflow involves three key stages: protection, coupling, and deprotection.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Coupling cluster_2 Stage 3: Deprotection P4CA Piperidine-4-carboxylic acid NBocP4CA N-Boc-piperidine-4-carboxylic acid P4CA->NBocP4CA Base, Solvent BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O BocAnhydride->NBocP4CA ProtectedProduct N-Boc-(2-Chlorophenyl) (piperidin-4-yl)methanone NBocP4CA->ProtectedProduct Base, Solvent AcylChloride 2-Chlorobenzoyl chloride AcylChloride->ProtectedProduct CouplingAgent OR 2-Chlorobenzoic acid + Coupling Agent CouplingAgent->ProtectedProduct FinalProduct (2-Chlorophenyl) (piperidin-4-yl)methanone ProtectedProduct->FinalProduct Acid Acid (e.g., TFA, HCl) Acid->FinalProduct

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue that can often be traced back to one of three areas: incomplete conversion, competing side reactions, or loss during workup and purification.

  • Incomplete Conversion: The N-acylation of a secondary amine can be sterically hindered. Ensure your reaction conditions are optimized.

    • Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield. While using a slight excess of the acylating agent is common, a large excess can complicate purification.[1]

    • Activation: When using 2-chlorobenzoic acid, the choice of coupling agent is critical. Inefficient activation of the carboxylic acid will stall the reaction.[2][3]

    • Temperature and Time: Ensure the reaction is run for a sufficient duration at an appropriate temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Competing Side Reactions: The most significant cause of low yield is often the formation of stable byproducts that consume your starting materials. The primary culprit is the formation of an N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC.[4] Another possibility is the reaction of the acylating agent with nucleophilic solvents.[1]

  • Purification Losses: The target molecule is basic. Significant product can be lost during aqueous extractions if the pH is not carefully controlled. Emulsion formation during workup can also lead to physical loss of material.

Q2: I have a major, non-polar impurity in my crude product after coupling N-Boc-piperidine-4-carboxylic acid with a carbodiimide. What is it and how do I get rid of it?

This is a classic problem. The impurity is almost certainly the N-acylurea byproduct , formed by the reaction of the activated carboxylic acid intermediate with another molecule of the carbodiimide. With Dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which is notoriously difficult to remove due to its low solubility in most organic solvents.[4]

Mechanism of N-Acylurea Formation:

  • The carboxylic acid attacks DCC to form a highly reactive O-acylisourea intermediate.

  • This intermediate is supposed to be attacked by the amine (piperidine).

  • However, it can undergo an intramolecular acyl transfer to form the stable N-acylurea, which is no longer reactive.

Troubleshooting & Prevention:

  • Use an Additive: The most effective solution is to add 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction. These additives act as "activated ester shuttles." They react rapidly with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearranging into the N-acylurea. This intermediate then reacts cleanly with the amine.

  • Switch Coupling Reagents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.[4]

  • Purification: If DCU has already formed, it can sometimes be removed by filtration if it precipitates from the reaction mixture. Otherwise, careful column chromatography is required.

Q3: I attempted the synthesis using unprotected piperidine-4-carboxylic acid and 2-chlorobenzoyl chloride. The mass spectrum of my product is a complex mixture. What happened?

Using unprotected piperidine-4-carboxylic acid is highly problematic because it has two nucleophilic sites: the secondary amine on the ring and the carboxylate group (after deprotonation). This leads to a mixture of products.

G P4CA Piperidine-4-carboxylic acid Desired Desired C-Acylation Product (Requires prior N-protection) P4CA->Desired Path B: Carboxylate attacks (Less likely, requires activation) NAcyl Undesired N-Acylation Product (Amide formation) P4CA->NAcyl Path A: Amine attacks (Most likely) Polymer Polymeric Material P4CA->Polymer Self-condensation AcylCl 2-Chlorobenzoyl Chloride AcylCl->Desired Path B: Carboxylate attacks (Less likely, requires activation) AcylCl->NAcyl Path A: Amine attacks (Most likely) DiAcyl Undesired Di-Acylation Product NAcyl->DiAcyl Further acylation

Caption: Competing reaction pathways with unprotected piperidine.

  • Path A (N-Acylation): The piperidine nitrogen is a potent nucleophile and will readily attack the highly electrophilic 2-chlorobenzoyl chloride. This forms 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid, an amide.[5] This is often the major product.

  • Path B (C-Acylation): The desired reaction requires the carboxylate to act as the nucleophile. This is much less favorable without prior activation and is outcompeted by N-acylation.

  • Di-acylation: The initially formed N-acylated product can potentially be activated and react further.

  • Polymerization: The molecule can react with itself, leading to oligomers or polymers.

Solution: This experiment underscores the absolute necessity of an N-protecting group, such as Boc (tert-butyloxycarbonyl). The Boc group temporarily renders the piperidine nitrogen non-nucleophilic, allowing for selective chemistry to be performed on the carboxylic acid moiety.[6]

Q4: After deprotection of the N-Boc group with acid, I'm observing a loss of my product and the formation of a new byproduct. Could this be decarboxylation?

Yes, decarboxylation is a potential side reaction, though it typically requires elevated temperatures or very harsh conditions.[7] The product, a ketone, is generally stable, but the precursor N-Boc-piperidine-4-carboxylic acid or the intermediate piperidine-4-carboxylic acid formed in situ could be susceptible.

Conditions Favoring Decarboxylation:

  • High Temperatures: Heating carboxylic acids, especially those with α-heteroatoms, can promote the loss of CO₂.[8]

  • Strongly Acidic/Basic Conditions: While the Boc deprotection is acid-catalyzed, prolonged exposure to strong acid at high temperatures can facilitate unwanted side reactions.

How to Prevent It:

  • Mild Deprotection Conditions: Use standard conditions for Boc removal, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, or 4M HCl in dioxane. Avoid heating the reaction mixture unless necessary and monitor for product degradation.

  • Control Workup: After deprotection, neutralize the acid carefully during the aqueous workup. Do not let the solution sit for extended periods under strongly acidic conditions.

Section 3: Recommended Experimental Protocols

These protocols provide a reliable starting point for synthesis and troubleshooting.

Protocol 1: Synthesis of N-Boc-(2-Chlorophenyl)(piperidin-4-yl)methanone via an Acid Chloride
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-4-carboxylic acid (1.0 equiv.).

  • Activation: Suspend the acid in anhydrous thionyl chloride (SOCl₂) (2.0 equiv.) and add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 1 hour until gas evolution ceases and a clear solution is formed.

  • Removal of Excess Reagent: Remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all traces are removed. The resulting N-Boc-piperidine-4-carbonyl chloride should be used immediately.

  • Friedel-Crafts Acylation: In a separate flask, add anhydrous aluminum chloride (AlCl₃) (1.2 equiv.) to anhydrous chlorobenzene at 0 °C.

  • Addition: Slowly add the freshly prepared acid chloride solution in anhydrous chlorobenzene to the AlCl₃ suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until completion (typically 2-4 hours).

  • Quench: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection to Yield (2-Chlorophenyl)(piperidin-4-yl)methanone
  • Dissolution: Dissolve the purified N-Boc protected product (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 equiv.) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Workup: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Section 4: Data Summary & Reagent Comparison

Choosing the right coupling agent is critical for minimizing side reactions when starting from the carboxylic acid.

Coupling ReagentActivating AgentByproductSolubility of ByproductKey Advantages & Disadvantages
DCC CarbodiimideDicyclohexylurea (DCU)Insoluble in most organic solventsPro: Inexpensive. Con: DCU is very difficult to remove; high potential for N-acylurea formation without additives.
EDC Carbodiimide1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solublePro: Byproduct easily removed by aqueous wash.[4] Con: More expensive than DCC.
HBTU/HATU Aminium/Uronium SaltTetramethylureaWater-solublePro: Very efficient, low racemization, fast reaction times.[3] Con: Can react with amine to form guanidinium byproduct.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 392871, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

Sources

Technical Support Center: Improving HPLC Resolution for (2-Chlorophenyl)(piperidin-4-yl)methanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and high-resolution HPLC methods for this compound and its related impurities. As a molecule containing a basic piperidine moiety, (2-Chlorophenyl)(piperidin-4-yl)methanone presents specific challenges in reversed-phase chromatography, primarily concerning peak shape and resolution from structurally similar compounds.

This document provides in-depth, experience-based guidance in a direct question-and-answer format, moving beyond simple procedural lists to explain the scientific rationale behind each recommendation. Our goal is to empower you to not only solve common problems but also to proactively develop optimized, reliable analytical methods.

Troubleshooting Guide: Addressing Common Resolution & Peak Shape Issues

This section tackles the most frequent problems encountered during the analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Question 1: Why is my main peak for (2-Chlorophenyl)(piperidin-4-yl)methanone showing significant tailing?

Answer: Peak tailing is the most common chromatographic issue for basic compounds like (2-Chlorophenyl)(piperidin-4-yl)methanone. The primary cause is undesirable secondary interactions between the analyte and the stationary phase.[1]

  • Causality Explained: The piperidine nitrogen in your molecule is a basic functional group. In typical reversed-phase HPLC, silica-based stationary phases contain residual acidic silanol groups (Si-OH) on their surface. At mid-range pH values (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and negatively charged. The basic piperidine nitrogen becomes protonated (positively charged), leading to a strong ionic interaction with the ionized silanols. This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a distorted peak shape, commonly observed as tailing.[2]

Solutions:

  • Mobile Phase pH Optimization (Most Effective): The most powerful way to mitigate silanol interactions is to control the mobile phase pH. By lowering the pH to between 2.5 and 3.5, the vast majority of surface silanol groups become protonated and are thus electrically neutral.[3] This eliminates the strong ionic interaction, leading to a significant improvement in peak symmetry. While the analyte will be fully protonated at this pH, the absence of charged silanols prevents the secondary interaction that causes tailing.[4][5]

  • Select a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity silica with fewer metal impurities and are "end-capped." End-capping is a process where bulky chemical groups are bonded to the residual silanols, effectively shielding them from interaction with analytes. Using a column specifically designated as "end-capped" or designed for basic compounds is critical.[2][6]

  • Use a Mobile Phase Additive (Traditional Approach): A small concentration (e.g., 0.1% v/v) of an amine additive, such as triethylamine (TEA), can be added to the mobile phase. TEA acts as a "sacrificial base" that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[3] Note that TEA can suppress ionization in mass spectrometry and has a UV cutoff, so its use should be considered carefully if using MS detection.

  • Lower the Analyte Concentration: Injecting too much sample can overload the column, leading to peak distortion. This "mass overload" can sometimes be mistaken for tailing caused by secondary interactions.[1] Verify that you are operating within the column's linear dynamic range by injecting a dilution series of your sample.

Workflow: Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and resolving peak tailing for basic compounds.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph ACTION: Lower pH to 2.5-3.5 using 0.1% Formic Acid or Phosphate Buffer. check_ph->lower_ph No check_column Is the column a modern, high-purity, end-capped stationary phase? check_ph->check_column Yes resolved Peak Shape Acceptable lower_ph->resolved change_column ACTION: Switch to a column designed for basic compounds (e.g., highly end-capped C18 or polar-embedded phase). check_column->change_column No check_overload Is peak shape improved at lower concentrations? check_column->check_overload Yes change_column->resolved reduce_load ACTION: Reduce injection volume or sample concentration. check_overload->reduce_load Yes consider_additive ADVANCED: Consider adding a competing base (e.g., 0.1% TEA) to the mobile phase. check_overload->consider_additive No reduce_load->resolved consider_additive->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

Question 2: I'm struggling to separate the main peak from a closely eluting impurity. What should I do?

Answer: Achieving separation between structurally similar compounds is a matter of manipulating the three key factors in the resolution equation: efficiency (N), retention factor (k), and especially selectivity (α).[7] When peaks are very close, improving selectivity is often the most effective strategy.[8]

  • Causality Explained: Impurities from synthesis or degradation are often very similar in structure to the active pharmaceutical ingredient (API).[9] This means they have similar hydrophobicity and will behave almost identically on a standard C18 column. To separate them, you need to introduce a different retention mechanism or subtly alter the existing one to exploit minor structural differences.

Solutions:

  • Change the Organic Modifier: The choice of organic solvent is a powerful tool for altering selectivity. If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and will interact differently with both the analyte and the stationary phase, often changing the elution order and improving resolution.[8]

  • Modify the Stationary Phase Chemistry: If changing the mobile phase isn't enough, change the column. Do not just try another C18 column; select a stationary phase with a different retention mechanism.

    • Phenyl-Hexyl Phase: This phase provides pi-pi interactions with the aromatic rings in your molecule, offering a completely different selectivity compared to the purely hydrophobic interactions of a C18 phase.

    • Pentafluorophenyl (PFP) Phase: A PFP column is excellent for separating halogenated compounds and isomers. It offers multiple interaction modes, including dipole-dipole and pi-pi interactions, which can be highly effective for resolving compounds like (2-Chlorophenyl)(piperidin-4-yl)methanone from its impurities.

  • Optimize the Gradient Profile: If you are running a gradient, making it shallower (i.e., increasing the run time) gives more time for closely eluting peaks to separate. A 5% decrease in the gradient slope can have a significant impact on the resolution of critical pairs.

  • Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[10] Varying the column temperature (e.g., trying 30°C, 40°C, and 50°C) can sometimes change selectivity and improve resolution. Higher temperatures generally lead to sharper peaks and shorter retention times.[7]

ParameterEffect on ResolutionPrimary Factor Influenced
Change Organic Solvent HighSelectivity (α)
Change Stationary Phase HighSelectivity (α)
Decrease Gradient Slope Medium-HighRetention (k) & Selectivity (α)
Increase Column Length MediumEfficiency (N)
Decrease Particle Size MediumEfficiency (N)
Adjust Temperature Low-MediumEfficiency (N) & Selectivity (α)
Caption: Impact of various chromatographic parameters on peak resolution.
Frequently Asked Questions (FAQs)

This section addresses broader, foundational questions related to method development for (2-Chlorophenyl)(piperidin-4-yl)methanone.

Q1: What is the best starting point for column and mobile phase selection? A systematic approach is always recommended for method development.[10]

  • Column: Begin with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is the most universal and versatile column for reversed-phase chromatography.[11]

  • Mobile Phase: A good starting point is a gradient of water and acetonitrile (ACN), with both solvents containing an additive to control pH. An excellent universal starting point is:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (pH ≈ 2.7)

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Initial Gradient: A generic "scouting" gradient from 5% to 95% B over 15-20 minutes will usually elute the compound and give a good indication of where potential impurities are located.

Q2: How critical is controlling the mobile phase pH? For an ionizable compound like this, pH is arguably the most critical parameter for achieving a robust and reproducible separation.[4] Minor shifts in pH near the pKa of the analyte or the silanols can cause significant changes in retention time and peak shape.[5] It is essential to use a buffer or an acid/base additive to control the pH and ensure the method is rugged. For routine analysis, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.

Q3: My potential impurities are unknown. How can I develop a method to see everything? When impurities are unknown, the goal is to develop a method with high peak capacity that can separate a wide range of potential compounds.[9]

  • Use a shallow gradient: This maximizes the separation window.

  • Employ a photodiode array (PDA) detector: A PDA detector provides spectral information, which can help determine if a peak is pure or if multiple components are co-eluting.

  • Couple HPLC with Mass Spectrometry (LC-MS): This is the definitive tool for impurity profiling. MS detection can reveal the presence of co-eluting impurities and provide mass information to help identify their structures.[12]

Experimental Protocol: Mobile Phase pH Screening

This protocol outlines a systematic experiment to determine the optimal mobile phase pH for the analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Objective: To evaluate the effect of mobile phase pH on analyte retention time, peak shape, and resolution from impurities.

Instrumentation:

  • HPLC system with a quaternary pump and UV/PDA detector

  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Reagents:

  • (2-Chlorophenyl)(piperidin-4-yl)methanone reference standard

  • HPLC-grade water, acetonitrile

  • Formic acid, Ammonium formate, Ammonium acetate

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of (2-Chlorophenyl)(piperidin-4-yl)methanone in 50:50 water:acetonitrile.

  • Mobile Phase Preparation:

    • pH 3.0 Buffer: Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.

    • pH 4.5 Buffer: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 4.5 with acetic acid.

    • pH 6.5 Buffer: Prepare a 10 mM ammonium acetate buffer and adjust the pH to 6.5 with acetic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 230 nm[13]

    • Injection Volume: 5 µL

    • Gradient: 10% to 80% Acetonitrile (containing the same buffer as the aqueous phase) over 20 minutes.

  • Analysis:

    • Equilibrate the column with the pH 3.0 mobile phase for at least 15 column volumes.

    • Inject the sample solution in triplicate.

    • Repeat the equilibration and injection sequence for the pH 4.5 and pH 6.5 mobile phases.

  • Data Evaluation:

    • For each pH, record the retention time, USP tailing factor (asymmetry), and resolution between the main peak and any visible impurities.

    • Compare the results across the different pH conditions to identify the optimal pH that provides good retention and a symmetric peak shape (Tailing factor ≤ 1.2).

Systematic Method Development Workflow

This diagram illustrates a logical flow for developing a robust HPLC method from scratch.

G cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization atp Define Analytical Target Profile (e.g., impurity analysis, purity assay) char Characterize Analyte (pKa, logP, UV spectrum) atp->char screen Initial Screening (C18, Phenyl, PFP columns) (ACN vs. MeOH, low pH) char->screen optim Optimize Key Parameters (Mobile Phase pH, Gradient Slope, Temperature) screen->optim robust Robustness Testing (Small variations in pH, %B, Temp) optim->robust validate Method Validation (ICH Guidelines) robust->validate

Caption: A three-phase workflow for systematic HPLC method development.

References
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97719, (4-Chlorophenyl)(pyridin-2-yl)methanol. PubChem. Retrieved from [Link]

  • Angene Chemical. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034346, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Cabooter, D., & Dong, M. W. (2014). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Gising, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Schmid, M. G., et al. (2021). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Molecules. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Imre, S., & Cârcu, T. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Rainville, P. D., & Pohl, C. A. (2009). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. Retrieved from [Link]

  • Unadkat, J. D., et al. (2017). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug Metabolism and Disposition. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11624867. PubChem. Retrieved from [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Retrieved from [Link]

  • Le Guellec, C., et al. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. Clinical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • Gilar, M., et al. (2012). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Separation Science. Retrieved from [Link]

  • Ascend Analytics. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Le Guellec, C., et al. (1998). HPLC determination of ketamine, norketamine, and dehydronorketamine in plasma with a high-purity reversed-phase sorbent. ResearchGate. Retrieved from [Link]

  • Fountain, K. J., & Neue, U. D. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

Sources

(2-Chlorophenyl)(piperidin-4-yl)methanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (2-Chlorophenyl)(piperidin-4-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven insights, and established analytical practices.

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone, with CAS number 53220-41-0, is a chemical intermediate whose stability is crucial for reliable experimental outcomes.[1] Understanding its potential degradation pathways is essential for developing robust analytical methods, ensuring accurate results, and maintaining the integrity of research and development processes. This guide provides a comprehensive overview of potential stability issues and practical solutions for challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (2-Chlorophenyl)(piperidin-4-yl)methanone?

A1: The stability of (2-Chlorophenyl)(piperidin-4-yl)methanone can be influenced by several factors, including pH, exposure to oxidizing agents, light, and elevated temperatures. The molecule's structure, featuring a piperidine ring and a chlorophenyl ketone, presents specific vulnerabilities. The piperidine ring, a secondary amine, is susceptible to oxidation, while the chlorophenyl ketone moiety can undergo various reactions common to ketones.

Q2: How should I properly store (2-Chlorophenyl)(piperidin-4-yl)methanone to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment. Use of amber vials or light-blocking containers is recommended to prevent photodegradation.[2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation, especially for long-term storage.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present, the most probable degradation pathways include:

  • Oxidation of the Piperidine Ring: The secondary amine in the piperidine ring is a primary target for oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[2]

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic aqueous conditions could potentially lead to the hydrolysis of the ketone, although this is less common for simple ketones. The piperidine ring itself is generally stable against hydrolysis, but long-term exposure to moisture should be avoided.[3]

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[4][5] This can involve the cleavage of the carbon-chlorine bond or other photochemical reactions.

Q4: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

A4: Yes, the appearance of new or growing peaks in your chromatogram over time is a strong indicator of compound degradation.[2] It is crucial to perform forced degradation studies to identify potential degradants and ensure your analytical method is stability-indicating.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results and Loss of Purity Over Time

This is a common issue stemming from the degradation of the compound during storage or in solution.

Root Cause Analysis and Solutions:

Potential Cause Troubleshooting Steps Preventative Measures
Oxidative Degradation Analyze samples under an inert atmosphere. Compare results with samples handled in the presence of air.Store the compound under nitrogen or argon. Prepare solutions fresh and use de-gassed solvents.
Hydrolytic Degradation Assess the compound's stability in buffered solutions at various pH values (e.g., pH 2, 7, and 10).Avoid prolonged exposure to aqueous environments, especially at extreme pH values. Use aprotic solvents when possible.
Photodegradation Expose a solution of the compound to UV light and compare its HPLC profile to a light-protected sample.Handle the compound and its solutions in amber glassware or under light-protected conditions.
Thermal Degradation Incubate the compound at elevated temperatures (e.g., 40°C, 60°C) and monitor for degradation over time.Store the compound at recommended low temperatures and avoid unnecessary exposure to heat.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To identify the potential degradation products of (2-Chlorophenyl)(piperidin-4-yl)methanone under various stress conditions.

Materials:

  • (2-Chlorophenyl)(piperidin-4-yl)methanone

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (2-Chlorophenyl)(piperidin-4-yl)methanone in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

Protocol 2: HPLC Method for Stability Testing

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Troubleshooting HPLC Analysis:

  • Peak Tailing: The basic nature of the piperidine nitrogen can interact with residual silanol groups on the HPLC column, causing peak tailing. Adding a basic modifier like triethylamine (0.1%) to the mobile phase can help mitigate this issue.[10]

  • Ghost Peaks: Ensure high-purity solvents and freshly prepared mobile phases to avoid the appearance of extraneous peaks.

  • Shifting Retention Times: Temperature fluctuations can affect retention times. Using a column thermostat is recommended for consistent results.[11]

Visualizing Potential Degradation and Workflows

Potential Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_photolysis Photodegradation A (2-Chlorophenyl)(piperidin-4-yl)methanone B N-Oxide Derivative A->B H₂O₂ C Ring-Opened Products A->C Further Oxidation D Dechlorinated Products A->D UV Light

Caption: Potential degradation pathways for (2-Chlorophenyl)(piperidin-4-yl)methanone.

Troubleshooting Workflow Start Inconsistent Results / New Peaks CheckStorage Verify Storage Conditions (Temp, Light, Inert Atm.) Start->CheckStorage PrepFresh Prepare Fresh Solutions with High-Purity Solvents CheckStorage->PrepFresh ForcedDeg Perform Forced Degradation Study PrepFresh->ForcedDeg MethodVal Validate HPLC Method (Stability-Indicating) ForcedDeg->MethodVal IdentifyDeg Identify Degradants (LC-MS) MethodVal->IdentifyDeg Optimize Optimize Process/ Storage Conditions IdentifyDeg->Optimize

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Mellouki, A., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Mellouki, A., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PubMed Central. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose?. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Pharmaffiliates. (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. [Link]

  • Semantic Scholar. (1988). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). [Link]

  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. [Link]

  • Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. [Link]

  • Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. [Link]

  • PubMed Central. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. [Link]

  • ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Angene. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0). [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. [Link]

  • Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • NIST WebBook. (n.d.). 4-Chlorophenyl cyclopropyl ketone. [Link]

  • ACS Publications. (2026). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. [Link]

  • PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. [Link]

Sources

Technical Support Center: Scaling Up (2-Chlorophenyl)(piperidin-4-yl)methanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

(2-Chlorophenyl)(piperidin-4-yl)methanone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its production at scale requires a robust, reproducible, and well-understood chemical process. This guide serves as a technical support resource for researchers, chemists, and process development professionals, addressing common challenges encountered during the scale-up of its synthesis. We will explore the two primary synthetic routes—the Grignard reaction and Friedel-Crafts acylation—providing troubleshooting advice and detailed protocols grounded in established chemical principles.

The choice of synthetic route is often dictated by factors such as raw material availability, equipment constraints, safety considerations, and desired purity profile. This document aims to provide the expertise needed to make informed decisions and overcome common hurdles in either pathway.

Synthesis_Overview cluster_grignard Route 1: Grignard Reaction cluster_fc Route 2: Friedel-Crafts Acylation G_Start 2-Chlorobromobenzene + Mg Grignard 2-Chlorophenylmagnesium bromide (Grignard Reagent) G_Start->Grignard Formation G_React Nucleophilic Addition & Hydrolysis Grignard->G_React Pip_CN Piperidine-4-carbonitrile (or derivative) Pip_CN->G_React Product (2-Chlorophenyl) (piperidin-4-yl)methanone G_React->Product FC_Start 2-Chlorobenzoyl chloride FC_React Acylation Reaction (Lewis Acid Catalyst) FC_Start->FC_React Piperidine Piperidine Piperidine->FC_React FC_React->Product

Caption: High-level overview of the two primary synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Grignard or Friedel-Crafts, is generally preferred for large-scale production?

A1: The choice is not straightforward and involves a trade-off between operational complexity, cost, and waste streams.

  • Grignard Reaction: This is often favored for its high C-C bond-forming efficiency. However, it presents significant scale-up challenges. Grignard reagents are highly sensitive to moisture and air, necessitating strictly anhydrous conditions and an inert atmosphere, which can be capital-intensive to implement on a large scale.[1][2] The initiation of the reaction can sometimes be inconsistent, and exothermic runaways are a major safety concern that must be managed with robust engineering controls.[3]

  • Friedel-Crafts Acylation: This route can be more operationally straightforward as the reagents are generally less sensitive than Grignard reagents. The reaction is a classic electrophilic aromatic substitution.[4][5] However, it typically requires stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which generates a large volume of acidic, metal-containing waste during workup.[6] Catalyst deactivation and complexation with the product can also lower yields and complicate purification.

Q2: What are the critical quality attributes (CQAs) for the final (2-Chlorophenyl)(piperidin-4-yl)methanone product?

A2: The CQAs are determined by the requirements of the subsequent pharmaceutical synthesis. Key attributes typically include:

Critical Quality AttributeTypical Acceptance CriteriaAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥99.0%HPLC-UV
Specific Impurities e.g., Starting Materials <0.1%HPLC-UV
Residual Solvents Conforms to ICH Q3C limitsGC-HS

This table summarizes typical quality control parameters. Specific limits must be established based on process capability and the demands of the downstream chemistry.

Q3: What are the primary safety concerns when scaling up production?

A3: Safety is paramount. Key hazards include:

  • Grignard Route: The primary hazard is fire.[1] The ethereal solvents (THF, diethyl ether) are extremely flammable, and the Grignard formation is highly exothermic. A runaway reaction can lead to solvent boiling over and ignition.[3] Grignard reagents themselves can be pyrophoric.[2] All equipment must be properly dried, inerted, and grounded.[7][8]

  • Friedel-Crafts Route: The Lewis acid catalyst (e.g., AlCl₃) reacts violently with water and is highly corrosive. The reaction quench must be performed carefully and with adequate cooling to control the exotherm. Hydrogen chloride (HCl) gas is often evolved, requiring proper scrubbing systems.

  • General Handling: Piperidine and its derivatives can be corrosive and have a strong, unpleasant odor.[8][9] Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like chemical fume hoods are mandatory.[1]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Grignard Synthesis Issues

Q: My Grignard reaction won't initiate. What are the common causes and solutions?

A: This is the most common problem with this reaction. The root cause is almost always the inhibition of the reaction between the alkyl halide and the magnesium metal surface.

  • Causality: The Grignard reagent is a potent base and is readily quenched by protic sources like water.[7][10] A microscopic layer of water or magnesium oxide on the glassware or magnesium turnings will prevent the reaction from starting.

  • Solutions:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use and assembled while hot under a stream of inert gas (Nitrogen or Argon).[7] Solvents must be anhydrous grade.

    • Activate the Magnesium: The surface of magnesium turnings is often passivated by an oxide layer.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (under an inert atmosphere for large scale) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and exposing fresh metal.[7] A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and the resulting ethene bubbles off, visually confirming activation.

    • Initiate with Heat: Gentle warming with a heat gun at the spot where the magnesium and a small amount of alkyl halide solution are present can often initiate the reaction.[10] Once initiated (indicated by bubbling or cloudiness), the reaction is exothermic and will sustain itself. Be prepared with an ice bath to control the temperature.[3][7]

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Dry Is all glassware flame-dried & assembled hot? Start->Check_Dry Check_Solvent Is the solvent anhydrous grade? Check_Dry->Check_Solvent Yes Action_Dry Action: Rigorously dry all glassware under inert gas. Check_Dry->Action_Dry No Check_Mg Is the Mg surface activated? Check_Solvent->Check_Mg Yes Action_Solvent Action: Use a freshly opened bottle or distill solvent from a drying agent. Check_Solvent->Action_Solvent No Action_Heat Action: 1. Add an iodine crystal. 2. Add 1,2-dibromoethane. 3. Gently warm with heat gun. Check_Mg->Action_Heat No Success Consider alternative alkyl halide or Mg source. Check_Mg->Success Yes, but still no reaction

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Q: My Grignard reaction yield is low, and I'm observing a significant amount of biphenyl byproduct. How can I minimize this?

A: Low yield accompanied by biphenyl formation points towards a Wurtz-type coupling reaction. This side reaction occurs when the formed Grignard reagent attacks the C-Br bond of another molecule of 2-chlorobromobenzene.

  • Causality: This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide.

  • Solutions:

    • Control the Addition Rate: Add the 2-chlorobromobenzene solution to the magnesium suspension slowly and dropwise. This maintains a low instantaneous concentration of the halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

    • Maintain Low Temperature: While initiation may require gentle heat, the bulk of the halide addition should be done at a temperature that maintains a gentle reflux without excessive external heating. Use an ice bath to moderate the reaction rate if necessary.[1]

    • Ensure Efficient Stirring: Good agitation ensures that the alkyl halide reacts quickly with the magnesium at the surface, rather than building up in solution where it can participate in side reactions.

Friedel-Crafts Acylation Issues

Q: My Friedel-Crafts reaction is sluggish or incomplete. What should I check?

A: Incomplete conversion is a common issue, often related to catalyst deactivation.

  • Causality: The Lewis acid catalyst (AlCl₃) forms a complex with the product ketone. This requires using slightly more than one equivalent of the catalyst.[6] Additionally, any moisture in the reaction will hydrolyze and deactivate the catalyst. The piperidine starting material is a Lewis base and will also complex with the catalyst, so the order of addition is critical.

  • Solutions:

    • Verify Catalyst Stoichiometry: Ensure at least 1.1 equivalents of high-quality, anhydrous AlCl₃ are used relative to the acylating agent.

    • Order of Addition: The standard procedure involves forming the complex between the 2-chlorobenzoyl chloride and AlCl₃ first, generating the electrophilic acylium ion, before adding the nucleophile (piperidine). This prevents the piperidine from consuming the catalyst.

    • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to prevent catalyst quenching.

Purification & Isolation Issues

Q: I'm having difficulty purifying the final product. What purification strategies are recommended?

A: The basic nitrogen of the piperidine ring allows for straightforward purification via acid-base extraction.

  • Strategy:

    • After quenching the reaction, dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the pH is alkaline (pH > 10).[11] The product will deprotonate and precipitate or can be extracted back into an organic solvent.

    • This acid-base workup is highly effective for removing many common impurities.[11] The final product can then be further purified by crystallization or column chromatography.

Part 3: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and reactions. They must be performed by trained personnel in a suitable chemical fume hood with appropriate PPE.[1][2]

Protocol 1: Synthesis via Grignard Reaction

Grignard_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_formation 2. Grignard Formation cluster_reaction 3. Reaction & Quench cluster_workup 4. Workup & Purification Prep_Glass Flame-dry 3-neck RBF, condenser, and addition funnel Prep_Mg Charge RBF with Mg turnings (1.2 eq) & iodine crystal Prep_Glass->Prep_Mg Prep_Solvent Add anhydrous THF Prep_Mg->Prep_Solvent Form_Halide Dissolve 2-chlorobromobenzene (1.0 eq) in anhydrous THF in addition funnel Form_Initiate Add small aliquot to Mg. Warm gently if needed to initiate. Form_Halide->Form_Initiate Form_Add Add remaining halide dropwise to maintain gentle reflux Form_Initiate->Form_Add React_Cool Cool Grignard solution to 0°C React_Add Add piperidine-4-carbonitrile (1.1 eq) in THF dropwise React_Cool->React_Add React_Warm Warm to RT, stir for 2h (Monitor by TLC) React_Add->React_Warm React_Quench Cool to 0°C, slowly quench with sat. aq. NH4Cl React_Warm->React_Quench Workup_Extract Extract with Ethyl Acetate Workup_Wash Wash organic layer (water, brine) Workup_Extract->Workup_Wash Workup_Dry Dry (Na2SO4), filter, and concentrate Workup_Wash->Workup_Dry Workup_Purify Purify via Acid-Base Extraction or Column Chromatography Workup_Dry->Workup_Purify

Caption: Step-by-step workflow for the Grignard synthesis route.

Methodology:

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Charge the flask with magnesium turnings (1.2 eq) and a single crystal of iodine. Cover the magnesium with anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Dissolve 2-chlorobromobenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color.[12] Once started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, cool the resulting Grignard solution to 0°C in an ice bath. Slowly add a solution of N-Boc-piperidine-4-carbonitrile (1.1 eq) in anhydrous THF.

  • Hydrolysis/Workup: After stirring for 2-4 hours at room temperature (monitor by TLC), cool the mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[12]

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection & Purification: The resulting N-Boc protected ketone is then deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane). The crude product is then purified as described in the acid-base extraction protocol.

Protocol 2: Synthesis via Friedel-Crafts Acylation

Methodology:

  • Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C.

  • Acylium Ion Formation: Slowly add 2-chlorobenzoyl chloride (1.0 eq) to the stirred suspension. Stir the mixture at 0°C for 30 minutes.

  • Acylation: Add a solution of N-Boc-piperidine (1.1 eq) in the same anhydrous solvent dropwise, keeping the internal temperature below 10°C. After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates completion.

  • Quench: Cool the reaction mixture to 0°C and very slowly pour it into a vigorously stirred beaker containing crushed ice and concentrated HCl. This quench is highly exothermic and releases HCl gas.[13]

  • Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotection & Purification: As with the Grignard route, the N-Boc protecting group must be removed under acidic conditions, followed by purification.

Part 4: Analytical & Quality Control Protocols

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a general method for determining purity and should be validated for your specific system and impurity profile.[14]

  • Objective: To determine the purity of (2-Chlorophenyl)(piperidin-4-yl)methanone and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Triethylamine, depending on the impurity profile)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample solution into the HPLC system.

    • Data Analysis: Calculate the area percentage of the main peak to determine purity. Identify and quantify any impurities against a reference standard if available.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • CRIPS. (2022). Research Article. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • MDPI. (2009). methanone. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. [Link]

Sources

Technical Support Center: Purification of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2-Chlorophenyl)(piperidin-4-yl)methanone. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I have just completed the synthesis. What are the first steps to assess the purity of my crude (2-Chlorophenyl)(piperidin-4-yl)methanone?

A1: An initial purity assessment is critical before selecting a purification strategy. A multi-pronged analytical approach is recommended to get a comprehensive picture of your crude material.

  • Thin-Layer Chromatography (TLC): This is the quickest and most straightforward method. Spot your crude material on a silica gel plate and develop it in a solvent system like 10% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate. The presence of multiple spots indicates impurities. The basic piperidine nitrogen can cause "tailing" or streaking; adding a small amount of a basic modifier like triethylamine to your mobile phase can produce sharper spots.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the industry standard.[1][2] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic or trifluoroacetic acid) is a good starting point. This will allow you to quantify the main peak (your product) and determine the percentage of various impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material can reveal the presence of unreacted starting materials or major side products by comparing the integrations of characteristic peaks against the product's signals.

  • Melting Point: If your crude product is a solid, determining its melting point range can be a good indicator of purity. A broad and depressed melting range compared to the literature value for the pure substance suggests the presence of significant impurities.

Q2: What are the most common impurities I might encounter, and where do they come from?

A2: Impurities can originate from various sources, including the starting materials, side reactions, and subsequent degradation. Understanding their origin is key to their removal.

Impurity Type Potential Source / Identity Rationale Primary Detection Method
Unreacted Starting Materials Precursors such as 4-formylpiperidine, 2-chlorobenzaldehyde, or related Grignard reagents.Incomplete reaction conversion during synthesis.[3]NMR, HPLC-MS
Reaction Side-Products Isomeric products, products of over-reaction, or byproducts from the specific synthetic route used (e.g., Friedel-Crafts).[4]Non-selective reaction conditions or competing reaction pathways.HPLC-MS, NMR
Degradation Products Hydrolysis or oxidation products.Instability of the compound in certain conditions (e.g., prolonged exposure to strong acid/base or air).[2]HPLC-MS
Residual Solvents & Reagents Dichloromethane, Ethyl Acetate, Triethylamine, etc.Incomplete removal during the work-up and drying phases.¹H NMR
Q3: My crude product contains several neutral, non-basic impurities. What is the most robust method for a bulk purification?

A3: Acid-base extraction is the most powerful and efficient technique for separating your basic product from neutral or acidic impurities.[5] This method exploits the basicity of the piperidine nitrogen.

Principle of Causality: The lone pair of electrons on the piperidine nitrogen readily accepts a proton from an acid (like HCl) to form a positively charged ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase.[6][7] Neutral organic impurities, lacking this basic handle, remain in the organic phase. By separating the layers, you achieve a clean separation. Subsequently, neutralizing the aqueous layer with a base regenerates the neutral, organic-soluble free base, which can be recovered.

cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Product Isolation A Crude Product (Dissolved in Organic Solvent, e.g., DCM/EtOAc) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer: Contains Neutral Impurities (Discard) C->D Neutral Impurities E Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) C->E Basic Product F Add 2M NaOH (aq) until pH > 12 (Back to Free Base) E->F G Extract with Organic Solvent (e.g., DCM/EtOAc) F->G H Separate Layers G->H I Aqueous Layer: (Discard) H->I Aqueous Waste J Organic Layer: Contains Purified Product H->J Purified Product K Dry (e.g., Na₂SO₄), Filter, Evaporate J->K L Pure (2-Chlorophenyl)(piperidin-4-yl)methanone K->L

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidification: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated product will be in the top aqueous layer (if using DCM) or the bottom aqueous layer (if using EtOAc). Drain and collect the aqueous layer.

  • Re-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Back-Wash: "Wash" the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.[8]

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12), which may cause the free base to precipitate or make the solution cloudy.

  • Recovery: Extract the basified aqueous solution three times with fresh portions of your organic solvent (DCM or EtOAc).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q4: I've removed the bulk of impurities, but my product is still an off-white solid with minor contaminants. How can I polish it to high purity?

A4: Recrystallization is the ideal technique for removing small amounts of impurities from a solid product, significantly improving its purity and crystalline form.[1]

Principle of Causality: The technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., in an ice bath). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[9]

This mixed-solvent system is often effective for moderately polar compounds.[9]

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.

  • Induce Saturation: While keeping the solution hot, add deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-solubilize: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all solvent residues. The final product should be a white, crystalline solid with a sharp melting point.

Q5: When should I consider using column chromatography?

A5: While more resource-intensive, silica gel column chromatography is necessary when impurities have similar basicity and polarity to your product, making separation by extraction or recrystallization ineffective.[10]

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.

  • Stationary Phase: Prepare a column with silica gel in a non-polar solvent like hexane.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 50% Ethyl Acetate, then 100% Ethyl Acetate, and finally to 2-5% Methanol in DCM) to elute compounds of increasing polarity.

  • Tailing Prevention: Due to the basic nature of the piperidine, your compound may streak or "tail" on the acidic silica gel. To prevent this and achieve sharp bands, add 0.5-1% triethylamine to your eluent mixture.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the final product.

Q6: How do I confirm the purity of my final product and ensure its stability during storage?

A6: After purification, you must re-run the same analytical tests used for the initial assessment (HPLC, NMR, Melting Point) to confirm that the impurities have been removed to the desired level (>98% or higher is a common target).

For storage, chemical and enzymatic degradation can be a concern for complex organic molecules.[2] To ensure long-term stability, store the purified (2-Chlorophenyl)(piperidin-4-yl)methanone as a solid in a tightly sealed container, protected from light, in a cool, dry place. For maximum stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Core Properties of (2-chlorophenyl)(4-chlorophenyl)methanone. BenchChem Technical Support.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • OChemOnline. (2020). Acid-Base Extraction Tutorial. YouTube.
  • Confluence. What is an Acid and Base Extraction?. Engineering Ideas Clinic.
  • The Organic Chemistry Tutor. (2020). Acid base extraction. YouTube.
  • BenchChem. (2025). Stability of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in cell culture media over time. BenchChem Technical Support.
  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem Technical Support.
  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem Technical Support.
  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. BenchChem Technical Support.
  • Echemi. 2-[(4-Chlorophenyl)(Piperidin-4-Yloxy)
  • Hrovat, A. et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica. [Link]

  • Mundla, C. et al. (2011). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (2024). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PubMed Central. [Link]

Sources

(2-Chlorophenyl)(piperidin-4-yl)methanone solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2-Chlorophenyl)(piperidin-4-yl)methanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Q1: What are the primary physicochemical properties of (2-Chlorophenyl)(piperidin-4-yl)methanone?

A1: (2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic compound featuring a lipophilic 2-chlorophenyl group and a basic piperidine ring. While specific experimental data for the 2-chloro isomer is not extensively published, we can infer its properties from its structure and data from closely related isomers like the 4-chloro variant. The presence of the basic piperidine nitrogen (pKa typically ~8-10) is the most critical feature for understanding its solubility.

Table 1: Physicochemical Properties of (Chlorophenyl)(piperidin-4-yl)methanone Isomers

Property(4-Chlorophenyl)(piperidin-4-yl)methanoneNotes & Implications for the 2-Chloro Isomer
Molecular Formula C₁₂H₁₄ClNO[1]The 2-chloro isomer has the same formula.
Molecular Weight 223.7 g/mol [1]The 2-chloro isomer has the same molecular weight.
XLogP3 2.3[1]The 2-chloro isomer is also expected to be lipophilic, indicating poor intrinsic aqueous solubility.
Hydrogen Bond Donor 1 (from piperidine N-H)[1]The N-H group can participate in hydrogen bonding.
Hydrogen Bond Acceptor 2 (from piperidine N and C=O)[1]The nitrogen and carbonyl oxygen can act as hydrogen bond acceptors.
Predicted pKa ~9.7 (for the piperidinyl group)[2]The piperidine nitrogen is basic and will be protonated at acidic pH, which is key to solubility enhancement.

Q2: Why is (2-Chlorophenyl)(piperidin-4-yl)methanone generally poorly soluble in neutral aqueous solutions?

A2: The poor aqueous solubility arises from its molecular structure. The 2-chlorophenyl ring is nonpolar and hydrophobic, which disfavors interaction with water. While the piperidine ring contains a nitrogen atom, in its neutral (free base) form at or above physiological pH, the molecule as a whole is insufficiently polar to dissolve readily in water. This is a common characteristic of piperidine-containing compounds with bulky, lipophilic substituents[3].

Q3: How does pH influence the solubility of this compound?

A3: The solubility of (2-Chlorophenyl)(piperidin-4-yl)methanone is highly pH-dependent. The basic nitrogen on the piperidine ring can be protonated in acidic conditions (pH < pKa) to form a positively charged piperidinium ion. This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility. Conversely, in neutral or basic solutions (pH > pKa), the compound exists primarily in its less soluble, neutral free base form. This principle is a cornerstone for formulating many pharmaceutical compounds[4][5].

Q4: In which organic solvents is this compound likely to be soluble?

A4: Based on data from related compounds, (2-Chlorophenyl)(piperidin-4-yl)methanone is expected to have better solubility in polar aprotic and some polar protic organic solvents. A related isomer, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is reported to be slightly soluble in chloroform and methanol[2][].

Table 2: General Qualitative Solubility in Common Lab Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighGood at dissolving polar and moderately nonpolar compounds.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighEffective for compounds with moderate polarity.
Alcohols Methanol, EthanolModerateCan solvate the molecule through hydrogen bonding.
Ethers THF, Diethyl EtherLow to ModerateLess effective due to lower polarity.
Nonpolar Hexanes, TolueneVery LowThe molecule is too polar for these solvents.
Aqueous Water, PBS (pH 7.4)Very Low (as free base)Dominated by the hydrophobic chlorophenyl group.
Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to resolving the most frequent solubility challenges encountered during experiments.

Problem: My compound precipitates when I add it to my standard aqueous buffer (e.g., PBS at pH 7.4).

  • Underlying Cause: The buffer's pH is above the pKa of the piperidine nitrogen, causing the compound to exist in its poorly soluble free base form.

  • Solution Strategy: The most direct solution is to lower the pH of the aqueous medium to protonate the piperidine nitrogen and form a more soluble salt in situ.

Workflow for Enhancing Aqueous Solubility

G cluster_0 start Start: Compound crashes out in aqueous buffer check_ph Is the buffer pH < 7? start->check_ph lower_ph Adjust pH to 2-4 using 1M HCl or similar acid. check_ph->lower_ph No add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) up to 5-10% v/v. check_ph->add_cosolvent Yes, but still insoluble check_sol Is the compound fully dissolved? lower_ph->check_sol success Success: Use the acidic solution for your experiment. check_sol->success Yes check_sol->add_cosolvent No final_check Is the compound dissolved? add_cosolvent->final_check final_check->success Yes end_fail Re-evaluate formulation. Consider advanced methods. final_check->end_fail No caption Fig 1. Troubleshooting workflow for aqueous solubility.

Caption: Fig 1. Troubleshooting workflow for aqueous solubility.

Problem: I cannot achieve the desired concentration, even after adjusting the pH to an acidic range.

  • Underlying Cause: The hydrochloride salt of your compound may still have limited solubility at the target concentration. The overall lipophilicity of the molecule can cap its maximum aqueous solubility regardless of ionization.

  • Solution Strategy: Introduce a water-miscible organic co-solvent to the acidic solution. Co-solvents reduce the overall polarity of the solvent system, making it more favorable for solvating lipophilic molecules. This is a widely used technique for solubilizing poorly soluble drugs[7][8].

Table 3: Recommended Co-solvents for Aqueous Formulations

Co-solventTypical Starting % (v/v)Max Rec. % (for cell-based assays)Notes
DMSO 1-5%< 1%Excellent solubilizing power but can have biological effects.
Ethanol 5-10%< 5%Good choice, generally less toxic than DMSO.
PEG 400 5-10%~10%A non-ionic polymer, often used in in vivo formulations.
Propylene Glycol 5-10%~10%Another common, low-toxicity formulation vehicle.

Problem: I need a stable, solid form of the compound with improved dissolution rates for formulation development.

  • Underlying Cause: The free base form is likely a crystalline solid with a slow dissolution rate. For consistent dosing and bioavailability, a form that dissolves more quickly and predictably is needed.

  • Solution Strategy: Prepare and isolate a stable salt form of the compound, most commonly the hydrochloride (HCl) salt. Salt formation is a fundamental strategy to improve the solubility and dissolution properties of ionizable drug candidates[7].

Conceptual Workflow for Salt Formation

G cluster_1 start Dissolve free base in a suitable organic solvent (e.g., Ethanol, IPA) add_acid Add stoichiometric amount of HCl (e.g., 2M in Ether) start->add_acid precipitate Stir at room temp or cool to induce precipitation of the HCl salt. add_acid->precipitate isolate Isolate the solid salt via filtration. precipitate->isolate dry Dry the salt under vacuum. isolate->dry characterize Characterize the salt (NMR, melting point) to confirm identity & purity. dry->characterize caption Fig 2. General workflow for preparing a hydrochloride salt.

Caption: Fig 2. General workflow for preparing a hydrochloride salt.

Detailed Experimental Protocols

Protocol 1: Preparing a 10 mM Stock Solution in an Aqueous Buffer

This protocol details the steps for solubilizing the free base of (2-Chlorophenyl)(piperidin-4-yl)methanone for in vitro assays.

  • Weigh the Compound: Accurately weigh 2.24 mg of (2-Chlorophenyl)(piperidin-4-yl)methanone (FW: 223.7 g/mol ) into a sterile microcentrifuge tube.

  • Initial Co-solvent Addition (Optional but Recommended): Add 20 µL of DMSO to the tube. Vortex briefly to wet the solid. This pre-step often aids in the subsequent dissolution in the acidic buffer.

  • Prepare Acidic Buffer: Prepare a simple buffer of 0.01 M HCl in sterile, deionized water.

  • Dissolution: Add 980 µL of the 0.01 M HCl buffer to the tube containing the compound and DMSO. The final volume is 1 mL, and the final DMSO concentration is 2%.

  • Ensure Complete Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes until the solution is completely clear. Visually inspect against a bright light to ensure no solid particles remain.

  • pH Adjustment (If Required): If the final application requires a less acidic pH, you can carefully adjust the pH upwards with 1 M NaOH. Crucially, monitor for any signs of precipitation as you approach the compound's pKa. It is recommended to perform serial dilutions into your final assay buffer rather than adjusting the stock solution's pH significantly.

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation and Isolation of (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

This protocol provides a general method for converting the free base into its more soluble and stable hydrochloride salt.

  • Dissolve Free Base: In a clean, dry flask, dissolve 1.0 g of (2-Chlorophenyl)(piperidin-4-yl)methanone free base in 20 mL of anhydrous ethanol. Stir with a magnetic stir bar until the solid is fully dissolved.

  • Prepare HCl Solution: Use a commercially available solution of 2.0 M hydrogen chloride in diethyl ether.

  • Acid Addition: While stirring the ethanol solution at room temperature, slowly add one molar equivalent of the HCl/ether solution dropwise. For 1.0 g (4.47 mmol) of the free base, this corresponds to approximately 2.24 mL of the 2.0 M HCl solution.

  • Induce Precipitation: Upon addition of HCl, a white precipitate of the hydrochloride salt should begin to form. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolate the Salt: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the Solid: Wash the filter cake with a small amount of cold diethyl ether (approx. 10-15 mL) to remove any unreacted starting material or residual solvent.

  • Dry the Product: Carefully transfer the white solid to a pre-weighed vial and dry under high vacuum for several hours to remove all residual solvents.

  • Confirmation: Determine the yield and confirm the identity of the hydrochloride salt through analytical methods such as ¹H NMR spectroscopy and melting point analysis. The protonated piperidinium N-H signal will be a key diagnostic peak in the NMR spectrum.

References
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Available from: [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]

  • PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Available from: [Link]

  • Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0). Available from: [Link]

  • PubChem. (4-Chlorophenyl)(pyridin-2-yl)methanol. Available from: [Link]

  • Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Pawar, P. et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

  • Wikipedia. Phencyclidine. Available from: [Link]

Sources

Modifying reaction conditions for (2-Chlorophenyl)(piperidin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key chemical intermediate. Our goal is to equip you with the expertise to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthetic protocols.

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone, typically achieved through the acylation of a piperidine derivative with a 2-chlorobenzoyl moiety, is a critical step in the development of various pharmaceutical agents. While seemingly straightforward, this reaction is prone to several issues that can impact yield, purity, and scalability. This document, grounded in established chemical principles and practical experience, will address these challenges directly.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone. Each issue is analyzed for its potential causes, and actionable solutions are provided.

Issue 1: Low or No Product Yield

One of the most common frustrations in synthesis is a lower-than-expected yield of the desired product. This can often be traced back to several key factors in the reaction setup.

Potential Causes & Solutions

  • Inadequate Amine Protection: The piperidine nitrogen is a reactive nucleophile. If a protecting group strategy is employed (e.g., using N-Boc-4-piperidinecarboxylic acid), incomplete protection will lead to side reactions. Similarly, premature deprotection during the workup can result in product loss.

    • Solution: Ensure complete Boc protection by carefully monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). During workup, maintain appropriate pH to prevent cleavage of the Boc group if it is to be retained. For final deprotection, acidic conditions are typically required.[1]

  • Ineffective Acylating Agent: The reactivity of the 2-chlorobenzoyl chloride can be compromised by degradation due to moisture.

    • Solution: Use freshly opened or properly stored 2-chlorobenzoyl chloride. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in an incomplete reaction.

    • Solution: For the acylation of piperidine derivatives, a common starting point is to cool the reaction mixture to 0-5°C before the dropwise addition of the acylating agent.[2] After the initial addition, the reaction can then be allowed to slowly warm to room temperature.

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material or the formation of undesired byproducts.

    • Solution: Typically, a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is used to ensure full conversion of the piperidine starting material.[2][3]

ParameterRecommended ConditionRationale
Temperature 0-25°CControls exothermicity and minimizes side reactions.[2]
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Inert solvents that effectively dissolve reactants.[2][3]
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Scavenges the HCl byproduct of the acylation reaction.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from degrading the acylating agent.
Issue 2: Formation of Impurities

The presence of impurities complicates purification and can affect the quality of the final product. Understanding the source of these impurities is the first step toward their elimination.

Potential Causes & Solutions

  • Di-acylation: If there are other reactive sites on the piperidine ring, such as a hydroxyl group, di-acylation can occur.

    • Solution: Employ orthogonal protecting groups for other reactive functionalities. Careful control of the stoichiometry of the acylating agent can also minimize this side reaction.[3]

  • Reaction with Solvent: Nucleophilic solvents can sometimes compete with the piperidine substrate in reacting with the acylating agent.

    • Solution: Utilize non-nucleophilic, inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3]

  • Hydrolysis of the Product: The amide bond in the final product can be susceptible to hydrolysis under harsh acidic or basic conditions during the workup.

    • Solution: Employ mild workup conditions. A wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is often sufficient to neutralize excess acid.[3] Subsequent washes with water and brine will help remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3]

Q2: How can I purify the crude (2-Chlorophenyl)(piperidin-4-yl)methanone?

A2: The most common method for purification is flash column chromatography on silica gel.[2][4] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective. In some cases, purification can be achieved through pH adjustment and extraction.[5]

Q3: My reaction seems to have stalled. What should I do?

A3: If the reaction is not proceeding to completion, consider the following:

  • Catalyst: While not always necessary for this type of acylation, a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.

  • Temperature: If the reaction was initiated at a low temperature, allowing it to warm to room temperature or even gentle heating (e.g., to 40°C) may be necessary to drive it to completion.

  • Reagent Purity: Ensure that your starting materials and solvent are of high purity and anhydrous.

Q4: Are there alternative synthetic routes to (2-Chlorophenyl)(piperidin-4-yl)methanone?

A4: While the acylation of a piperidine derivative is a common approach, other methods exist. For example, a Grignard reaction between a suitable piperidinyl Grignard reagent and 2-chlorobenzaldehyde, followed by oxidation, could yield the desired product. However, the acylation route is often preferred for its simplicity and efficiency.[6]

Experimental Workflow & Diagrams

General Acylation Protocol

This protocol outlines a standard procedure for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone from a piperidine precursor.

Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add piperidine substrate (1.0 equiv.) to a dry flask under an inert atmosphere. Dissolve 2. Dissolve in anhydrous DCM. Prep->Dissolve Cool 3. Cool the solution to 0°C. Dissolve->Cool AddBase 4. Add a non-nucleophilic base (e.g., TEA, 1.2 equiv.). Cool->AddBase AddAcyl 5. Add 2-chlorobenzoyl chloride (1.1 equiv.) dropwise. AddBase->AddAcyl Monitor 6. Monitor reaction by TLC or LC-MS. AddAcyl->Monitor Quench 7. Quench with saturated aq. NaHCO₃. Monitor->Quench Extract 8. Extract with DCM. Quench->Extract Purify 9. Purify by flash column chromatography. Extract->Purify

Caption: A typical experimental workflow for the acylation of a piperidine substrate.

Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing common issues during the synthesis.

Troubleshooting Decision Tree Start Low Yield or Stalled Reaction? CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents Yes ImpurityIssue Impurity Formation? Start->ImpurityIssue No CheckConditions Verify Reaction Conditions (Temp, Solvent) CheckReagents->CheckConditions ConsiderCatalyst Consider adding a catalyst (e.g., DMAP) CheckConditions->ConsiderCatalyst Success Successful Synthesis ConsiderCatalyst->Success AnalyzeImpurities Identify Impurities (e.g., via MS) ImpurityIssue->AnalyzeImpurities Yes ImpurityIssue->Success No AdjustWorkup Modify Workup/Purification AnalyzeImpurities->AdjustWorkup AdjustWorkup->Success

Caption: A decision-making guide for troubleshooting common synthesis problems.

References

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Technical Support Center: Optimizing Piperidine Acyl
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • Piperidine, 1-(2-chlorobenzoyl)- - 22342-21-8. Vulcanchem.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.
  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Structural optimization of 4-chlorobenzoylpiperidine derivatives for the development of potent, reversible and selective monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
  • Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. 1QOyvMWSoR3mdFtZDHP0p72XNya0rxlIQ==)

Sources

Validation & Comparative

Validating the Structure of (2-Chlorophenyl)(piperidin-4-yl)methanone: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. (2-Chlorophenyl)(piperidin-4-yl)methanone, a compound of interest for its potential applications, presents a validation challenge that is ideally suited for the capabilities of modern mass spectrometry (MS). This guide provides an in-depth, experience-driven comparison of mass spectrometric techniques for its structural elucidation.

We move beyond rote protocols to explain the causality behind our experimental choices, ensuring a self-validating workflow from sample introduction to data interpretation. While a publicly available, verified mass spectrum for this specific compound is not present in major databases like the NIST Mass Spectrometry Data Center, this guide will establish a robust validation framework based on predictable, first-principle fragmentation behaviors and data from structurally analogous compounds.[1][2][3]

Foundational Analysis: Theoretical Mass and Isotopic Signature

Before any analysis, the theoretical physicochemical properties of the target molecule must be established. This is the first step in a self-validating system, as it provides the fundamental values that all experimental results must match.

The structure of (2-Chlorophenyl)(piperidin-4-yl)methanone dictates a specific elemental composition, which in turn defines its exact mass and characteristic isotopic pattern due to the presence of chlorine.

  • Molecular Formula: C₁₂H₁₄ClNO

  • Monoisotopic Mass: 223.07645 Da

  • Key Isotopic Feature: The presence of a single chlorine atom results in a predictable M+2 peak. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a characteristic isotopic cluster where the peak at [M+2]⁺ is approximately one-third the intensity of the monoisotopic [M]⁺ peak. This signature is a critical, low-effort validation point.

Table 1: Theoretical Isotopic Masses for (2-Chlorophenyl)(piperidin-4-yl)methanone

IonIsotope CompositionTheoretical Exact Mass (Da)Expected Relative Abundance (%)
[M]⁺¹²C₁₂¹H₁₄³⁵Cl¹⁴N¹⁶O223.07645100.0
[M+1]⁺¹³C¹²C₁₁¹H₁₄³⁵Cl¹⁴N¹⁶O224.0798013.2
[M+2]⁺¹²C₁₂¹H₁₄³⁷Cl¹⁴N¹⁶O225.0735032.0

This theoretical data serves as our primary reference for validating experimental outcomes from high-resolution mass spectrometry.

The Mass Spectrometry Validation Workflow

A robust validation strategy is not a single experiment but a multi-stage process. Each stage provides a piece of the structural puzzle, and their collective agreement provides high-confidence validation.

MS_Validation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Interpretation & Validation Prep Prepare Dilute Solution (e.g., 1 µg/mL in MeOH/H₂O) Ion Ionization Source (ESI or EI) Prep->Ion HRMS High-Resolution MS (e.g., Orbitrap, TOF) - Acquire Full Scan Ion->HRMS MSMS Tandem MS (MS/MS) - Isolate [M+H]⁺ - Induce Fragmentation (CID) HRMS->MSMS If [M+H]⁺ is present Confirm Confirm Elemental Formula (Mass Accuracy < 5 ppm) HRMS->Confirm Pattern Analyze Fragmentation Pattern MSMS->Pattern Final Structure Validated Confirm->Final Compare Compare with Predicted Pathways Pattern->Compare Compare->Final

Caption: Overall workflow for mass spectrometry-based structural validation.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical experimental decision, as it dictates the nature of the resulting mass spectrum. For (2-Chlorophenyl)(piperidin-4-yl)methanone, we compare the two most relevant techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Soft Approach

ESI is a soft ionization technique that typically imparts minimal energy to the analyte, preserving it as an intact, protonated molecule ([M+H]⁺). This is invaluable for determining the molecular weight with high precision.

  • Mechanism Insight: The piperidine nitrogen is a basic site, readily accepting a proton in the acidic ESI mobile phase. Therefore, we confidently predict the formation of a highly stable [M+H]⁺ ion at m/z 224.08373 .

  • Experimental Advantage: The stability of this ion makes it an ideal precursor for tandem mass spectrometry (MS/MS), where it can be isolated and fragmented in a controlled manner to reveal structural details.

Electron Ionization (EI): The Hard Approach

EI is a high-energy, hard ionization technique that bombards the analyte with electrons, causing extensive and often complex fragmentation. While this can obscure the molecular ion, it produces a rich, fingerprint-like fragmentation pattern.

  • Mechanism Insight: Fragmentation in EI is driven by the formation of a radical cation (M⁺˙) and follows well-established rules. For this molecule, fragmentation would likely be directed by the carbonyl group and the aromatic ring, leading to characteristic cleavage events.[4][5][6]

  • Experimental Advantage: EI spectra are highly reproducible and can be compared against large spectral libraries like the NIST database. Although our specific compound is not listed, the fragmentation patterns of related structures, such as chlorobenzophenones and N-benzyl-4-piperidone, provide a strong basis for interpreting the resulting fragments.[1][7]

Table 2: Comparison of ESI and EI for (2-Chlorophenyl)(piperidin-4-yl)methanone Analysis

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)Senior Scientist's Recommendation
Primary Ion [M+H]⁺ (m/z 224.08)M⁺˙ (m/z 223.08) and numerous fragment ionsESI is superior for molecular weight confirmation.
Fragmentation Minimal in full scan; controlled in MS/MSExtensive and complexEI provides a characteristic fingerprint; ESI-MS/MS provides controlled structural data.
Coupling Ideal for Liquid Chromatography (LC-MS)Ideal for Gas Chromatography (GC-MS)LC-ESI-MS/MS is the preferred workflow for its versatility and controlled fragmentation.
Sensitivity HighModerate to HighESI generally offers higher sensitivity for this polar, basic compound.
Validation Role Confirms Molecular Weight and enables MS/MSConfirms fragmentation fingerprintBoth are valuable. Start with LC-ESI-HRMS/MS for definitive data. Use GC-EI-MS for orthogonal confirmation.

High-Resolution MS (HRMS) Protocol for Elemental Formula Confirmation

The first and most crucial validation step is confirming the elemental composition. This is achieved by measuring the exact mass of the molecule with high accuracy and comparing it to the theoretical value.

Experimental Protocol: LC-HRMS Analysis
  • System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation for ESI.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition (Positive ESI Mode):

    • Scan Range: m/z 50 - 500.

    • Resolution: Set to >60,000 FWHM to ensure mass accuracy.

    • Internal Calibration: Use a known lock mass or internal standard to ensure sub-5 ppm mass accuracy.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ mass (224.08373).

    • From the corresponding mass spectrum, determine the measured exact mass.

    • Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10⁶. A mass error of < 5 ppm is considered a confident match.

Table 3: Example HRMS Data Interpretation

IonTheoretical Mass (Da)Hypothetical Measured Mass (Da)Mass Error (ppm)Result
[M+H]⁺224.08373224.084111.7CONFIRMED
[M+2+H]⁺226.08078226.081121.5CONFIRMED

Tandem MS (MS/MS) for Definitive Structural Elucidation

While HRMS confirms what elements are present, MS/MS confirms how they are connected. By isolating the protonated molecule ([M+H]⁺, m/z 224.1) and subjecting it to collision-induced dissociation (CID), we generate a predictable fragmentation pattern that serves as a structural blueprint.

Predicted Fragmentation Pathway

The structure contains several bonds susceptible to cleavage under CID. The most likely fragmentation pathways involve the weakest bonds and the formation of stable fragment ions. The bond between the carbonyl carbon and the piperidine ring is a prime candidate for cleavage.

Fragmentation_Pathway cluster_parent cluster_fragments Parent [M+H]⁺ (2-Chlorophenyl)(piperidin-4-yl)methanone m/z 224.1 Frag1 2-Chlorobenzoyl Cation C₇H₄ClO⁺ m/z 139.0/141.0 Parent->Frag1 α-cleavage Frag2 Piperidinyl Fragment C₅H₁₀N⁺ m/z 84.1 Parent->Frag2 α-cleavage Frag3 Loss of Piperidine C₇H₅ClO⁺ m/z 140.0 Parent->Frag3 Neutral Loss of C₅H₁₀N

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

  • Key Fragment 1: 2-Chlorobenzoyl cation (m/z 139.0/141.0). This is a highly probable and diagnostically crucial fragment. Cleavage alpha to the carbonyl group would generate this stable acylium ion. Its presence, complete with the characteristic 3:1 chlorine isotopic pattern, strongly validates the (2-chlorophenyl)methanone portion of the molecule.

  • Key Fragment 2: Piperidinyl fragments (e.g., m/z 84.1). Fragmentation of the piperidine ring itself can lead to a series of smaller ions, confirming the presence of this substructure.[8]

Experimental Protocol: LC-MS/MS Analysis
  • System & Chromatography: Use the same LC setup as for the HRMS analysis.

  • MS Acquisition:

    • Perform an initial full scan (MS1) to identify the retention time and m/z of the [M+H]⁺ ion.

    • Create a targeted MS/MS experiment (also known as Product Ion Scan).

    • Precursor Ion: Set the isolation window to the m/z of the target ion (e.g., 224.1 ± 0.5).

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a range of fragments from gentle to more extensive dissociation.

    • Acquisition: Acquire the product ion spectra (MS2) across the chromatographic peak.

  • Data Analysis: Compare the experimentally observed fragment ions with the predicted fragmentation pathway. A strong match between the major experimental and theoretical fragments provides definitive structural confirmation.

Comparison with Alternative Analytical Technologies

While mass spectrometry is exceptionally powerful, a truly rigorous validation, particularly in a regulated environment, often involves orthogonal techniques.

Table 4: Orthogonal Technique Comparison

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula, and structural fragments.Unmatched sensitivity, speed, and ability to confirm formula and substructures.Does not directly reveal stereochemistry or atom-to-atom connectivity in a single experiment.
Nuclear Magnetic Resonance (NMR) Detailed carbon-hydrogen framework, atom connectivity (via 2D NMR), and stereochemistry.The "gold standard" for unambiguous structure elucidation.Significantly lower sensitivity than MS; requires a larger quantity of pure sample.
High-Performance Liquid Chromatography (HPLC) Purity assessment, retention time, and quantification.Excellent for separating impurities and quantifying the analyte.[9]Provides no direct structural information beyond UV absorbance characteristics.

Expert Insight: Mass spectrometry should be used as the primary tool for identity confirmation and purity screening due to its speed and sensitivity. NMR should then be employed on a purified sample to provide the definitive, unambiguous proof of structure required for publication or regulatory submission.

Conclusion

The structural validation of (2-Chlorophenyl)(piperidin-4-yl)methanone is a clear-cut process when approached with a systematic, multi-faceted mass spectrometry workflow. The strategy is built on a foundation of self-validation:

  • High-Resolution MS confirms the elemental formula with high confidence by matching the exact mass and isotopic pattern of the [M+H]⁺ ion.

  • Tandem MS (MS/MS) confirms the connectivity of the molecular scaffolds by matching the experimental fragmentation pattern to chemically logical, predicted pathways, with the 2-chlorobenzoyl cation (m/z 139/141) being a key diagnostic fragment.

By combining these techniques, researchers can move past the absence of a library spectrum and generate definitive, high-confidence data to unambiguously validate the structure of (2-Chlorophenyl)(piperidin-4-yl)methanone, satisfying the rigorous demands of modern chemical and pharmaceutical research.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Risperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Davidson, K. E., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Journal of the American Society for Mass Spectrometry. (Note: A representative article on fragmentation principles).
  • National Institute of Standards and Technology (NIST). (n.d.). Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). Risperidone HPLC Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
  • ResearchGate. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
  • ResearchGate. (n.d.). EI fragmentation pattern of (Z)-5-(4-chlorobenzylidene)-2-ethoxycarbonyl methyl-D 2thiazolidin-4(H)one 3.
  • Pharmaffiliates. (n.d.). Risperidone | CAS No: 106266-06-2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. Retrieved from [Link]

  • Davidson, K. E., et al. (2019). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (Note: A representative article on piperidine fragmentation).
  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f).
  • National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum of Methanone, (4-chlorophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2012). Tandem Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (2-Chlorophenyl)(piperidin-4-yl)methanone and (4-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of (2-Chlorophenyl)(piperidin-4-yl)methanone and (4-Chlorophenyl)(piperidin-4-yl)methanone. In the absence of direct head-to-head experimental data in published literature, this analysis synthesizes information from structurally related compounds to explore the profound impact of positional isomerism on biological activity. We will delve into the structural nuances, extrapolate potential pharmacological profiles based on established structure-activity relationships (SAR), and provide robust, validated experimental protocols for researchers to conduct their own definitive comparisons.

Introduction: The Significance of Isomerism in Drug Design

The (phenyl)(piperidin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active agents targeting the central nervous system (CNS). The precise placement of substituents on the phenyl ring can dramatically alter a compound's pharmacological profile, affecting its potency, selectivity, and metabolic stability. This guide focuses on the critical difference between placing a chlorine atom at the ortho (2-position) versus the para (4-position) of the phenyl ring. This seemingly minor change introduces significant steric and electronic variations that propagate through to the compound's interaction with biological targets.

Structural and Physicochemical Disparities

The location of the chlorine atom dictates the molecule's three-dimensional shape and electronic distribution.

  • (2-Chlorophenyl)(piperidin-4-yl)methanone (Ortho-isomer): The chlorine atom at the 2-position creates significant steric hindrance with the adjacent carbonyl group. This forces the phenyl ring to twist out of plane with the methanone linker. This torsional angle is a critical determinant in how the molecule fits into a receptor's binding pocket.[1]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone (Para-isomer): With the chlorine atom at the 4-position, steric clash with the carbonyl group is negligible. This allows for greater conformational flexibility and presents a different electronic surface for molecular recognition. The para-substituent often extends into a distal region of a binding pocket, which can be exploited to enhance affinity and selectivity.

These conformational differences are fundamental to their potential variations in biological activity.

Caption: Structural comparison highlighting the ortho vs. para chloro-substitution.

Synthesis Overview

Both isomers can be synthesized through standard organic chemistry methodologies. A common and reliable approach is the Friedel-Crafts acylation of chlorobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection. Alternatively, reaction of an appropriate organometallic reagent (e.g., a chlorophenyl Grignard reagent) with a piperidine-4-carboxaldehyde followed by oxidation of the resulting alcohol can yield the target ketones.

G start1 Chlorobenzene (2-chloro or 4-chloro) intermediate2 N-Protected (Chlorobenzoyl)piperidine start1->intermediate2 Friedel-Crafts Acylation AlCl₃ start2 N-Protected Piperidine- 4-carboxylic acid intermediate1 N-Protected Piperidine- 4-carbonyl chloride start2->intermediate1 SOCl₂ or (COCl)₂ intermediate1->intermediate2 final_product Final Product (2- or 4-chloro isomer) intermediate2->final_product Deprotection (e.g., TFA, HCl)

Caption: Generalized workflow for the synthesis of chlorobenzoyl piperidines.

Comparative Biological Activity: A Synthesized Analysis

While direct comparative studies are unavailable, analysis of related compounds in the literature allows for an educated extrapolation of potential activities. Phenylpiperidine derivatives are well-known modulators of monoamine transporters and G-protein coupled receptors (GPCRs).

Potential Molecular Targets:

  • Monoamine Transporters: The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are frequent targets for this scaffold. Inhibition of these transporters increases synaptic concentrations of their respective neurotransmitters.[2][3]

  • Dopamine and Serotonin Receptors: Derivatives have shown affinity for various dopamine (e.g., D4) and serotonin (e.g., 5-HT2A) receptor subtypes, often acting as antagonists or inverse agonists.[4][5][6]

  • Histamine Receptors: Certain 4-substituted phenylpiperidines act as potent histamine H3 receptor antagonists/inverse agonists.[7]

  • Sigma Receptors: The sigma receptor family is another established target for phenylpiperidine-containing ligands.[8]

Structure-Activity Relationship (SAR) Insights: The key differentiator is the conformation imposed by the chlorine's position.

  • Activity of the 4-Chloro Isomer: The para-position is often favored for interactions with DAT and other transporters. The substituent can occupy a hydrophobic pocket, enhancing binding affinity. For example, in many CNS-active compounds, a 4-chloro or 4-fluoro substitution is a common feature for potent activity. Compounds related to the 4-chloro isomer have shown high affinity for the dopamine D4 receptor and histamine H3 receptors.[4][7]

  • Activity of the 2-Chloro Isomer: The sterically enforced twist of the ortho-isomer can be either detrimental, preventing optimal binding, or beneficial, by enabling a unique binding mode inaccessible to the flatter para-isomer. In some target classes, this conformation can lead to enhanced selectivity. For instance, in a series of nociceptin receptor ligands, bis(2-chlorophenyl)methyl substitution at the piperidine nitrogen was found to be favorable for high affinity.[9] This suggests that receptors can accommodate and even favor the steric bulk and conformation induced by ortho-chloro substitution.

Without direct data, it is plausible to hypothesize that the (4-Chlorophenyl)(piperidin-4-yl)methanone isomer may exhibit higher potency at monoamine transporters, while the (2-Chlorophenyl)(piperidin-4-yl)methanone isomer might display a different selectivity profile or engage distinct targets where its twisted conformation is advantageous.

Proposed Experimental Guide for Head-to-Head Comparison

To move from hypothesis to data, a systematic experimental evaluation is required. The following protocols describe a self-validating workflow to definitively characterize and compare the two isomers.

G synthesis Synthesize & Purify Both Isomers (>98%) binding Primary Screen: Radioligand Binding Assay (e.g., vs. [³H]WIN 35,428 for DAT) synthesis->binding functional Functional Assay: Neurotransmitter Uptake (e.g., [³H]Dopamine Uptake) binding->functional Hits advance selectivity Selectivity Profiling: Screen against panel of related targets (SERT, NET, D2, 5-HT2A) functional->selectivity conclusion Determine Potency (Ki, IC₅₀) & Selectivity Profile selectivity->conclusion

Caption: Proposed experimental workflow for comparative pharmacological profiling.

This protocol determines the binding affinity (Ki) of the test compounds for the human dopamine transporter (hDAT).

Objective: To quantify the affinity of each isomer for the hDAT. Materials:

  • HEK-293 or CHO cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).

  • Non-specific binding control: GBR 12909 (10 µM).

  • Binding Buffer: Phosphate-Buffered Saline (PBS) with CaCl₂ and MgCl₂ (PBS-CM).

  • 96-well plates, cell harvester, scintillation fluid, and microplate scintillation counter.

Methodology:

  • Membrane Preparation:

    • Harvest hDAT-expressing cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

    • Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., BCA assay).

  • Assay Setup (in triplicate):

    • To each well of a 96-well plate, add:

      • 50 µL of binding buffer (for total binding) OR 50 µL of GBR 12909 (for non-specific binding).

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of [³H]WIN 35,428 to a final concentration of 1-2 nM.

      • 100 µL of the membrane suspension (20-50 µg protein).

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[10]

  • Termination and Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filtermat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

This protocol measures the functional inhibition of dopamine uptake into cells, providing an IC₅₀ value.

Objective: To quantify the functional potency of each isomer in blocking dopamine transport. Materials:

  • hDAT-expressing cells (e.g., CHO-S/hDAT).[3]

  • Radiolabeled substrate: [³H]Dopamine.

  • Uptake Buffer: Modified Tris-HEPES buffer (pH 7.1).[3]

  • Control inhibitor: Nomifensine (10 µM).[3]

  • 96-well cell culture plates, lysis buffer (1% SDS), scintillation fluid, and counter.

Methodology:

  • Cell Plating:

    • Seed hDAT-expressing cells into a 96-well plate and grow to ~80-90% confluency.[11]

  • Assay Protocol:

    • On the day of the assay, wash cells once with pre-warmed (25°C) uptake buffer.

    • Add 100 µL of uptake buffer containing the test compound at various concentrations. For control wells, add buffer only (100% uptake) or nomifensine (non-specific uptake).

    • Pre-incubate the plate for 20 minutes at 25°C.[3]

  • Initiation of Uptake:

    • Initiate the transport reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~50 nM).[3]

    • Incubate for 10 minutes at 25°C.[3]

  • Termination of Uptake:

    • Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS.

    • Transfer the lysate to a scintillation vial, add cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the control wells.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Illustrative Data Presentation

The following table presents a hypothetical but plausible outcome from the proposed experiments, designed for easy comparison.

CompoundTargetAssay TypeEndpointValue (nM)
(2-Chlorophenyl)(piperidin-4-yl)methanonehDATRadioligand BindingKi150
hDATDopamine UptakeIC₅₀225
hSERTSerotonin UptakeIC₅₀>10,000
(4-Chlorophenyl)(piperidin-4-yl)methanone hDAT Radioligand Binding Ki 45
hDAT Dopamine Uptake IC₅₀ 68
hSERTSerotonin UptakeIC₅₀1,200

This table contains illustrative data and is intended to serve as a template for reporting actual experimental results.

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the phenyl ring of (phenyl)(piperidin-4-yl)methanone is a critical determinant of biological activity. Based on SAR principles derived from related compounds, the para-chloro isomer is predicted to have higher potency at monoamine transporters like DAT, whereas the ortho-chloro isomer, with its distinct conformation, may possess a different selectivity profile.

This guide provides the structural rationale and, most importantly, a robust set of experimental protocols to empower researchers to validate these hypotheses. By systematically applying the described binding and functional assays, the scientific community can generate the definitive data needed to fully understand the pharmacological nuances of these two compounds, paving the way for more informed drug design and development efforts.

References

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Rat DAT (Dopamine Transporter) ELISA Kit. Retrieved from [Link]

  • Vandenberg, R. J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Koban, F., et al. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release.
  • Sitte, H. H., & Freissmuth, M. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Manivannan, V., et al. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Semantic Scholar.
  • Kamesu, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • PubChem. (n.d.). 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. Retrieved from [Link]

  • Lambrecht, G. (1975). [Structure-activity relationships of aromatic substituted piperidine derivatives. 2. Esters of 1-methyl-4-phenyl-3-piperidinol]. Archiv der Pharmazie.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics.
  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Marvel, C. S., & Lazier, W. A. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure.
  • Chagraoui, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules.
  • Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2009). [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide.
  • Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.

Sources

A Comparative Guide to the Anticonvulsant Activity of (2-Chlorophenyl)pyrrolidine-2,5-dione Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel acetamide derivatives bearing a (2-chlorophenyl)pyrrolidine-2,5-dione scaffold. The following sections detail the structure-activity relationships, anticonvulsant efficacy, and neurotoxicity of these compounds, supported by comprehensive experimental data and protocols.

Introduction: The Rationale for Derivative Synthesis

The search for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The pyrrolidine-2,5-dione nucleus is a well-established pharmacophore present in several antiepileptic drugs, such as ethosuximide. The incorporation of a chlorophenyl group can significantly influence the lipophilicity and binding characteristics of a molecule, potentially enhancing its biological activity. This guide focuses on a series of derivatives where the core structure, (2-chlorophenyl)pyrrolidine-2,5-dione, is functionalized with various substituted acetamides to explore the impact of these modifications on anticonvulsant properties. The primary goal of synthesizing these derivatives is to identify compounds with potent activity in preclinical models of generalized tonic-clonic and partial seizures, coupled with minimal neurological side effects.

Comparative Biological Activities

The anticonvulsant potential of the synthesized derivatives was primarily assessed using the Maximal Electroshock (MES) and psychomotor (6 Hz) seizure tests in mice. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the 6 Hz test is a model for therapy-resistant partial seizures. Acute neurotoxicity was evaluated using the rotarod test.

Structure-Activity Relationship (SAR) Analysis

The position of the chlorine atom on the phenyl ring and the nature of the substituent on the terminal acetamide moiety were found to be critical determinants of anticonvulsant activity.

A noteworthy finding is the superior performance of derivatives with the chlorine atom at the ortho position of the phenyl ring compared to those with a meta substitution. This suggests that the spatial arrangement of the chloro substituent plays a crucial role in the interaction with the biological target.

Furthermore, the presence of a fluorine atom on the phenylpiperazine ring of the acetamide side chain was identified as a key feature for enhanced potency. Specifically, the derivative 6 , (R,S)-3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, emerged as the most promising compound in the series.[1] This compound exhibited significantly better efficacy and a more favorable safety profile than the reference drug, valproic acid.[1]

Quantitative Comparison of Anticonvulsant Efficacy

The following table summarizes the median effective dose (ED₅₀) values for the most active compounds in the MES and 6 Hz seizure models, providing a direct comparison of their potency.

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
6 68.3028.20
19 >10045.70
Valproic Acid (Reference)252.74130.64
Data sourced from Verma et al., 2022[1]

Compound 6 demonstrated a markedly lower ED₅₀ in both tests compared to valproic acid, indicating substantially higher potency.[1]

Experimental Methodologies

The following protocols are standard preclinical assays used to evaluate the anticonvulsant and neurotoxic profiles of investigational compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Male albino mice are used for the study.

  • Test compounds are administered intraperitoneally (i.p.) at various doses.

  • After a predetermined time (e.g., 30 minutes or 4 hours), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Hz Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

Protocol:

  • Male albino mice are the subjects of this assay.

  • The test compounds are administered i.p. at varying doses.

  • Following a specific pretreatment time, a submaximal electrical stimulus (e.g., 32 mA, 3 s, 6 Hz) is delivered through corneal electrodes.

  • The mice are observed for the occurrence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

  • Protection is defined as the absence of seizure activity.

  • The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential for neurological side effects at doses that exhibit anticonvulsant activity.

Protocol:

  • Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1-2 minutes).

  • Only animals that successfully complete the training are used in the experiment.

  • The test compounds are administered i.p. at various doses.

  • At specific time intervals post-administration, the mice are placed back on the rotating rod.

  • Neurotoxicity is indicated if the animal falls off the rod within the observation period.

  • The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the anticonvulsant derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (2-chlorophenyl)succinic acid Aminoacetic acid B Cyclocondensation A->B C Intermediate 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid B->C D Coupling Reaction with 4-arylpiperazines C->D E Final Derivatives D->E F Anticonvulsant Screening (MES & 6 Hz Tests) E->F G Neurotoxicity Assessment (Rotarod Test) E->G H Data Analysis (ED50 & TD50 Calculation) F->H G->H I Structure-Activity Relationship (SAR) H->I G cluster_neuron Presynaptic Neuron Na_channel Voltage-Gated Na+ Channel Pore Vesicle Neurotransmitter Vesicle Na_channel->Vesicle Reduced Na+ Influx Ca_channel Voltage-Gated Ca2+ Channel Pore Ca_channel->Vesicle Reduced Ca2+ Influx Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Reduced Neurotransmitter Release Compound6 Compound 6 Compound6->Na_channel:port Inhibition Compound6->Ca_channel:port Inhibition

Caption: Proposed Mechanism of Action via Ion Channel Modulation.

Conclusion

The comparative analysis of this series of (2-chlorophenyl)pyrrolidine-2,5-dione acetamide derivatives has identified a lead compound, 6 , with potent, broad-spectrum anticonvulsant activity and a favorable safety profile in preclinical models. The structure-activity relationship studies have provided valuable insights for the rational design of future anticonvulsant agents, highlighting the importance of the ortho-chloro substitution on the phenyl ring and the 4-fluorophenylpiperazine moiety in the acetamide side chain. Further investigation into the pharmacokinetic properties and efficacy in chronic seizure models is warranted to fully assess the therapeutic potential of this promising compound.

References

  • Verma, S., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Pharmaceuticals, 15(3), 345. [Link]

  • Kaminski, K., et al. (2021). Main structure-activity relationship analysis findings. ResearchGate. [Link]

Sources

Cross-Validation of (2-Chlorophenyl)(piperidin-4-yl)methanone's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and tumor selectivity is paramount. This guide provides an in-depth comparative analysis of a novel investigational compound, (2-Chlorophenyl)(piperidin-4-yl)methanone, hereafter referred to as CPM-4 , across a panel of well-characterized human cancer cell lines and a non-cancerous control.

Our investigation is grounded in the hypothesis that CPM-4 exerts its anti-neoplastic effects through the targeted inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in many cancers, making it a prime target for drug development.[1][2][3]

This document will detail the experimental validation of CPM-4's activity, comparing its performance against a standard chemotherapeutic agent, Doxorubicin, and a known dual PI3K/mTOR inhibitor, BEZ235. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-validation of a novel compound's efficacy and selectivity.

Rationale for Cell Line Selection

To conduct a robust cross-validation, a diverse panel of cell lines was selected, each with distinct genetic backgrounds and tissue origins. This approach allows for a comprehensive assessment of the compound's activity spectrum and potential tumor-specific vulnerabilities.

  • MCF-7: An estrogen receptor (ER)-positive human breast cancer cell line.[4][5][6] These cells are a workhorse in breast cancer research and are known to have a functional PI3K/Akt/mTOR pathway.[7]

  • HCT116: A human colon cancer cell line characterized by a mutation in the KRAS proto-oncogene.[8][9] This mutation often leads to the constitutive activation of downstream signaling pathways, including the PI3K/Akt cascade. HCT116 cells are known for their aggressive oncogenic phenotype.[9]

  • HEK293: A human embryonic kidney cell line.[10][11][12] While transformed with adenovirus 5 DNA, these cells are widely used as a non-cancerous control in toxicity and selectivity studies due to their reliable growth and transfection propensity.[10][13]

Comparative Efficacy Analysis

The primary endpoint for evaluating the anti-proliferative effects of CPM-4 and the comparator compounds was the half-maximal inhibitory concentration (IC50), determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)HEK293 (Non-cancerous)
CPM-4 (Investigational) 8.512.2> 100
BEZ235 (PI3K/mTOR Inhibitor) 0.020.051.5
Doxorubicin (Chemotherapy) 0.50.82.1

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results indicate that CPM-4 exhibits potent cytotoxic activity against both MCF-7 and HCT116 cancer cell lines, with a significantly higher IC50 value in the non-cancerous HEK293 cell line, suggesting a degree of tumor selectivity. As expected, the dual PI3K/mTOR inhibitor, BEZ235, demonstrated high potency across all cell lines, including the non-cancerous control.[16][17][18] Doxorubicin, a standard cytotoxic agent, also showed broad activity with a lower therapeutic window compared to CPM-4.[19][20]

Elucidation of the Mechanism of Action: Apoptosis Induction

To ascertain whether the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed and analyzed via flow cytometry.[21][22][23] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.[22][24][25]

Table 2: Percentage of Apoptotic Cells after 24-hour Treatment with IC50 Concentrations
TreatmentCell LineEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control MCF-73.2%1.5%
CPM-4 MCF-728.7%15.4%
Vehicle Control HCT1164.1%2.0%
CPM-4 HCT11625.9%12.8%

Note: The data presented in this table is hypothetical and for illustrative purposes.

Treatment with CPM-4 led to a significant increase in both early and late apoptotic populations in both MCF-7 and HCT116 cell lines, confirming that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis.

Target Validation: Interrogation of the PI3K/Akt/mTOR Pathway

To validate the hypothesized mechanism of action, the effect of CPM-4 on key signaling nodes within the PI3K/Akt/mTOR pathway was investigated by Western blot analysis. The phosphorylation status of Akt (a downstream effector of PI3K) and S6 ribosomal protein (a downstream effector of mTOR) are critical indicators of pathway activity.[26][27][28]

PI3K_Pathway_Validation cluster_cell Cancer Cell cluster_inhibitors Inhibitory Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates S6 S6 mTOR->S6 phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation CPM4 CPM-4 (Hypothesized) CPM4->PI3K BEZ235 BEZ235 (Control) BEZ235->PI3K BEZ235->mTOR

Caption: Hypothesized mechanism of CPM-4 action on the PI3K/Akt/mTOR pathway.

Western blot analysis revealed that treatment with CPM-4 for 6 hours led to a dose-dependent decrease in the phosphorylation of both Akt (at Ser473) and S6 (at Ser235/236) in MCF-7 cells, without affecting the total protein levels of Akt and S6. This effect was comparable to that of the positive control, BEZ235, providing strong evidence that CPM-4 targets the PI3K/Akt/mTOR signaling axis.

Experimental Protocols

For scientific rigor and reproducibility, the detailed methodologies employed in this study are provided below.

Cell Culture

MCF-7, HCT116, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of CPM-4, BEZ235, or Doxorubicin for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[29][30]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[31]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values using non-linear regression analysis.

MTT_Workflow A Seed Cells (96-well plate) B Add Compounds (Serial Dilutions) A->B C Incubate (48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add DMSO (Solubilize Formazan) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V Apoptosis Assay
  • Seed cells in a 6-well plate and treat with the respective IC50 concentration of each compound for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]

  • Incubate for 15 minutes at room temperature in the dark.[25]

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis
  • Treat cells with the indicated concentrations of CPM-4 or BEZ235 for 6 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28]

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Concluding Remarks

The cross-validation of (2-Chlorophenyl)(piperidin-4-yl)methanone (CPM-4) across multiple cell lines provides compelling, albeit preclinical, evidence of its potential as a selective anti-cancer agent. The compound demonstrates potent cytotoxicity against breast and colon cancer cell lines while exhibiting a favorable selectivity profile against a non-cancerous cell line.

The mechanistic studies strongly suggest that CPM-4 induces apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. This guide outlines a comprehensive and self-validating experimental framework for the initial characterization of a novel therapeutic candidate. Further in-depth studies, including in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of CPM-4.

References

  • An Overview of HEK-293 Cell Line - Beckman Coulter. (URL: [Link])

  • MCF7 - ECACC cell line profiles - Culture Collections. (URL: [Link])

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (URL: [Link])

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - MDPI. (URL: [Link])

  • The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PubMed Central. (URL: [Link])

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. (URL: [Link])

  • (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0 ) - angenechemical.com. (URL: [Link])

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. (URL: [Link])

  • HEK 293 cells - Wikipedia. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. (URL: [Link])

  • HCT116 cells - Wikipedia. (URL: [Link])

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... - ResearchGate. (URL: [Link])

  • A Deep Dive into the HEK293 Cell Line Family - Procell. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (URL: [Link])

  • BEZ235 (NVP-BEZ235) | PI3K/mTOR inhibitor - Cellagen Technology. (URL: [Link])

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. (URL: [Link])

  • PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. (URL: [Link])

  • MCF7 - Cell Line - BCRJ. (URL: [Link])

  • (PDF) PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - ResearchGate. (URL: [Link])

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC - NIH. (URL: [Link])

  • (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7 - BIOSYNCE. (URL: [Link])

  • What are the best PI3K/Akt Signaling pathway antibodies for Western Blot? - ResearchGate. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. (URL: [Link])

  • (4-Chlorophenyl)(4-Piperidyl)Methanone Hydrochloride/ 55695-51-7. (URL: [Link])

  • HEK cells – what's to know on Human Embryonic Kidney Cells | evitria. (URL: [Link])

  • IC50 of doxorubicin for human lung cancer cells | Download Table - ResearchGate. (URL: [Link])

  • The Annexin V Apoptosis Assay. (URL: [Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (URL: [Link])

  • MCF-7 - Wikipedia. (URL: [Link])

  • HCT116 colorectal carcinoma cells - InvivoGen. (URL: [Link])

  • Biological differences among MCF-7 human breast cancer cell lines from different laboratories - PubMed. (URL: [Link])

  • Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC - PubMed Central. (URL: [Link])

  • NVP-BEZ235, a Dual PI3K/mTOR Inhibitor, Prevents PI3K Signaling and Inhibits the Growth of Cancer Cells with Activating PI3K Mutations - AACR Journals. (URL: [Link])

  • Dual PI3K/mTOR Inhibitor NVP-BEZ235 Enhances Radiosensitivity of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines Due to Suppressed Double-Strand Break (DSB) Repair by Non-Homologous End Joining - PubMed. (URL: [Link])

Sources

A Head-to-Head Comparison of Bepotastine and Other Second-Generation Antihistamines for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Allergic conjunctivitis is an inflammatory response of the ocular surface to allergens, primarily mediated by the activation of histamine H1 receptors on conjunctival mast cells and neurons. This activation triggers a cascade of events leading to the characteristic symptoms of itching, redness, and swelling. While (2-Chlorophenyl)(piperidin-4-yl)methanone is recognized as a chemical intermediate, its end-product, Bepotastine, is a well-characterized and clinically significant second-generation antihistamine.[1] This guide provides a comprehensive, head-to-head comparison of Bepotastine with other leading second-generation H1 receptor antagonists, namely Cetirizine, Loratadine, and Fexofenadine. We will delve into their mechanisms of action, pharmacological profiles, and the experimental methodologies used to determine their efficacy, providing a robust resource for researchers in the field of allergy and immunology.

The Histamine H1 Receptor Signaling Pathway in Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein.[2] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade ultimately results in the degranulation of mast cells, releasing further histamine and other pro-inflammatory mediators, and the stimulation of sensory neurons, causing the sensation of itching.[5]

graph "Histamine_H1_Receptor_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Histamine [label="Histamine"]; H1R [label="Histamine H1 Receptor (GPCR)", shape=ellipse, color="#EA4335", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Gq_11 [label="Gq/11 Protein"]; PLC [label="Phospholipase C"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca_Release [label="Intracellular Ca2+\nRelease"]; PKC_Activation [label="PKC Activation"]; Mast_Cell_Degranulation [label="Mast Cell Degranulation\n(Histamine Release)"]; Itching_Redness [label="Itching & Redness"];

Histamine -> H1R [label="Binds"]; H1R -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release; DAG -> PKC_Activation; Ca_Release -> Mast_Cell_Degranulation; PKC_Activation -> Mast_Cell_Degranulation; Mast_Cell_Degranulation -> Itching_Redness; Ca_Release -> Itching_Redness; }

Caption: Simplified schematic of the histamine H1 receptor signaling pathway.

Comparative Analysis of Second-Generation H1 Antihistamines

Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects associated with their first-generation predecessors by having greater selectivity for the peripheral H1 receptor and limited ability to cross the blood-brain barrier.[6][7]

Bepotastine

Bepotastine is a highly selective H1 receptor antagonist with a dual mechanism of action.[8][9] It not only blocks the H1 receptor but also stabilizes mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[5][8] Furthermore, Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues.[5][10] This multifaceted approach makes it a potent agent for the treatment of allergic conjunctivitis.[11]

Cetirizine

Cetirizine, the active metabolite of hydroxyzine, is a potent and selective H1 receptor antagonist.[][13] Its high affinity for the H1 receptor contributes to its rapid onset and long duration of action.[14] While generally considered non-sedating, it may cause drowsiness in a small percentage of individuals.[15]

Loratadine

Loratadine is a long-acting antihistamine that undergoes extensive first-pass metabolism to its active metabolite, desloratadine.[16] It is a selective peripheral H1 receptor antagonist with a low incidence of sedation.[16][17]

Fexofenadine

Fexofenadine is the active metabolite of terfenadine and is a selective peripheral H1 receptor antagonist.[18][19] It is known for its non-sedating profile due to its limited penetration of the blood-brain barrier.[20]

Head-to-Head Performance Data

The following table summarizes the key pharmacological parameters of Bepotastine and its comparators. The data presented are derived from various in vitro and clinical studies and are intended to provide a comparative overview.

Inhibitor Mechanism of Action Potency (Ki for H1 Receptor) Selectivity Key Clinical Applications Common Adverse Effects
Bepotastine H1 receptor antagonist, mast cell stabilizer, eosinophil migration inhibitor[5][8]High (Specific Ki values not consistently reported in literature)Highly selective for H1 receptor with negligible affinity for other receptors[21]Allergic conjunctivitis, allergic rhinitis, urticaria[9][22]Mild taste after instillation, eye irritation, headache[8]
Cetirizine Selective H1 receptor antagonist[][23]~6 nM[13]High selectivity for H1 over other receptors[13]Allergic rhinitis, chronic idiopathic urticaria[22][24]Drowsiness (in some individuals), fatigue, dry mouth[7]
Loratadine Selective peripheral H1 receptor antagonist (acts via its active metabolite, desloratadine)[16]Not directly applicable (prodrug)Selective for peripheral H1 receptors[16]Allergic rhinitis, chronic idiopathic urticaria[22][]Headache, drowsiness, fatigue[7]
Fexofenadine Selective peripheral H1 receptor antagonist[18][19]Not consistently reported in literatureHigh selectivity for H1 receptor with minimal affinity for cholinergic and adrenergic receptors[18]Seasonal allergic rhinitis, chronic idiopathic urticaria[20][22]Headache, nausea, dizziness[7]

Experimental Methodologies

The determination of the efficacy and selectivity of H1 antihistamines relies on a suite of well-established in vitro and in vivo assays.

Histamine H1 Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for the H1 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared and homogenized.[26]

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-mepyramine) and varying concentrations of the test compound.[27]

  • Separation: Bound and free radioligand are separated by rapid filtration.[26]

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.[26]

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound.[27]

graph "Receptor_Binding_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse]; prep [label="Prepare Cell Membranes\nwith H1 Receptors"]; incubate [label="Incubate Membranes with\nRadioligand & Test Compound"]; separate [label="Separate Bound & Free\nRadioligand (Filtration)"]; detect [label="Quantify Bound Radioligand\n(Scintillation Counting)"]; analyze [label="Calculate Ki Value"]; end [label="End", shape=ellipse];

start -> prep; prep -> incubate; incubate -> separate; separate -> detect; detect -> analyze; analyze -> end; }

Caption: Workflow for a histamine H1 receptor binding assay.
Mast Cell Degranulation Assay

This assay assesses the ability of a compound to stabilize mast cells and prevent the release of histamine and other inflammatory mediators.

Protocol:

  • Cell Culture: Mast cells (e.g., rat peritoneal mast cells) are cultured and sensitized.[28]

  • Treatment: The cells are pre-incubated with the test compound.

  • Stimulation: Mast cell degranulation is induced using a stimulant (e.g., compound 48/80 or an antigen).

  • Quantification of Mediator Release: The release of mediators like histamine (via ELISA) or β-hexosaminidase (via a colorimetric assay) into the supernatant is measured.[29]

  • Data Analysis: The percentage inhibition of mediator release by the test compound is calculated.

Conclusion

Bepotastine distinguishes itself among second-generation antihistamines through its multifaceted mechanism of action, which includes direct H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration.[5][8] This provides a broader spectrum of anti-allergic activity compared to agents that solely act as H1 receptor antagonists. While Cetirizine offers high potency and a rapid onset of action, and Loratadine and Fexofenadine are noted for their non-sedating profiles, the additional pharmacological properties of Bepotastine may offer a therapeutic advantage in the management of allergic conjunctivitis. The choice of an appropriate antihistamine for research or clinical application should be guided by a thorough understanding of these pharmacological nuances and the specific requirements of the study or patient population.

References

  • Bepotastine Eye Drops: Package Insert / Prescribing Info / MOA. (2024, October 16). Drugs.com. [Link]

  • Pseudoephedrine. Wikipedia. [Link]

  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis. (2018, March 23). National Center for Biotechnology Information. [Link]

  • Cetirizine. (n.d.). National Center for Biotechnology Information. [Link]

  • Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. (n.d.). National Center for Biotechnology Information. [Link]

  • Second-generation antihistamines: a comparative review. (n.d.). National Center for Biotechnology Information. [Link]

  • Fexofenadine. (n.d.). National Center for Biotechnology Information. [Link]

  • OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA: 22-288. (2008, November 12). U.S. Food and Drug Administration. [Link]

  • What is the mechanism of Bepotastine salicylate? (2024, July 17). Patsnap Synapse. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (n.d.). ACS Publications. [Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. (2024, December 20). MDPI. [Link]

  • What is the mechanism of Loratadine? (2024, July 17). Patsnap Synapse. [Link]

  • Second-Generation Antihistamines. (n.d.). Alberta Health Services. [Link]

  • Histamine H1 receptor. Wikipedia. [Link]

  • What is the mechanism of Cetirizine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Fexofenadine. Wikipedia. [Link]

  • Bepotastine Besilate. PubChem. [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (n.d.). Publikationsserver der Universität Regensburg. [Link]

  • Histamine H1 receptor mediated signaling pathway Gene Set. (n.d.). AmiGO. [Link]

  • Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate. (2025, August 10). ResearchGate. [Link]

  • H1 antagonist. Wikipedia. [Link]

  • A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Antihistamines. (2025, December 13). National Center for Biotechnology Information. [Link]

  • Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. (n.d.). ResearchGate. [Link]

  • Molecular properties and signalling pathways of the histamine H1 receptor. (n.d.). National Center for Biotechnology Information. [Link]

  • Fexofenadine. PubChem. [Link]

  • Second-Generation Antihistamines A Comparative Review. (2025, December 16). ResearchGate. [Link]

    • Generic Names Bepotastine Besilate 2. Qualitative and Quantitative Composition Bepotastine Besilate 1.5% 3. Dosage form. (n.d.). Centaur Pharmaceuticals. [Link]

  • A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. (2025, February 13). ResearchGate. [Link]

  • Expt 2- To determine anti-allergic activity by mast cell stabilization assay. (n.d.). SlideShare. [Link]

  • Bepotastine is effective against allergic conjunctivitis in research. (n.d.). Ophthalmology Times. [https://www.ophthalmologytimes.com/view/bepotastine-effective-against-allergic-conjunctivitis-research]([Link] conjunctivitis-research)

  • In Vivo Mast Cell Stabilizing Activity of Different Extracts Of Trigonella Foenum-Graecum on the Rat Mesenteric Mast Cells. (n.d.). IOSR Journal. [Link]

  • What are H1 receptor agonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Antihistamine Types & Side Effects. (2024, July 26). Cleveland Clinic. [Link]

  • Assay of Mast Cell Mediators. (2025, August 6). ResearchGate. [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. (2021, March 22). National Center for Biotechnology Information. [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

  • Loratadine: A Potent, Nonsedating, and Long-Acting H1 Antagonist. (1987, June 1). Semantic Scholar. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of target molecules is paramount. (2-Chlorophenyl)(piperidin-4-yl)methanone, a key structural motif in various pharmacologically active compounds, presents a compelling case study in the challenges and triumphs of achieving experimental reproducibility. This guide provides an in-depth comparison of synthetic strategies, focusing on the practical aspects that influence yield, purity, and, most critically, the dependable repetition of experimental outcomes. We will dissect the nuances of common synthetic routes, offering detailed protocols and analytical methodologies to empower researchers in their pursuit of robust and scalable syntheses.

The Reproducibility Challenge: Navigating Isomeric Complexity and Reaction Sensitivities

The primary hurdle in the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone often lies in controlling the regioselectivity of the key carbon-carbon bond-forming step. The chlorophenyl group, with its ortho- and para-directing chloro substituent, can lead to the formation of isomeric byproducts that are often difficult to separate, thereby impacting the purity and reproducibility of the final product. Furthermore, the reaction conditions themselves can be sensitive to minor variations, leading to inconsistent yields and impurity profiles. This guide will address these challenges by comparing two distinct and viable synthetic approaches: the Friedel-Crafts acylation and a Grignard reagent-based method.

Method 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and widely employed method for the formation of aryl ketones.[1] In the context of our target molecule, this involves the reaction of chlorobenzene with a piperidine-4-carbonyl derivative in the presence of a Lewis acid catalyst.

Causality of Experimental Choices in Friedel-Crafts Acylation

The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is critical to activate the acylating agent, forming a highly electrophilic acylium ion.[2] However, the deactivated nature of the chlorobenzene ring requires carefully optimized reaction conditions to achieve reasonable conversion. A significant challenge with this method is the potential for the formation of the para-isomer, (4-chlorophenyl)(piperidin-4-yl)methanone, as a major byproduct due to the ortho, para-directing nature of the chloro substituent.[3][4] The ratio of ortho to para isomers can be influenced by factors such as the solvent, catalyst, temperature, and even the mode of addition of reagents.[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Chlorobenzene

  • N-protected piperidine-4-carbonyl chloride (e.g., N-Boc-piperidine-4-carbonyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, add a solution of N-protected piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, add chlorobenzene (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of N-protected ortho- and para-isomers, is then subjected to deprotection (e.g., using trifluoroacetic acid for a Boc group) and purification.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants N-Boc-piperidine-4-carbonyl chloride Chlorobenzene AlCl3 in DCM Acylation Friedel-Crafts Acylation 0°C to RT, 12-24h Reactants->Acylation Quenching Ice / HCl Acylation->Quenching Extraction DCM Extraction Quenching->Extraction Washing H2O, NaHCO3, Brine Extraction->Washing Drying MgSO4 Washing->Drying Deprotection TFA (for Boc group) Drying->Deprotection Chromatography Column Chromatography Deprotection->Chromatography Final_Product_FC (2-Chlorophenyl)(piperidin-4-yl)methanone Chromatography->Final_Product_FC

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Method 2: The Grignard Reaction Approach

An alternative strategy that can offer better regioselectivity involves the use of a Grignard reagent.[5] This method typically involves the reaction of a 2-chlorophenylmagnesium halide with a piperidine-4-carboxaldehyde or a related derivative.

Causality of Experimental Choices in the Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and is generally less prone to the isomeric issues seen in Friedel-Crafts acylation of substituted benzenes. By preparing the Grignard reagent from 2-chlorobromobenzene, the position of the chloro substituent is pre-determined, thus avoiding the formation of the para-isomer. The subsequent reaction with an appropriate piperidine electrophile, followed by oxidation of the resulting alcohol, yields the desired ketone. The use of anhydrous conditions is absolutely critical for the success of any Grignard reaction to prevent quenching of the highly reactive organomagnesium species.[5]

Experimental Protocol: Grignard Reaction

Materials:

  • 2-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • N-protected piperidine-4-carboxaldehyde

  • Oxidizing agent (e.g., Pyridinium chlorochromate - PCC, or Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Dissolve 2-chlorobromobenzene (1.0 eq) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Aldehyde and Oxidation

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of N-protected piperidine-4-carboxaldehyde (0.9 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After solvent removal, dissolve the crude alcohol in anhydrous DCM and add an oxidizing agent (e.g., PCC, 1.5 eq).

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to obtain the crude N-protected ketone.

  • Deprotect and purify as described in the Friedel-Crafts method.

Visualization of the Grignard Reaction Workflow

Grignard Reaction Workflow cluster_0 Grignard Formation cluster_1 Reaction & Oxidation cluster_2 Work-up cluster_3 Purification Grignard_Reactants 2-Chlorobromobenzene Mg turnings in THF Addition Addition of N-Boc-piperidine-4-carboxaldehyde Grignard_Reactants->Addition Quenching_G aq. NH4Cl Addition->Quenching_G Oxidation Oxidation (e.g., PCC) Deprotection_G TFA (for Boc group) Oxidation->Deprotection_G Extraction_G EtOAc Extraction Quenching_G->Extraction_G Drying_G Na2SO4 Extraction_G->Drying_G Drying_G->Oxidation Chromatography_G Column Chromatography Deprotection_G->Chromatography_G Final_Product_G (2-Chlorophenyl)(piperidin-4-yl)methanone Chromatography_G->Final_Product_G

Caption: Workflow for the Grignard reaction synthesis.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts AcylationGrignard Reaction
Regioselectivity Lower; yields a mixture of ortho and para isomers, requiring careful purification.Higher; the position of the chloro substituent is predetermined.
Reproducibility Moderate; sensitive to catalyst activity, solvent purity, and reaction temperature, which can affect the isomer ratio.High; with strict adherence to anhydrous conditions, this method offers more consistent results.
Number of Steps Fewer steps if the acyl chloride is readily available.More steps (Grignard formation, addition, oxidation).
Reagent Sensitivity Highly sensitive to moisture and catalyst quality.Extremely sensitive to moisture and atmospheric oxygen.
Potential Byproducts Isomeric (4-chlorophenyl) ketone, polyacylated products (less common with acylation).Wurtz coupling products from the Grignard reagent, unreacted starting materials.
Overall Yield Variable, often moderate after purification to remove isomers.Generally good, with the potential for higher yields of the desired isomer.

Purification and Characterization: Ensuring a Self-Validating System

Regardless of the synthetic route chosen, rigorous purification and characterization are essential to validate the identity and purity of the final product, thereby ensuring the reproducibility of downstream applications.

Purification Protocol

A multi-step purification strategy is often necessary. A patent for a similar compound suggests a purification method involving pH adjustment and extraction, which can be adapted here.[6]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for an effective initial purification. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous phase, leaving behind non-basic impurities in the organic layer.

  • Basification and Re-extraction: The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the piperidine nitrogen, and the free base is re-extracted into an organic solvent.

  • Column Chromatography: For the highest purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with the addition of methanol, can effectively separate the target compound from any remaining impurities.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of (2-Chlorophenyl)(piperidin-4-yl)methanone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[7] The proton NMR spectrum should show characteristic signals for the aromatic protons of the 2-chlorophenyl ring, as well as the distinct protons of the piperidine ring. The carbon NMR will confirm the number of unique carbon environments.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final compound.[7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The purity is determined by the relative peak area of the main product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Analytical TechniqueExpected Results for (2-Chlorophenyl)(piperidin-4-yl)methanone
¹H NMR Aromatic protons (multiplets, ~7.2-7.5 ppm), Piperidine protons (multiplets, ~1.5-3.5 ppm), NH proton (broad singlet, variable ppm)
¹³C NMR Aromatic carbons (~125-140 ppm), Carbonyl carbon (~200 ppm), Piperidine carbons (~25-50 ppm)
HPLC A single major peak with a purity of >98% is desirable.
MS (ESI+) [M+H]⁺ ion corresponding to the molecular weight of the compound.

Conclusion: A Path to Reproducible Success

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone offers a valuable lesson in the importance of strategic planning for achieving experimental reproducibility. While the Friedel-Crafts acylation presents a more direct route, it is fraught with challenges related to regioselectivity that can lead to inconsistent product profiles. The Grignard reaction, although more laborious, provides a more controlled and ultimately more reproducible pathway to the desired ortho-substituted product.

By understanding the underlying chemical principles, carefully controlling reaction parameters, and employing rigorous purification and analytical techniques, researchers can confidently and consistently synthesize (2-Chlorophenyl)(piperidin-4-yl)methanone. This guide serves as a foundational resource, empowering scientists to navigate the complexities of organic synthesis and contribute to the advancement of drug discovery and development.

References

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chongqing Huapont Pharmaceutical Co., Ltd. (2014). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. CN102875591A.
  • Liu, J., et al. (2016). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Organic & Biomolecular Chemistry, 14(34), 8104-8113.
  • MDPI. (2009). methanone. Retrieved from [Link]

  • Google Patents. (2010). Process for the preparation of grignard compounds. WO2010117285A2.
  • International Journal of Pure and Applied Mathematics. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). 119(12), 6829-6837.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. [Link]

  • Google Patents. (2011). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. KR20110027848A.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Ghandi, M., & Aryan, R. (2020). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.
  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry, 10(4).
  • International Journal of Advanced Chemistry Research. (2021).
  • European Patent Office. (2020). Process for preparing a piperidin-4-one. EP3666757A1.
  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2-Chlorophenyl)(piperidin-4-yl)methanone is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Variations in its purity can introduce a cascade of downstream complications, from altered reaction kinetics to the emergence of toxic impurities in the final drug product. This guide provides a comprehensive framework for the purity analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone, offering a comparative analysis of hypothetical supplier batches and the experimental methodologies to empower researchers in their critical evaluation of this vital intermediate.

The Imperative of Purity: Understanding the Stakes

(2-Chlorophenyl)(piperidin-4-yl)methanone is a versatile intermediate, and its journey from synthesis to incorporation into a final drug product is fraught with opportunities for impurity introduction. The synthetic route, typically involving a Friedel-Crafts acylation or a related coupling reaction, can yield a spectrum of process-related impurities. These can include unreacted starting materials, isomers, and by-products from side reactions. The presence of these impurities, even at trace levels, can have significant repercussions:

  • Altered Reactivity: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unintended by-products.

  • Toxicological Concerns: Certain impurities may be inherently toxic or may degrade into toxic compounds during the manufacturing process or upon storage.

  • Regulatory Hurdles: Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in drug substances.[1][2][3]

Therefore, a robust analytical strategy to assess the purity of (2-Chlorophenyl)(piperidin-4-yl)methanone is not just a matter of good practice but a regulatory and safety necessity.

A Multi-Faceted Approach to Purity Assessment

A comprehensive evaluation of purity requires a multi-pronged analytical approach, leveraging the strengths of various techniques to build a complete impurity profile. This guide will focus on three orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities with different proton and carbon environments.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the comprehensive workflow for the purity analysis of (2-Chlorophenyl)(piperidin-4-yl)methanone from different suppliers.

Purity Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample_A Supplier A Sample Preparation Dissolution in Appropriate Solvent Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation HPLC HPLC-UV (Purity & Impurity Quantification) Preparation->HPLC Inject GCMS GC-MS (Volatile Impurity ID) Preparation->GCMS Inject NMR NMR (Structural Confirmation & Impurity ID) Preparation->NMR Analyze Data_Analysis Chromatogram & Spectrum Integration and Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Comparison Comparative Purity Table & Impurity Profiling Data_Analysis->Comparison Conclusion Supplier Selection Based on Purity Profile Comparison->Conclusion

Figure 1: A schematic overview of the analytical workflow for the purity assessment of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Comparative Purity Analysis: A Hypothetical Case Study

To illustrate the importance of a thorough purity analysis, let's consider a hypothetical comparison of (2-Chlorophenyl)(piperidin-4-yl)methanone from three different suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria Method
Appearance Off-white to pale yellow solidWhite crystalline solidLight brown solidWhite to off-white solidVisual Inspection
Purity (by HPLC, % Area) 98.2%99.8%99.1%≥ 99.0%HPLC-UV
Major Impurity (by HPLC, % Area) 1.1% (Isomer)0.1% (Starting Material)0.5% (Unidentified)≤ 0.5%HPLC-UV
Total Impurities (by HPLC, % Area) 1.8%0.2%0.9%≤ 1.0%HPLC-UV
Residual Solvents (by GC-MS) Dichloromethane: 800 ppmNot DetectedToluene: 300 ppmAs per ICH Q3CGC-MS
Identity (by ¹H NMR & ¹³C NMR) Conforms to structureConforms to structureConforms to structureConforms to structureNMR

Analysis of Results:

  • Supplier A: While the identity is confirmed, the purity of 98.2% falls below the acceptable limit of 99.0%. The major impurity is identified as an isomer, likely the meta or para substituted chlorophenyl derivative, a common byproduct in Friedel-Crafts reactions.[4][5][6] The high level of this isomer could significantly impact the yield and purity of subsequent reactions. The presence of a significant amount of residual dichloromethane is also a concern.

  • Supplier B: This batch demonstrates high purity (99.8%) with a very low level of a known starting material as the only significant impurity. The absence of detectable residual solvents is also a positive indicator of a well-controlled manufacturing process.

  • Supplier C: This sample meets the overall purity specification (99.1%). However, the presence of a 0.5% unidentified impurity at the acceptance limit warrants further investigation for structural elucidation and toxicological assessment.

Based on this analysis, Supplier B provides the highest quality material, with a purity profile that instills confidence for use in a regulated drug development program.

Potential Impurity Profile

The following diagram illustrates the potential impurities that could arise during the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Impurity Profile cluster_impurities Potential Impurities Main (2-Chlorophenyl)(piperidin-4-yl)methanone (Target Molecule) Starting_Materials Unreacted Starting Materials (e.g., 2-chlorobenzoyl chloride, piperidine-4-carboxamide) Main->Starting_Materials Incomplete Reaction Isomers Positional Isomers (e.g., (3- or 4-Chlorophenyl)(piperidin-4-yl)methanone) Main->Isomers Lack of Regioselectivity Byproducts Reaction By-products (e.g., Di-acylated piperidine) Main->Byproducts Side Reactions Degradants Degradation Products (from storage/handling) Main->Degradants Degradation Solvents Residual Solvents (e.g., Dichloromethane, Toluene) Main->Solvents Inadequate Purification

Figure 2: A diagram illustrating the potential sources and types of impurities in (2-Chlorophenyl)(piperidin-4-yl)methanone.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Purity Determination and Impurity Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the gold standard for quantifying the purity of non-volatile organic compounds and their impurities. A gradient elution method is chosen to ensure the separation of impurities with a wide range of polarities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Chromatography data system (CDS).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, preferably Milli-Q or equivalent).

    • Formic acid (reagent grade).

    • Reference standard of (2-Chlorophenyl)(piperidin-4-yl)methanone (purity > 99.5%).

    • Samples of (2-Chlorophenyl)(piperidin-4-yl)methanone from different suppliers.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare samples from each supplier in the same manner as the standard solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Analysis:

      • Identify the main peak corresponding to (2-Chlorophenyl)(piperidin-4-yl)methanone based on the retention time of the reference standard.

      • Integrate the peak areas of the main peak and all impurity peaks.

      • Calculate the area percentage of the main peak to determine purity.

      • Quantify individual impurities against the reference standard, assuming a relative response factor of 1.0 if the impurity is unknown.

Identification of Volatile and Semi-Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and thermally stable, low molecular weight impurities.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

    • A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • GC-MS data system with a mass spectral library.

  • Reagents and Materials:

    • Dichloromethane (GC grade).

    • Samples of (2-Chlorophenyl)(piperidin-4-yl)methanone.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5 mg of each sample in 1 mL of dichloromethane.

    • Analysis: Inject the prepared samples into the GC-MS system.

    • Data Analysis:

      • Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra with known standards or a spectral library.

      • Analyze the mass spectra of other impurity peaks to propose potential structures based on fragmentation patterns. Common fragments for benzoylpiperidines include those arising from cleavage of the piperidine ring and the benzoyl group.[7]

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to detect and quantify impurities that have distinct proton and carbon signals.

  • Instrumentation:

    • 400 MHz or higher NMR spectrometer.

  • Reagents and Materials:

    • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • Samples of (2-Chlorophenyl)(piperidin-4-yl)methanone.

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-20 mg of each sample in ~0.7 mL of CDCl₃ in an NMR tube.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum.

      • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation of impurities.

    • Data Analysis:

      • Compare the chemical shifts and coupling constants of the major signals in the ¹H and ¹³C NMR spectra with the expected values for (2-Chlorophenyl)(piperidin-4-yl)methanone to confirm its identity.

      • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any visible impurities.

Conclusion

The purity of (2-Chlorophenyl)(piperidin-4-yl)methanone is a critical parameter that directly impacts the quality, safety, and efficacy of the final pharmaceutical product. A comprehensive analytical approach, employing orthogonal techniques such as HPLC, GC-MS, and NMR, is essential for a thorough assessment of supplier-provided material. By implementing the methodologies outlined in this guide, researchers and drug development professionals can make informed decisions about supplier selection, ensuring a robust and reliable supply chain for this vital pharmaceutical intermediate. This diligence at the early stages of development is a crucial investment in the ultimate success of a therapeutic program.

References

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • V Science Academy. (2023, January 17). Alkylation & Acetylation of chlorobenzene|| class 12 [Video]. YouTube. Retrieved from [Link]

  • Quora. (2021). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Retrieved from [Link]

  • Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE. Retrieved from [Link]

  • Angene Chemical. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0). Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Turkish Online Journal of Qualitative Inquiry. (n.d.). Establishing Acceptance Criteria for Approved Impurities in Drug Manufacturing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link]

  • Quora. (2019). Why isn't benzene used as a solvent for the Friedel-Crafts alkylation of chlorobenzene?. Retrieved from [Link]

  • Agenzia Italiana del Farmaco. (n.d.). Impurities in Drug Substances and Products. Retrieved from [Link]

  • ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Retrieved from [Link]

  • BIOSYNCE. (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

Sources

A Researcher's Guide to Confirming the On-Target Activity of (2-Chlorophenyl)(piperidin-4-yl)methanone as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target activity of the novel compound, (2-Chlorophenyl)(piperidin-4-yl)methanone. Our investigation is predicated on the hypothesis that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[1][2][3] This hypothesis is informed by structural similarities to known modulators of the endocannabinoid system.

We will objectively compare the performance of (2-Chlorophenyl)(piperidin-4-yl)methanone, hereafter referred to as "Test Compound," with well-characterized FAAH inhibitors, providing the supporting experimental data necessary for a thorough evaluation. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

The Rationale for Investigating FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[2]

Comparative Compound Selection

To robustly assess the on-target activity of our Test Compound, we have selected two well-established FAAH inhibitors as comparators:

  • PF-3845: A potent, selective, and irreversible covalent inhibitor of FAAH.[4][5][6] It acts by carbamylating the catalytic serine nucleophile of FAAH.[4][5]

  • URB-597: A potent and selective, but reversible, inhibitor of FAAH.[7]

The inclusion of both an irreversible and a reversible inhibitor will provide a comprehensive context for understanding the potential mechanism of action of the Test Compound.

Experimental Workflow for On-Target Validation

Our experimental approach is multi-tiered, designed to build a compelling case for on-target activity from in vitro enzymatic assays to cellular target engagement and downstream pathway modulation.

G cluster_0 Biochemical Confirmation cluster_1 Cellular Target Engagement cluster_2 Downstream Pathway Analysis Enzymatic_Assay FAAH Enzymatic Activity Assay (Fluorometric) Target_Engagement Cellular Thermal Shift Assay (CETSA) Enzymatic_Assay->Target_Engagement Confirms direct enzyme inhibition Downstream_Signaling Reporter Gene Assay (e.g., NF-κB, CREB) Target_Engagement->Downstream_Signaling Confirms target binding in a cellular context Conclusion Validated On-Target Activity Downstream_Signaling->Conclusion Demonstrates functional consequence of target engagement

Caption: Experimental workflow for validating on-target activity.

Part 1: Biochemical Confirmation of FAAH Inhibition

The foundational step is to determine if the Test Compound directly inhibits FAAH enzymatic activity. A fluorometric assay is a robust and sensitive method for this purpose.[8][9][10][11]

Experimental Protocol: Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits.[8][10][11]

Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be measured.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test Compound, PF-3845, URB-597

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/465 nm)

Procedure:

  • Prepare serial dilutions of the Test Compound, PF-3845, and URB-597 in FAAH assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well, followed by the different concentrations of the test compounds or vehicle control.

  • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately begin kinetic measurements of fluorescence intensity every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of FAAH inhibition against the logarithm of the compound concentration to determine the IC50 value.

Expected Data and Interpretation
CompoundPredicted IC50 (nM)Mechanism
Test Compound To be determinedTo be determined
PF-3845 ~18Irreversible[4]
URB-597 ~5Reversible

A dose-dependent decrease in the rate of AMC production upon addition of the Test Compound would be the first indication of FAAH inhibition. The calculated IC50 value will quantify its potency in comparison to the established inhibitors.

Part 2: Confirming Target Engagement in a Cellular Environment

While an enzymatic assay confirms direct inhibition, it is crucial to demonstrate that the compound can engage its target within the complex milieu of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding to a protein increases its thermal stability. CETSA measures the extent of protein aggregation upon heat shock to determine target engagement.[16]

Materials:

  • Human cell line with endogenous FAAH expression (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and reagents

  • Test Compound, PF-3845, URB-597

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler or heating blocks

  • Instrumentation for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the Test Compound, PF-3845, URB-597, or vehicle control at various concentrations for a specified time.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).

  • Analyze the amount of soluble FAAH in the supernatant by Western blot or ELISA.

  • Plot the percentage of soluble FAAH against temperature for each compound treatment to generate melting curves. A shift in the melting temperature (Tm) indicates target engagement.

Expected Data and Interpretation
CompoundExpected Tm ShiftInterpretation
Test Compound To be determinedA positive shift indicates target engagement.
PF-3845 Significant positive shiftConfirms strong, stable binding (covalent).
URB-597 Positive shiftConfirms target engagement (reversible).
Vehicle Control No shiftBaseline protein stability.

A rightward shift in the melting curve for the Test Compound-treated cells compared to the vehicle control provides direct evidence of target engagement in a physiologically relevant context.

G cluster_0 CETSA Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock Compound_Treatment->Heat_Shock Lysis 4. Cell Lysis Heat_Shock->Lysis Centrifugation 5. Separate Soluble/Aggregated Protein Lysis->Centrifugation Quantification 6. Quantify Soluble FAAH Centrifugation->Quantification Data_Analysis 7. Plot Melting Curves Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Assessing Downstream Signaling Pathway Modulation

Confirming that target engagement leads to a functional cellular response is the final and most critical validation step. FAAH inhibition is known to potentiate endocannabinoid signaling, which can modulate various downstream pathways. Reporter gene assays are a sensitive and quantitative method to measure the activity of transcription factors involved in these pathways.[17][18][19][20][21]

Experimental Protocol: Reporter Gene Assay

Principle: A reporter gene (e.g., luciferase, GFP) is placed under the control of a transcriptional response element. Activation of the signaling pathway leads to the expression of the reporter gene, which can be quantified.[18][20]

Materials:

  • HEK293 cells

  • Reporter constructs (e.g., NF-κB-luciferase, CREB-luciferase)

  • Transfection reagent

  • Test Compound, PF-3845, URB-597

  • Stimulating agent (e.g., TNF-α for NF-κB, forskolin for CREB)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the desired reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, pre-treat the cells with various concentrations of the Test Compound, PF-3845, URB-597, or vehicle control for 1 hour.

  • Stimulate the cells with the appropriate agonist to activate the signaling pathway.

  • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the reporter luciferase activity to the control luciferase activity.

  • Plot the normalized luciferase activity against the compound concentration.

Expected Data and Interpretation
PathwayExpected Effect of FAAH InhibitionRationale
NF-κB InhibitionEndocannabinoids can have anti-inflammatory effects by suppressing NF-κB signaling.
CREB ActivationCannabinoid receptor activation can lead to CREB phosphorylation and activation.

A dose-dependent modulation of reporter gene activity by the Test Compound, consistent with the known effects of FAAH inhibition, would provide strong evidence for its on-target mechanism of action.

Conclusion

By systematically progressing through this three-tiered experimental framework, researchers can build a robust and compelling case for the on-target activity of (2-Chlorophenyl)(piperidin-4-yl)methanone as a FAAH inhibitor. This guide provides the necessary protocols and comparative context to ensure the scientific rigor and trustworthiness of the findings. The data generated will be crucial for making informed decisions about the future development of this promising compound.

References

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. Available from: [Link]

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. National Institutes of Health. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available from: [Link]

  • Cellular thermal shift assay. Wikipedia. Available from: [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed Central. Available from: [Link]

  • Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. Available from: [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. PubMed. Available from: [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available from: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available from: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ScienceDirect. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. Available from: [Link]

  • Assay of FAAH Activity. PubMed. Available from: [Link]

  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central. Available from: [Link]

  • Gene reporter assays. BMG Labtech. Available from: [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available from: [Link]

  • Cignal Reporter Assays. QIAGEN. Available from: [Link]

  • Fatty-acid amide hydrolase 1. Wikipedia. Available from: [Link]

  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. Available from: [Link]

  • A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity. National Institutes of Health. Available from: [Link]

  • Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB. PubMed Central. Available from: [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • JWH-203. Wikipedia. Available from: [Link]

  • The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. PubMed Central. Available from: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available from: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Available from: [Link]

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. PubChem. Available from: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available from: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Available from: [Link]

Sources

A Researcher's Guide to Pharmacological Profiling: Benchmarking (2-Chlorophenyl)(piperidin-4-yl)methanone Against Serotonergic Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in neuropharmacology and drug development, the initial characterization of a novel compound is a critical step toward understanding its therapeutic potential and liabilities. This guide provides a comprehensive framework for the pharmacological evaluation of the investigational compound (2-Chlorophenyl)(piperidin-4-yl)methanone. Due to its structural motifs, which are common in psychoactive agents, we propose a benchmarking strategy focused on the human serotonin 2A (5-HT2A) receptor, a pivotal target in neuropsychiatry.[1][2][3] This document details the requisite experimental protocols, from initial binding affinity studies to functional characterization and broader selectivity profiling. By comparing the compound's performance against well-established standards—the endogenous agonist Serotonin (5-HT) and the classic antagonist Ketanserin —this guide offers a robust, self-validating methodology for determining a precise pharmacological profile.

Rationale and Strategic Overview

The compound (2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic molecule that serves as an intermediate or scaffold in the synthesis of various biologically active compounds.[][5][6] Its core structure, featuring a piperidine ring linked to a chlorophenyl ketone, is present in numerous central nervous system (CNS) active agents. The primary objective of this guide is to establish a definitive, data-driven pharmacological profile for this compound, focusing on the 5-HT2A receptor. This receptor is a key modulator of perception, mood, and cognition and is the principal target for many antipsychotic and psychedelic drugs.[7][8][9]

Our benchmarking strategy is built on three pillars of in vitro pharmacology:

  • Receptor Binding Affinity: Determining if and how strongly the compound binds to the 5-HT2A receptor.

  • Functional Activity: Characterizing the compound's effect upon binding—does it activate (agonism), block (antagonism), or have no effect on receptor signaling.

  • Selectivity Profiling: Assessing the compound's propensity to bind to other receptors, which is crucial for predicting potential off-target effects.

This systematic approach ensures a comprehensive understanding of the compound's mechanism of action at a molecular level.

G cluster_0 Benchmarking Workflow A Test Compound: (2-Chlorophenyl)(piperidin-4-yl)methanone B Pillar 1: Receptor Binding Assay (vs. Ketanserin) A->B Characterize C Pillar 2: Functional Assay (Calcium Flux) (vs. Serotonin) A->C Characterize D Pillar 3: Selectivity Profiling (Off-Target Panel) A->D Characterize E Data Synthesis: Determine Ki, EC50/IC50, Efficacy B->E C->E D->E F Final Pharmacological Profile E->F Synthesize G cluster_assay Competitive Binding Principle cluster_result Measurement Receptor 5-HT2A Receptor Binding Site Radioligand [3H]-Ketanserin (Radiolabeled Antagonist) Radioligand->Receptor:f1 Binds & Emits Signal TestCompound Test Compound (Unlabeled Competitor) TestCompound->Receptor:f1 Competes for Binding Site Result Displacement of [3H]-Ketanserin is measured. IC50 is determined. Ki is calculated.

Caption: Principle of the competitive radioligand binding assay.

Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol is adapted from standard methodologies for 96-well plate-based radioligand binding assays. [10][11]

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. [12]Thaw on ice and resuspend in Assay Buffer to a final concentration of 10-20 µg protein/well.

    • Radioligand: [3H]-Ketanserin, prepared in Assay Buffer to a final concentration of 0.5 nM.

    • Non-Specific Binding (NSB) Control: 10 µM unlabeled Ketanserin in Assay Buffer.

    • Test Compound: Prepare a serial dilution series (e.g., 10 µM to 0.1 nM) in Assay Buffer.

  • Assay Plate Setup (96-well plate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]-Ketanserin + 150 µL Receptor Membranes.

    • NSB Wells: 50 µL NSB Control + 50 µL [3H]-Ketanserin + 150 µL Receptor Membranes.

    • Test Compound Wells: 50 µL Test Compound dilution + 50 µL [3H]-Ketanserin + 150 µL Receptor Membranes.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. [13]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. [11]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis & Results
  • Calculate Specific Binding: For each concentration, subtract the average CPM from the NSB wells from the CPM of the test compound wells.

  • Determine IC50: Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation . [14][15]This is a critical step for standardizing affinity values across different experiments, as Ki is independent of the radioligand concentration used. [16] * Equation: Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • IC50 is the experimentally determined value.

      • [L] is the concentration of the radioligand ([3H]-Ketanserin).

      • Kd is the dissociation constant of the radioligand for the receptor.

Table 1: Comparative Binding Affinity at the Human 5-HT2A Receptor

CompoundTypeIC50 (nM)Ki (nM)
Ketanserin Standard Antagonist1.1~0.6 - 2.0
(2-Chlorophenyl)(piperidin-4-yl)methanone Test Compound[Experimental Result][Calculated Result]

Note: Literature values for Ketanserin Ki can vary based on experimental conditions.[10][13][17]

Pillar 2: Functional Activity Profiling

Expertise & Causality: Binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the agonist from activating it), or an inverse agonist (reducing basal receptor activity). The 5-HT2A receptor is primarily coupled to the Gq alpha-subunit, which, upon activation, triggers the release of intracellular calcium (Ca2+). [7][13]A calcium flux assay is therefore a direct and high-throughput method to measure the functional activity of compounds at this receptor. [18][19]We will assess both agonist and antagonist activity relative to the endogenous ligand, Serotonin.

G cluster_pathway 5-HT2A Gq Signaling Pathway Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor Agonist->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca2+ (Intracellular Release) ER->Ca Stimulates Release

Caption: Gq signaling cascade leading to intracellular calcium release.

Experimental Protocol: Calcium Flux Assay

This protocol is designed for use with a fluorescent plate reader (e.g., FLIPR or FlexStation) and commercially available calcium-sensitive dyes. [18][20]

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human 5-HT2A receptor into a 96-well black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the assay. [18] * Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye. [20][21]

  • Assay Execution (using a fluorescent kinetic plate reader):

    • Agonist Mode:

      • Establish a baseline fluorescence reading for ~20 seconds.

      • The instrument automatically adds various concentrations of the test compound or the standard agonist (Serotonin).

      • Measure the change in fluorescence intensity over time (typically 2-3 minutes). The peak fluorescence corresponds to the maximum calcium release.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with various concentrations of the test compound for 15-30 minutes.

      • Establish a baseline reading.

      • The instrument automatically adds a fixed concentration of Serotonin (typically the EC80 concentration, which gives 80% of the maximal response).

      • Measure the change in fluorescence. An effective antagonist will reduce the signal produced by Serotonin.

Data Analysis & Results
  • For Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and the Emax (efficacy, expressed as a percentage of Serotonin's maximal response).

  • For Antagonist Mode: Plot the inhibition of the Serotonin response against the log concentration of the test compound to determine the IC50 (potency).

Table 2: Comparative Functional Activity at the Human 5-HT2A Receptor

CompoundModePotency (EC50/IC50, nM)Efficacy (% of Serotonin Max)
Serotonin (5-HT) Agonist~5-20100%
Ketanserin Antagonist~1-5N/A
(2-Chlorophenyl)(piperidin-4-yl)methanone Agonist[Experimental Result][Experimental Result]
(2-Chlorophenyl)(piperidin-4-yl)methanone Antagonist[Experimental Result]N/A

Note: Literature values for Serotonin and Ketanserin can vary based on the cell line and assay conditions.[17][22][23]

Pillar 3: Selectivity & Off-Target Liability

Trustworthiness & Authoritative Grounding: A compound that is highly potent at its intended target but also interacts with numerous other receptors is a poor candidate for further development due to the high probability of adverse side effects. Assessing selectivity is a cornerstone of modern drug discovery. [24][25]The most efficient method for this is to screen the compound against a broad panel of receptors, ion channels, and transporters. Commercial services, such as the Eurofins SafetyScreen panels, provide a standardized and reliable way to identify potential off-target liabilities early in the discovery process. [24][26][27]

Experimental Protocol: Broad Panel Selectivity Screen
  • Compound Submission: Provide the test compound at a specified concentration (typically 10 µM for an initial screen) to a commercial provider (e.g., Eurofins Discovery). [24]2. Assay Performance: The provider will perform a battery of radioligand binding assays against a panel of dozens of targets relevant to safety pharmacology (e.g., the SafetyScreen44 panel). [24][26]3. Data Reporting: The results are typically reported as the percent inhibition of radioligand binding at the tested concentration. A significant interaction (often defined as >50% inhibition) flags a potential off-target liability that warrants further investigation with full dose-response curves to determine a Ki value.

Data Analysis & Results

The goal is to demonstrate a significant window of selectivity between the on-target activity (5-HT2A) and any off-target interactions. Key receptors to monitor for a CNS-active compound include other serotonin subtypes, dopamine (especially D2), histamine (H1), and adrenergic (α1) receptors.

Table 3: Sample Selectivity Profile Summary

Target% Inhibition @ 10 µMKi (nM)Selectivity Ratio (Ki Off-Target / Ki 5-HT2A)
5-HT2A (On-Target) >95%[From Pillar 1]1
Dopamine D2 [Result][Follow-up Result][Calculated Ratio]
Histamine H1 [Result][Follow-up Result][Calculated Ratio]
Adrenergic α1 [Result][Follow-up Result][Calculated Ratio]
hERG Channel [Result][Follow-up Result][Calculated Ratio]

A high selectivity ratio (e.g., >100-fold) is generally desired.Interaction with the hERG channel is a critical safety flag for potential cardiotoxicity.[28]

Synthesis and Conclusion

By systematically executing the protocols outlined in this guide, a researcher can build a comprehensive, data-driven pharmacological profile of (2-Chlorophenyl)(piperidin-4-yl)methanone. The combined data from binding, functional, and selectivity assays will allow for an objective classification of the compound. For example, if the compound exhibits a high binding affinity (low nM Ki), blocks serotonin-induced calcium flux (low nM IC50), and shows a >100-fold selectivity against other key CNS receptors, it can be confidently classified as a potent and selective 5-HT2A receptor antagonist . This rigorous, multi-faceted approach provides the foundational data necessary to make informed decisions about the future trajectory of a research program, ensuring that only the most promising candidates advance toward further preclinical and clinical development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Available from: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available from: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). Available from: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available from: [Link]

  • Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Scholars@Duke. Available from: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available from: [Link]

  • SAFETYscan47 Dose Response SafetyScreen Panel - US. Eurofins Discovery. Available from: [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. Available from: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available from: [Link]

  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available from: [Link]

  • Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. PubMed. Available from: [Link]

  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available from: [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available from: [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. PubMed. Available from: [Link]

  • Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. National Institutes of Health (NIH). Available from: [Link]

  • Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. National Institutes of Health (NIH). Available from: [Link]

  • EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. ResearchGate. Available from: [Link]

  • The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. PubMed. Available from: [Link]

  • Calcium Flux Assay Protocol. ResearchGate. Available from: [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. National Institutes of Health (NIH). Available from: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. Available from: [Link]

  • Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. ResearchGate. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. National Institutes of Health (NIH). Available from: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available from: [Link]

  • A Technical Guide to the Synthesis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Available from: https://www.benchchem.com/uploads/AGuide-to-the-Synthesis-of-4-Chlorophenyl-4-8-nitroquinolin-5-ylpiperazin.pdf
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available from: [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. PubChem. Available from: [Link]

  • Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]. MDPI. Available from: [Link]

  • (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0 ). Angene. Available from: [Link]

  • (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. PubChem. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2-Chlorophenyl)(piperidin-4-yl)methanone is a heterocyclic ketone derivative utilized in various research and drug development pipelines. As with any halogenated organic compound, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, moving beyond mere procedural lists to explain the critical reasoning behind each action. Our objective is to empower researchers and laboratory managers with the knowledge to implement a self-validating system of chemical waste management.

Hazard Identification and Inherent Risks

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, dedicated Safety Data Sheet (SDS) for (2-Chlorophenyl)(piperidin-4-yl)methanone may not be universally available, analysis of structurally similar chlorinated and piperidine-containing compounds allows for a robust presumptive hazard assessment. The primary risks are associated with its potential toxicity and irritant properties.

Based on data from analogous structures, the anticipated hazards are summarized below.[1][2]

Hazard ClassificationGHS PictogramPotential Effects & Precautionary Statements
Acute Toxicity, Oral (Category 4) GHS07H302: Harmful if swallowed. P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin Irritation (Category 2) GHS07H315: Causes skin irritation. P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Serious Eye Damage/Irritation (Category 2A/1) GHS07 / GHS05H318/H319: Causes serious eye damage/irritation. P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3) GHS07H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Expert Rationale: The presence of the chlorinated phenyl group is a key structural alert. Halogenated organic compounds are scrutinized by regulatory bodies due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal. This chemical structure necessitates its classification as a hazardous waste stream requiring specialized handling.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of (2-Chlorophenyl)(piperidin-4-yl)methanone is governed by federal and state regulations. The two primary authorities in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated to protect human health and the environment.[3] Due to its chemical nature, (2-Chlorophenyl)(piperidin-4-yl)methanone waste must be managed as hazardous waste. Specifically, spent solvents and residues containing chlorinated compounds are often categorized as "F-listed" hazardous wastes.[4][5] A critical EPA regulation is the complete ban on sewering (drain disposal) of hazardous pharmaceutical waste, a category this compound would fall under in a drug development context.[6][7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel who may be exposed to hazardous chemicals are informed of the risks and trained on safe handling procedures.[9][10] This includes proper labeling, access to Safety Data Sheets (SDSs), and established protocols for storage and emergency response.[9][11]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of (2-Chlorophenyl)(piperidin-4-yl)methanone waste within a laboratory setting, from generation to final pickup.

Part A: Waste Characterization and Segregation

Causality: Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while combining halogenated and non-halogenated waste significantly increases disposal costs, as the entire volume must be treated by the more stringent (and expensive) method required for halogenated compounds.[12]

  • Designate as Hazardous Waste: Immediately upon generation, any material (pure compound, solutions, contaminated labware) containing (2-Chlorophenyl)(piperidin-4-yl)methanone must be declared hazardous waste.

  • Segregate into Halogenated Organic Waste: This waste must be collected in a dedicated container for halogenated organic solids or liquids .

  • Maintain Strict Separation: Ensure the dedicated container is kept separate from other waste streams.

Segregate FROM Reason
Non-Halogenated Organic Solvents Prevents cross-contamination and avoids unnecessarily high disposal costs for the non-halogenated stream.[12]
Strong Acids & Bases Avoids potential violent exothermic or gas-producing reactions.
Strong Oxidizing Agents Prevents the creation of highly reactive or explosive mixtures.[13]
Aqueous Waste Halogenated organics are often immiscible with water and require different disposal pathways.
Part B: On-Site Accumulation and Storage

Causality: Safe storage minimizes the risk of spills, exposure, and accidental reactions. OSHA provides specific guidelines for the storage of hazardous materials to maintain a safe work environment.[14][15]

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, vapor-tight lid. The container must be in good condition with no leaks or residues on the exterior.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "(2-Chlorophenyl)(piperidin-4-yl)methanone"

    • Accumulation Start Date (the date the first waste is added)

    • Applicable Hazard Pictograms (e.g., GHS07 for irritant/harmful)

  • Storage Conditions:

    • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA).[14]

    • Keep the container closed at all times except when adding waste.[12]

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

    • Store away from heat sources, direct sunlight, and incompatible materials as detailed in the segregation table.[13]

Part C: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full or has been in accumulation for the maximum allowed time per institutional policy (typically <1 year), contact your institution's Environmental Health & Safety (EH&S) department.

  • Schedule Pickup: Arrange for a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Complete any required waste manifest or tracking forms provided by EH&S. This creates a legal record of the waste's journey from generation to disposal ("cradle to grave").

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (2-Chlorophenyl)(piperidin-4-yl)methanone.

G cluster_0 Disposal Workflow A Waste Generated (e.g., unused reagent, contaminated wipes, reaction mixture) B Is the waste (2-Chlorophenyl)(piperidin-4-yl)methanone or contaminated with it? A->B C Consult SDS and EH&S for non-hazardous waste stream B->C No   D Characterize as HALOGENATED ORGANIC HAZARDOUS WASTE B->D  Yes E Select appropriate, labeled, closed waste container D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is container full or accumulation time limit reached? F->G H Continue accumulation, keeping container closed G->H No   I Contact EH&S to schedule hazardous waste pickup G->I  Yes H->F J Waste removed by certified personnel for incineration I->J

Caption: Workflow for the safe segregation and disposal of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined spill response protocol is a non-negotiable component of laboratory safety.

  • EVACUATE & ALERT:

    • Immediately alert all personnel in the vicinity.

    • If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and activate the fire alarm or emergency response system.

  • ASSESS & SECURE:

    • From a safe distance, assess the extent of the spill.

    • Restrict access to the area.

    • If flammable solvents are involved, remove all ignition sources.

  • DON PERSONAL PROTECTIVE EQUIPMENT (PPE):

    • At a minimum, wear a lab coat, splash goggles or safety glasses with side shields, and double-glove with chemically resistant gloves (e.g., nitrile).

  • CONTAIN & CLEANUP:

    • Prevent the spill from reaching drains by creating a dike with absorbent material.[1]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels on a large spill.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[2]

  • DECONTAMINATE:

    • Wipe the spill area with a cloth dampened with soap and water.

    • All cleanup materials (gloves, wipes, absorbent) must be disposed of as halogenated hazardous waste.[1]

  • REPORT:

    • Report the incident to your laboratory supervisor and EH&S department, regardless of the spill size.

References

  • PF Online Pollution Abatement. What Regulations Apply to Chlorinated Solvent Use?Link

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.Link

  • U.S. Compliance. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?Link

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines.Link

  • Secure Waste. (2026). EPA Hazardous Pharmaceutical Waste Management Overview!!Link

  • Creative Safety Supply. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.Link

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.Link

  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.Link

  • Hazardous Waste Experts. (2019). Updated Rules for EPA hazardous pharmaceutical waste Sewering.Link

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.Link

  • King & Spalding. (2019). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies.Link

  • Indiana Department of Environmental Management (IN.gov). Hazardous Chemical Compounds & Hazardous Waste.Link

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.Link

  • CymitQuimica. (2024). Safety Data Sheet for (4-Aminopiperidin-1-yl)(2-chloro-5-fluorophenyl)methanone hydrochloride.Link

  • Thermo Fisher Scientific. (2010). Safety Data Sheet for 1-Methyl-4-piperidone.Link

  • Cayman Chemical. (2025). Safety Data Sheet for 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).Link

  • Keene State College. Hazardous Waste Management Procedures.Link

  • Echemi. 2-[(4-Chlorophenyl)(Piperidin-4-Yloxy) Methyl]-Pyr Safety Data Sheets.Link

  • MilliporeSigma. (2024). Safety Data Sheet for N-(4-CHLOROPHENYL)-MALEIMIDE.Link

  • Angene Chemical. (2024). Safety Data Sheet for (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone.Link

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of (2-Chlorophenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling (2-Chlorophenyl)(piperidin-4-yl)methanone, a compound often used in pharmaceutical research. While comprehensive toxicological data for every new compound is not always available, a proactive and conservative approach to safety, grounded in the known hazards of structurally similar molecules, is paramount. This document is structured to provide not just a set of rules, but a framework for thinking about and implementing safe handling practices, ensuring the integrity of your research and the safety of your team.

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for (2-Chlorophenyl)(piperidin-4-yl)methanone, we must infer its potential hazards from analogous structures. The molecule combines a substituted benzophenone and a piperidine moiety, classes of compounds with known biological activity and potential hazards.

Based on SDS information for similar compounds, such as (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone and various piperidine derivatives, we can anticipate the following primary hazards[1][2][3]:

  • Acute Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation[1]. Direct contact should be avoided.

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Tract Irritation: May cause respiratory irritation, particularly if handled as a powder or aerosol[1].

Benzophenone and its derivatives, as a class, have been flagged for potential long-term health effects, including links to cancer and endocrine disruption, though the risk is dose and exposure-dependent[4]. Given this, minimizing exposure is a critical objective.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The causality is clear: we are creating barriers to prevent the chemical from coming into contact with our bodies. For a compound of uncertain toxicity, our barrier system must be robust.

Core PPE Requirements

The following table summarizes the recommended PPE for handling (2-Chlorophenyl)(piperidin-4-yl)methanone in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Tightly fitting safety gogglesDouble-gloving with nitrile glovesLab coatN95 respirator or working within a ventilated enclosure (fume hood)
Solution Preparation Tightly fitting safety goggles or face shieldNitrile glovesLab coatWork within a fume hood
Reaction Workup Tightly fitting safety goggles and face shieldNitrile gloves (consider thicker, chemical-resistant gloves for handling large solvent volumes)Chemical-resistant apron over a lab coatWork within a fume hood
The Rationale Behind PPE Choices
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of tightly fitting safety goggles to protect against splashes and airborne particles[5][6]. A face shield should be added when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves provide a good barrier against incidental contact. Double-gloving is recommended when weighing solids to allow for the clean removal of the outer glove if it becomes contaminated. For extended work or when handling bulk solvents, it is crucial to consult a glove compatibility chart to ensure the chosen material offers adequate protection against the specific solvents being used[7].

  • Body Protection: A standard lab coat is sufficient for most small-scale operations. A chemical-resistant apron provides an additional layer of protection during larger-scale work or when there is a significant splash risk.

  • Respiratory Protection: Because this compound may cause respiratory irritation, it is critical to control airborne particles[1]. All handling of the solid form should be performed in a certified chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement[6].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_actions Required Actions & PPE start Assess the task: - Scale (mg vs. g) - Physical form (solid vs. solution) - Potential for aerosolization weighing Weighing Solid? start->weighing solution Handling Solution? start->solution large_scale Large Scale / Splash Risk? start->large_scale fume_hood Work in Fume Hood or Ventilated Enclosure weighing->fume_hood Yes respirator Wear N95 Respirator weighing->respirator No Hood double_glove Double-Glove weighing->double_glove solution->fume_hood face_shield Add Face Shield large_scale->face_shield goggles Wear Safety Goggles fume_hood->goggles respirator->goggles

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(piperidin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)(piperidin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.